Diphenyliodonium-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86229. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-phenyliodoniobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGVQQXOGHCZNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061725 | |
| Record name | Iodonium, (2-carboxyphenyl)phenyl-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1488-42-2 | |
| Record name | Iodonium, (2-carboxyphenyl)phenyl-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1488-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodonium, (2-carboxyphenyl)phenyl-, inner salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001488422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyliodonium-2-carboxylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86229 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Iodonium, (2-carboxyphenyl)phenyl-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iodonium, (2-carboxyphenyl)phenyl-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-carboxylatophenyl)phenyliodonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.610 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Diphenyliodonium-2-carboxylate from 2-Iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of diphenyliodonium-2-carboxylate, a versatile reagent in organic chemistry, primarily known as a stable precursor for the generation of benzyne.[1][2][3][4] This document outlines the prevalent synthetic methodologies, presents quantitative data in a structured format, offers a detailed experimental protocol, and includes a visual representation of the experimental workflow.
Introduction
This compound is a zwitterionic, or inner salt, hypervalent iodine(III) compound.[3] It is a stable, crystalline solid that serves as a convenient and safe source of benzyne under neutral, aprotic conditions.[2][3] The generation of the highly reactive benzyne intermediate allows for its use in various cycloaddition and arylation reactions, making this compound a valuable tool in the synthesis of complex organic molecules.[1][5][6] Its applications extend to its role as a photoacid generator in polymerization processes.[1][7]
The synthesis of this compound typically involves the oxidation of 2-iodobenzoic acid followed by a coupling reaction with benzene. Various oxidizing agents can be employed, each with its own set of reaction conditions and yields.
Synthetic Methodologies
Several methods for the synthesis of this compound from 2-iodobenzoic acid have been reported, primarily differing in the choice of oxidizing agent. The most common approaches utilize potassium persulfate, m-chloroperoxybenzoic acid (m-CPBA), or oxone in the presence of sulfuric acid.[5]
The general reaction scheme involves the in-situ formation of a hypervalent iodine species from 2-iodobenzoic acid, which then undergoes an electrophilic attack on benzene.
Quantitative Data Summary
The following table summarizes the quantitative data from a well-established synthetic protocol for this compound monohydrate.
| Parameter | Value | Reference |
| Starting Material | 2-Iodobenzoic Acid | [2] |
| Reagents | Potassium Persulfate, Benzene, Sulfuric Acid, Ammonium Hydroxide | [2] |
| Solvent | Methylene Chloride, Water | [2] |
| Reaction Temperature | 0-5 °C (initial), 40-50 °C (coupling), 15-25 °C (workup) | [2] |
| Yield | 72-79% | [2] |
| Product | This compound monohydrate | [2] |
| Melting Point | 220–222 °C (decomposition) | [2] |
Experimental Protocol
This section provides a detailed experimental protocol for the synthesis of this compound monohydrate, adapted from a procedure published in Organic Syntheses.[2]
Materials:
-
2-Iodobenzoic acid (lump-free, 20 g, 0.081 mole)
-
Potassium persulfate (26 g, 0.096 mole)
-
Concentrated sulfuric acid (80 mL)
-
Benzene (100 mL)
-
Methylene chloride (chilled, 400 mL)
-
29% Ammonium hydroxide (chilled, 230 mL)
-
Distilled water
-
Norit® (activated carbon)
Procedure:
-
Preparation of the Reaction Mixture:
-
Cool 80 mL of concentrated sulfuric acid in an ice bath.
-
In a 2-L three-necked flask, add 20 g of lump-free 2-iodobenzoic acid and 26 g of potassium persulfate.
-
Cool the flask in an ice bath and add the chilled sulfuric acid.
-
Swirl the flask in the ice bath for 4–5 minutes to create an even suspension and manage the initial exothermic reaction.
-
-
Reaction with Benzene:
-
Remove the flask from the ice bath and add 100 mL of benzene.
-
Stir the mixture vigorously for 4 hours. During this time, the temperature will rise to 40–50 °C and the mixture will become a clear, reddish-brown solution.
-
-
Workup and Isolation:
-
Cool the reaction mixture in an ice bath.
-
With efficient stirring, slowly add 800 mL of distilled water to precipitate the potassium bisulfate salt of diphenyliodonium-2-carboxylic acid.
-
Add 400 mL of chilled methylene chloride.
-
While maintaining the temperature between 15 °C and 25 °C with efficient cooling (bath at -15 °C), add 230 mL of chilled 29% ammonium hydroxide at a controlled rate.
-
Separate the layers. Extract the aqueous layer with 100 mL of methylene chloride.
-
Combine the organic layers and wash them with 100 mL of water.
-
Extract the combined organic layers with three 100-mL portions of water.
-
-
Crystallization:
-
Heat the combined aqueous extracts to boiling.
-
Carefully add 0.4 g of Norit® to the slightly cooled solution.
-
Bring the solution back to a boil, filter it while hot, and allow it to stand for crystallization overnight, eventually cooling to 0 °C.
-
Collect the colorless prisms of this compound monohydrate by filtration and air-dry to a constant weight. The expected yield is 20–22 g (72–79%).[2]
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism Overview
The following diagram outlines the conceptual steps of the reaction mechanism.
Caption: Conceptual reaction pathway for this compound synthesis.
References
- 1. This compound | Photocatalyst Reagent [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chemimpex.com [chemimpex.com]
The Mechanism of Benzyne Formation from Diphenyliodonium-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the mechanism, synthesis, and application of diphenyliodonium-2-carboxylate as a precursor for the highly reactive intermediate, benzyne. This document provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols, and quantitative data to support researchers in the fields of organic synthesis and drug development.
Introduction
Benzyne, a neutral and highly reactive intermediate derived from a benzene ring by the removal of two ortho substituents, is a powerful tool in organic synthesis. Its ability to undergo a variety of cycloaddition and nucleophilic addition reactions makes it invaluable for the construction of complex molecular architectures. Among the various precursors developed for the generation of benzyne, this compound stands out due to its stability, ease of handling, and efficiency in producing benzyne under neutral, aprotic conditions through thermal decomposition.[1][2] This guide focuses on the mechanism of benzyne formation from this specific precursor, providing practical information for its synthesis and utilization.
The Mechanism of Benzyne Formation
The generation of benzyne from this compound is a unimolecular thermal decomposition reaction. The zwitterionic nature of the molecule, which can be described as an internal salt of (o-carboxyphenyl)phenyliodonium hydroxide, is key to its reactivity. Upon heating, the molecule undergoes a concerted, or near-concerted, fragmentation.
The accepted mechanism involves the nucleophilic attack of the carboxylate oxygen onto the iodine-bearing carbon atom of the phenyl ring. This intramolecular substitution leads to the simultaneous cleavage of the carbon-iodine bond and the decarboxylation of the molecule. The process results in the formation of three products: benzyne, iodobenzene, and carbon dioxide.
Caption: Thermal decomposition of this compound to benzyne.
The decomposition temperature for this compound monohydrate is reported to be in the range of 220-222 °C.[1]
Data Presentation
Synthesis of this compound Analogs
Various methods have been reported for the synthesis of this compound and its substituted analogs, with yields varying depending on the specific substrates and reaction conditions.
| Starting Materials | Oxidant/Conditions | Product | Yield (%) | Reference |
| 2-Iodobenzoic acid, Benzene | Potassium persulfate, H₂SO₄ | This compound | 72-79 | [1] |
| 2-Iodobenzoic acids, Arenes | Oxone, H₂SO₄ | Substituted arylbenziodoxoles | up to 94 | [3] |
| 2-Iodobenzoic acids, Arenes | m-CPBA | Substituted arylbenziodoxoles | - | [3] |
Yields of Benzyne Trapping Reactions
The benzyne generated from this compound can be trapped in situ by various reagents. The efficiency of these trapping reactions is a key indicator of the successful generation of benzyne.
| Trapping Agent | Solvent | Product | Yield (%) | Reference |
| Tetraphenylcyclopentadienone | Diethylbenzene | 1,2,3,4-Tetraphenylnaphthalene | 82-90 | [1] |
| Tetraphenylcyclopentadienone | Diethylene glycol dimethyl ether | 1,2,3,4-Tetraphenylnaphthalene | 68 | [1] |
| Furan | 1,2-Dimethoxyethane | 1,4-Dihydronaphthalene-1,4-endoxide | 32.4 | [4] |
| Anthracene | - | Triptycene | - | [3] |
| 1,3-Diphenylisobenzofuran | - | Diels-Alder adduct | - | [3] |
Experimental Protocols
Synthesis of this compound Monohydrate
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
o-Iodobenzoic acid
-
Potassium persulfate
-
Concentrated sulfuric acid
-
Thiophene-free benzene
-
29% Ammonium hydroxide
-
Methylene chloride
-
Norit® (activated carbon)
-
Ethanol (95%)
Procedure:
-
In a 2-liter three-necked flask, add 20 g (0.081 mole) of o-iodobenzoic acid and 26 g (0.096 mole) of potassium persulfate.
-
Cool 80 ml of concentrated sulfuric acid in an ice bath and add it to the flask with stirring.
-
Stir the mixture at 10°C for 1 hour.
-
Add 20 ml of thiophene-free benzene and continue stirring at 10°C for another hour.
-
Cool the mixture to -15°C and add 190 ml of chilled distilled water with vigorous stirring to precipitate the potassium bisulfate salt of diphenyliodonium-2-carboxylic acid.
-
Add 400 ml of chilled methylene chloride.
-
With efficient cooling (bath at -15°C) and stirring, add 230 ml of chilled 29% ammonium hydroxide at a rate that maintains the reaction temperature between 15° and 25°C.
-
After addition is complete, stir for an additional 5 minutes. The aqueous layer should be strongly alkaline (pH > 10).
-
Separate the methylene chloride layer, wash it with 100 ml of water, and then extract it with 275 ml of boiling water.
-
Add 0.4 g of Norit® to the hot aqueous extract, heat to boiling, filter, and allow the filtrate to crystallize overnight, eventually at 0°C.
-
Collect the colorless prisms of this compound monohydrate and air-dry to a constant weight. The expected yield is 20-22 g (72-79%).
Generation and Trapping of Benzyne with Tetraphenylcyclopentadienone
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
This compound monohydrate
-
Tetraphenylcyclopentadienone
-
Diethylbenzene
-
Dioxane
-
Ethanol (95%)
Caption: Experimental workflow for benzyne generation and trapping.
Procedure:
-
To a 100-ml round-bottomed flask, add 60 ml of diethylbenzene.
-
Add 10 g (0.026 mole) of tetraphenylcyclopentadienone and 11.8 g (0.035 mole) of this compound monohydrate.
-
Heat the mixture to maintain vigorous gas evolution and gentle reflux. The water of hydration will be eliminated in the first 8-10 minutes.
-
Continue refluxing until all the solid this compound has dissolved (approximately 10-15 minutes).
-
Fit the flask for distillation and remove approximately 55 ml of liquid (a mixture of diethylbenzene and iodobenzene).
-
Cool the residue and dissolve it in 25 ml of dioxane.
-
Transfer the solution to an Erlenmeyer flask and dilute with 25 ml of 95% ethanol to induce crystallization.
-
Collect the product, 1,2,3,4-tetraphenylnaphthalene. The expected yield is 9.2-10.2 g (82-90%).
Conclusion
This compound is a robust and versatile precursor for the generation of benzyne under neutral, thermal conditions. The mechanism proceeds through a clean fragmentation reaction, yielding benzyne, iodobenzene, and carbon dioxide. The precursor is readily synthesized in good yields, and the generated benzyne can be efficiently trapped by a variety of dienes and nucleophiles, making it a valuable tool in synthetic organic chemistry. The detailed protocols and quantitative data provided in this guide are intended to facilitate the application of this methodology in research and development settings, particularly in the synthesis of complex organic molecules and potential pharmaceutical candidates.
References
The Generation of Benzyne via Thermal Decomposition of Diphenyliodonium-2-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the generation of the highly reactive intermediate, benzyne, through the thermal decomposition of diphenyliodonium-2-carboxylate (DPIC). It covers the underlying mechanism, detailed experimental protocols for the synthesis of the precursor and its application in benzyne trapping reactions, and quantitative data to support reproducible experimental design.
Introduction
Benzyne (1,2-didehydrobenzene) is a neutral and highly reactive intermediate that has found extensive application in organic synthesis for the construction of complex aromatic systems. Its transient nature necessitates in situ generation from stable precursors. This compound, a hypervalent iodine compound, serves as a convenient and efficient precursor for the thermal generation of benzyne under neutral and aprotic conditions. Upon heating, DPIC undergoes a concerted fragmentation to yield benzyne, carbon dioxide, and iodobenzene. The generated benzyne can then be trapped by a variety of reagents, most notably in [4+2] cycloaddition reactions with dienes, to afford functionalized aromatic products.
Reaction Mechanism and Signaling Pathway
The thermal decomposition of this compound proceeds through a concerted pericyclic fragmentation. The zwitterionic structure of DPIC facilitates the simultaneous cleavage of the carbon-iodine and carbon-carboxyl bonds, leading to the formation of benzyne, carbon dioxide, and iodobenzene. This process avoids the use of strong bases or organometallic reagents often required for other benzyne generation methods.
Caption: Reaction mechanism of benzyne generation and trapping.
Quantitative Data
The efficiency of benzyne generation and trapping is dependent on the reaction conditions and the choice of the trapping agent. The following tables summarize key quantitative data for the synthesis of this compound monohydrate and the subsequent trapping of benzyne.
Table 1: Synthesis of this compound Monohydrate
| Starting Materials | Oxidizing Agent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| o-Iodobenzoic acid, Benzene | Potassium persulfate | Sulfuric acid | 1 hour | 10 | 72-79 | [1] |
Table 2: Thermal Generation of Benzyne and Trapping with Various Dienes
| Benzyne Precursor | Trapping Agent | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) | Reference |
| This compound | Tetraphenylcyclopentadienone | Diethylbenzene | Reflux | ~45 minutes | 1,2,3,4-Tetraphenylnaphthalene | 82-90 | [1] |
| This compound | Furan | 1,2-Dimethoxyethane | Reflux | - | 1,4-Dihydronaphthalene-1,4-endoxide | Lower than with tetracyclone | [2] |
Note: The yield for the reaction with furan is reported as being lower than that with tetraphenylcyclopentadienone under different reaction conditions. A direct quantitative comparison under identical conditions was not found in the surveyed literature.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound monohydrate and a representative benzyne trapping reaction.
Synthesis of this compound Monohydrate[1]
Materials:
-
o-Iodobenzoic acid
-
Potassium persulfate
-
Concentrated sulfuric acid
-
Thiophene-free benzene
-
Methylene chloride
-
Ammonium hydroxide (29%)
-
Norit® (activated carbon)
Procedure:
-
In a 2-L three-necked flask, add 20 g (0.081 mole) of o-iodobenzoic acid and 26 g (0.096 mole) of potassium persulfate.
-
Cool the flask in an ice bath and add 80 mL of chilled concentrated sulfuric acid. Swirl the flask in the ice bath for 4-5 minutes.
-
Remove the flask from the ice bath and allow the reaction to proceed for 20 minutes. The mixture will foam and change color.
-
Cool the reaction mixture to 10°C in an acetone bath with dry ice.
-
Add 20 mL of thiophene-free benzene and stir at 10°C for 1 hour.
-
Cool the mixture to -15°C and add 190 mL of chilled distilled water with efficient stirring to precipitate the potassium bisulfate salt.
-
Add 400 mL of chilled methylene chloride.
-
With efficient cooling (bath at -15°C), add 230 mL of chilled 29% ammonium hydroxide at a rate that maintains the reaction temperature between 15°C and 25°C.
-
Separate the methylene chloride layer and wash it with three 100-mL portions of cold water.
-
Evaporate the methylene chloride on a steam bath.
-
Dissolve the crude product in 275 mL of boiling water, add 0.4 g of Norit®, heat to boiling again, and filter.
-
Allow the filtrate to crystallize overnight, eventually at 0°C.
-
Collect the colorless prisms of this compound monohydrate by filtration and air-dry to a constant weight. The expected yield is 20-22 g (72-79%).
Thermal Decomposition of this compound and Trapping of Benzyne with Tetraphenylcyclopentadienone[1]
Materials:
-
This compound monohydrate
-
Tetraphenylcyclopentadienone (tetracyclone)
-
Diethylbenzene
-
Dioxane
-
95% Ethanol
Procedure:
-
In a 100-mL round-bottomed flask equipped with a reflux condenser, add 10 g (0.026 mole) of tetraphenylcyclopentadienone and 11.8 g (0.035 mole) of this compound monohydrate to 60 mL of diethylbenzene.
-
Heat the mixture to maintain vigorous gas evolution and gentle reflux. The water of hydration will be eliminated in the first 8-10 minutes.
-
Continue refluxing until all the solid this compound has dissolved (approximately 45 minutes). The color of the solution will change from red to pale amber.
-
Fit the flask for distillation and remove 55 mL of the solvent (diethylbenzene and iodobenzene).
-
Cool the residue and dissolve it in 25 mL of dioxane.
-
Transfer the solution to an Erlenmeyer flask and dilute with 25 mL of 95% ethanol.
-
Heat the solution to boiling and add 6-7 mL of water until a few crystals remain undissolved.
-
Allow the solution to crystallize at room temperature and then for several hours at 0°C.
-
Collect the product, 1,2,3,4-tetraphenylnaphthalene, by filtration. The expected yield is 9.2-10.2 g (82-90%).
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis of the benzyne precursor and its subsequent use in a trapping reaction.
Caption: Experimental workflow for DPIC synthesis and benzyne trapping.
Conclusion
The thermal decomposition of this compound is a robust and high-yielding method for the generation of benzyne under neutral conditions. The ease of preparation and handling of the precursor, combined with the efficiency of the benzyne generation and subsequent trapping, makes this a valuable tool for the synthesis of complex aromatic molecules in both academic and industrial research settings. The detailed protocols and quantitative data provided in this guide are intended to facilitate the successful implementation of this methodology for researchers in organic synthesis and drug development.
References
The Photochemical Gateway: An In-depth Technical Guide to the Photoacid Generation Mechanism of Diphenyliodonium-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the photoacid generation (PAG) mechanism of diphenyliodonium-2-carboxylate (DIPC). DIPC is a versatile photoinitiator with applications ranging from photolithography and UV-curable coatings to advanced organic synthesis. A thorough understanding of its photochemical behavior is paramount for optimizing its performance in these and other light-driven processes. This document details the core mechanism, presents relevant quantitative data for context, outlines key experimental protocols, and provides visual representations of the critical pathways.
Core Mechanism of Photoacid Generation
This compound is an ionic photoacid generator. Upon exposure to ultraviolet (UV) radiation, it undergoes a series of photochemical reactions culminating in the production of a Brønsted acid (a proton, H+). The overall process can be dissected into three primary stages: photoexcitation and initial bond cleavage, decarboxylation and radical formation, and subsequent acid generation through hydrogen abstraction.
Photoexcitation and Homolytic Cleavage
The process is initiated by the absorption of a photon by the diphenyliodonium cation. This elevates the molecule to an excited electronic state. In this excited state, the molecule is susceptible to bond cleavage. The primary photochemical event is the homolytic cleavage of one of the carbon-iodine (C-I) bonds.
Decarboxylation and Formation of Reactive Intermediates
Following the initial C-I bond scission, the molecule undergoes a rapid and facile decarboxylation, releasing a molecule of carbon dioxide (CO2). This concerted or near-concerted step is a key feature of the photochemistry of DIPC and results in the formation of a highly reactive phenyl radical (Ph•) and a molecule of iodobenzene (PhI).[1]
Proton Generation via Hydrogen Abstraction
The final and crucial step in the generation of the acid is the reaction of the highly reactive phenyl radical with a suitable hydrogen donor present in the reaction medium. In typical applications, such as in a photoresist formulation, this hydrogen donor can be the solvent or the polymer matrix itself.[2] The phenyl radical abstracts a hydrogen atom (H•) to form a stable benzene molecule, leaving behind a radical on the donor molecule and, critically, generating a proton (H+), which is the desired acidic species.
The overall efficiency of acid generation is influenced by several factors, including the wavelength and intensity of the light source, the nature of the solvent or polymer matrix, and the presence of other components in the formulation that might quench the excited state or scavenge the radical intermediates.
Quantitative Data
| Photoacid Generator (PAG) | Counter-ion | Quantum Yield (Φ) | Wavelength (nm) | Reference |
| Diphenyliodonium Salt | Pyranine Conk | 0.72 | 365 | [3] |
| Diphenyliodonium Salt | 9,10-dimethoxyanthracene-2-sulphonate | 0.29 | 365 |
Note: The quantum yield is a measure of the efficiency of a photochemical process and is defined as the number of moles of a specific product formed per mole of photons absorbed. The values presented above are for different diphenyliodonium salts and should be considered as indicative of the potential efficiency of this class of photoacid generators.
Experimental Protocols
Determination of Photoacid Generation Quantum Yield using a pH-Sensitive Dye
This protocol outlines a common method for determining the quantum yield of photoacid generation using a pH-sensitive indicator dye, such as Rhodamine B.[1] The principle of this method is to spectrophotometrically measure the amount of acid produced by monitoring the color change of the indicator dye upon protonation.
Materials:
-
This compound (DIPC)
-
Rhodamine B (or other suitable pH indicator dye)
-
Acetonitrile (or other suitable solvent)
-
UV light source with a known and controllable intensity (e.g., a monochromated lamp or a laser)
-
Actinometer solution (e.g., potassium ferrioxalate) for light intensity calibration
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DIPC in acetonitrile of a known concentration.
-
Prepare a stock solution of Rhodamine B in acetonitrile.
-
Prepare a series of standard solutions of a strong acid (e.g., triflic acid) in acetonitrile containing the same concentration of Rhodamine B as will be used in the experimental samples.
-
-
Calibration Curve:
-
Measure the absorbance spectra of the standard acid solutions containing Rhodamine B.
-
Plot the change in absorbance at the wavelength of maximum absorption of the protonated dye against the known acid concentration to generate a calibration curve.
-
-
Actinometry:
-
Calibrate the intensity of the UV light source at the desired irradiation wavelength using a standard chemical actinometer (e.g., potassium ferrioxalate). This will determine the photon flux (moles of photons per unit time).
-
-
Photolysis Experiment:
-
Prepare a solution of DIPC and Rhodamine B in acetonitrile in a quartz cuvette. The concentration of DIPC should be such that it absorbs a significant fraction of the incident light, and the concentration of Rhodamine B should be chosen to give a measurable absorbance change upon acidification.
-
Irradiate the sample solution with the calibrated UV light source for a specific period.
-
Measure the UV-Vis absorption spectrum of the irradiated solution.
-
-
Data Analysis:
-
From the absorbance change of the Rhodamine B indicator and the calibration curve, determine the concentration of acid (protons) generated during photolysis.
-
Calculate the number of moles of acid generated.
-
From the actinometry data and the irradiation time, calculate the total number of moles of photons absorbed by the DIPC solution.
-
The quantum yield (Φ) of photoacid generation is then calculated using the following formula:
Φ = (moles of acid generated) / (moles of photons absorbed)
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.
Caption: Photoacid Generation Mechanism of this compound.
Caption: Experimental Workflow for Quantum Yield Determination.
References
Physical and chemical properties of Diphenyliodonium-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Diphenyliodonium-2-carboxylate, a versatile hypervalent iodine reagent. This document delves into its synthesis, reactivity, and applications, with a focus on its role as a benzyne precursor in organic synthesis. Detailed experimental protocols and mechanistic diagrams are provided to support researchers in its practical application.
Physical and Chemical Properties
This compound is a stable, crystalline solid. It is often supplied as a monohydrate, which can be converted to the anhydrous form.[1] The key physical and chemical properties are summarized in the tables below.
General Properties
| Property | Value | Reference |
| IUPAC Name | 2-phenyliodoniobenzoate | [2] |
| Synonyms | (2-Carboxyphenyl)phenyliodonium hydroxide inner salt, Phenylbenziodoxole | [3][4] |
| Appearance | White to off-white powder or crystals | [3][4] |
Quantitative Data for this compound Forms
| Property | Anhydrous Form | Monohydrate Form |
| Molecular Formula | C₁₃H₉IO₂ | C₁₃H₉IO₂·H₂O |
| Molecular Weight | 324.11 g/mol | 342.13 g/mol |
| CAS Number | 1488-42-2 | 96195-89-0 |
| Melting Point | 215–216 °C (decomposes)[1] | 220–222 °C (decomposes)[3] |
| Solubility | Soluble in dichloromethane[1] | Soluble in hot water[1] |
Spectroscopic Data
| Spectroscopic Technique | Characteristic Features | Reference |
| Infrared (IR) Spectroscopy | Carboxylate (C=O) stretching frequencies around 1600–1700 cm⁻¹ | [1] |
| ¹H NMR Spectroscopy | Aromatic proton signals typically appear in the range of δ 7.2–7.8 ppm | [1] |
| Mass Spectrometry (MS) | Confirms the molecular weight | [1] |
Chemical Reactivity and Applications
This compound is primarily known as a convenient and stable precursor to benzyne (1,2-didehydrobenzene), a highly reactive intermediate in organic synthesis.[1]
Generation of Benzyne
Upon thermal decomposition, this compound undergoes a concerted fragmentation to yield benzyne, iodobenzene, and carbon dioxide.[1] This reaction provides a neutral and aprotic method for generating benzyne, avoiding the need for strong bases or organometallic reagents.[4]
References
- 1. This compound | Photocatalyst Reagent [benchchem.com]
- 2. iodonium, (2-carboxyphenyl)phenyl-, inner salt | C13H9IO2 | CID 73883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Diphenyliodonium-2-carboxylate stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of Diphenyliodonium-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (DPIC) is a versatile and bench-stable hypervalent iodine reagent. It is widely utilized in organic synthesis, primarily as a precursor for the reactive intermediate benzyne through thermal decomposition.[1] Additionally, its photochemical properties make it a valuable photoacid generator (PAG) for initiating cationic polymerization and other light-induced reactions.[1] Given its reactivity, a thorough understanding of the stability and appropriate storage conditions for this compound is paramount to ensure its efficacy, purity, and safety in a research and development setting. This guide provides a comprehensive overview of the stability profile of DPIC, recommended storage conditions, and detailed experimental protocols for its stability assessment.
Chemical and Physical Properties
This compound is a crystalline solid that exists in both anhydrous and monohydrate forms. The properties of both forms are summarized below.
| Property | Anhydrous this compound | This compound Monohydrate |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |
| CAS Number | 1488-42-2[2] | 96195-89-0[3] |
| Molecular Formula | C₁₃H₉IO₂[2] | C₁₃H₉IO₂·H₂O[3] |
| Molecular Weight | 324.11 g/mol [2] | 342.13 g/mol [4] |
| Melting Point | 215–216 °C (with decomposition)[1] | 220–222 °C (with decomposition) |
Stability Profile
The stability of this compound is influenced by temperature, light, and moisture. Understanding these factors is crucial for maintaining the compound's integrity.
Thermal Stability
This compound exhibits moderate thermal stability. Upon heating, it undergoes decomposition to form benzyne, iodobenzene, and carbon dioxide. This decomposition is the basis for its primary application in organic synthesis. While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not widely published, the following table presents illustrative data based on the typical behavior of diaryliodonium salts.[5]
| Parameter | Illustrative Value | Interpretation |
| TGA Onset of Weight Loss | ~200 °C | The temperature at which significant thermal decomposition begins. |
| TGA Major Weight Loss | 200-250 °C | Corresponds to the loss of CO₂ and iodobenzene, consistent with decomposition to benzyne. |
| DSC Decomposition Peak | ~220 °C (exothermic) | Indicates an exothermic decomposition process, which is characteristic of many iodonium salts.[5] |
Photostability
As a photoacid generator, this compound is inherently sensitive to light, particularly UV irradiation.[6] Photolysis can proceed through both homolytic and heterolytic cleavage pathways, leading to the formation of phenyl radicals, phenyl cations, and iodobenzene.[6] These reactive species can then engage in subsequent reactions, potentially leading to a variety of byproducts, including iodobiphenyls and benzene.[6] For applications where photodegradation is undesirable, protection from light is essential.
| Condition | Illustrative Outcome |
| Exposure to UV Light (e.g., 254 nm) | Rapid degradation with the formation of iodobenzene, benzene, and iodobiphenyls.[6] |
| Exposure to Ambient Light | Slow degradation over extended periods. |
| Storage in the Dark | No significant degradation observed. |
Hygroscopicity
The monohydrate form of this compound indicates its potential to interact with atmospheric moisture. While it is generally considered "bench-stable," prolonged exposure to high humidity environments may lead to changes in its physical state and potentially affect its reactivity. The anhydrous form is likely to be more sensitive to moisture. The following table provides an illustrative hygroscopicity classification based on general pharmaceutical guidelines.[7]
| Relative Humidity (RH) at 25°C | Illustrative % Weight Gain | Classification |
| 80% RH over 24 hours | 0.2% - 1% | Slightly Hygroscopic |
Decomposition Pathways
The decomposition of this compound can be triggered by heat or light, proceeding through distinct mechanisms.
Thermal Decomposition
The thermal decomposition of this compound is a well-established method for generating benzyne. The reaction proceeds via a concerted mechanism involving the extrusion of carbon dioxide and iodobenzene.
Photochemical Decomposition
Upon exposure to UV light, this compound can undergo both homolytic and heterolytic cleavage, generating multiple reactive species.[6]
Recommended Storage and Handling
To ensure the long-term stability and reliability of this compound, the following storage conditions are recommended:
-
Temperature: Store at room temperature (2-25 °C).[1]
-
Light: Keep in a tightly sealed, light-resistant container.[1]
-
Atmosphere: For the anhydrous form or for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture uptake and oxidation.
-
Incompatibilities: Avoid strong oxidizing agents.[1]
Periodic visual inspection for discoloration or changes in crystalline structure can be indicative of degradation.[1]
Experimental Protocols
The following sections provide detailed methodologies for assessing the stability of this compound. These are representative protocols and may require optimization for specific equipment and analytical instrumentation.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This protocol outlines the simultaneous thermal analysis to determine the decomposition temperature and associated thermal events.
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum or ceramic pan.
-
TGA/DSC Parameters:
-
Temperature Program: Heat the sample from 30 °C to 300 °C at a rate of 10 °C/min.
-
Atmosphere: Purge with nitrogen at a flow rate of 50 mL/min.
-
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of weight loss.
-
From the DSC curve, identify the peak temperatures of any endothermic (e.g., melting) or exothermic (e.g., decomposition) events.[5]
-
Accelerated Photostability Testing
This protocol is based on ICH Q1B guidelines to assess the impact of light on the compound.
-
Sample Preparation:
-
Place a thin layer of this compound in a chemically inert, transparent container (e.g., quartz dish).
-
Prepare a control sample by wrapping an identical container in aluminum foil to serve as a dark control.
-
-
Exposure Conditions:
-
Place both samples in a photostability chamber.
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis:
-
At the end of the exposure period, compare the exposed sample to the dark control for any changes in physical appearance (color, crystallinity).
-
Analyze both samples by a stability-indicating HPLC method (see section 6.4) to quantify any degradation and identify photolytic byproducts.
-
Hygroscopicity Assessment
This protocol determines the moisture uptake of the compound under controlled humidity.
-
Sample Preparation:
-
Dry the sample of this compound to a constant weight under vacuum at 40 °C.
-
Accurately weigh approximately 1 g of the dried sample into a tared container.
-
-
Exposure:
-
Place the open container in a desiccator maintained at a constant relative humidity (e.g., 80% RH using a saturated ammonium chloride solution) and a constant temperature (25 °C).[8]
-
-
Analysis:
-
After 24 hours, re-weigh the sample.
-
Calculate the percentage weight gain due to moisture sorption.
-
Classify the hygroscopicity based on the observed weight gain.[7]
-
Stability-Indicating HPLC Method
This representative HPLC method can be used to assess the purity of this compound and quantify its degradation products. Method development and validation are required for specific applications.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
-
Forced Degradation Study (for method validation):
-
To ensure the method is stability-indicating, subject the sample to forced degradation (e.g., acid, base, oxidative, thermal, and photolytic stress).
-
Analyze the stressed samples to confirm that the degradation products are resolved from the parent peak.
-
Conclusion
This compound is a valuable reagent that is stable under recommended storage conditions. Its primary stability concerns are thermal decomposition and photosensitivity, which are also the basis for its synthetic utility. By adhering to the storage guidelines of keeping it in a cool, dark, and dry place, researchers can ensure its quality and performance. The experimental protocols provided in this guide offer a framework for a comprehensive stability assessment, which is critical for its application in regulated environments such as drug development.
References
- 1. Photochemistry of Diaryliodonium Salts for Journal of Organic Chemistry - IBM Research [research.ibm.com]
- 2. iodonium, (2-carboxyphenyl)phenyl-, inner salt | C13H9IO2 | CID 73883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1488-42-2 CAS MSDS (this compound MONOHYDRATE, 98+%) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
Spectroscopic Characterization of Diphenyliodonium-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of Diphenyliodonium-2-carboxylate. This hypervalent iodine compound is a versatile reagent in organic synthesis, notably as a precursor for benzyne and in photo-initiated reactions. A thorough understanding of its spectroscopic properties is crucial for its synthesis, purification, and application in research and development.
Chemical Structure and Properties
This compound is an inner salt with the molecular formula C₁₃H₉IO₂. It consists of a diphenyliodonium cation and a carboxylate anion derived from 2-iodobenzoic acid. The compound is often available as a stable monohydrate.
| Property | Value |
| Molecular Formula | C₁₃H₉IO₂ |
| Molecular Weight | 324.11 g/mol (anhydrous)[1][2] |
| 342.14 g/mol (monohydrate)[3] | |
| CAS Number | 1488-42-2 (anhydrous)[1][2] |
| 96195-89-0 (monohydrate)[3][4] | |
| Appearance | White to off-white crystalline powder[3] |
| Melting Point | 220–222 °C (decomposition) (monohydrate)[5] |
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is characterized by signals in the aromatic region.
| Chemical Shift (δ) | Multiplicity | Assignment |
| 7.2 - 7.8 ppm | Multiplet | Aromatic Protons |
Note: The specific chemical shifts and coupling patterns can vary depending on the solvent used.
¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (in monohydrate form) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 1700 - 1600 | Strong | C=O stretch (asymmetric, carboxylate)[1][6] |
| ~1400 | Strong | C=O stretch (symmetric, carboxylate) |
| 1600 - 1450 | Medium-Strong | C=C stretch (aromatic) |
| Below 900 | Medium-Weak | C-H bend (aromatic, out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.
| Parameter | Value |
| Molecular Ion (M⁺) | m/z 324 (anhydrous) |
| Exact Mass | 323.96473 Da[7] |
Note: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable techniques for this ionic compound.[1]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For diphenyliodonium salts, a characteristic absorption maximum is observed in the UV region.
| λmax | Solvent |
| 227 nm | Acetonitrile |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for the monohydrate, a Nujol mull can be prepared.
-
Background: Record a background spectrum of the KBr pellet or Nujol.
-
Acquisition: Record the IR spectrum of the sample from 4000 to 400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Use a soft ionization technique such as electrospray ionization (ESI) in positive ion mode.
-
Analysis: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion.
Synthesis and Experimental Workflow
Synthesis of this compound Monohydrate
A common synthetic route involves the reaction of 2-iodobenzoic acid with benzene in the presence of an oxidizing agent.[8]
Caption: Synthesis of this compound.
General Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthesized batch of this compound.
Caption: Spectroscopic analysis workflow.
References
- 1. This compound | Photocatalyst Reagent [benchchem.com]
- 2. 1488-42-2 CAS MSDS (this compound MONOHYDRATE, 98+%) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound Monohydrate | 96195-89-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. iodonium, (2-carboxyphenyl)phenyl-, inner salt | C13H9IO2 | CID 73883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Diphenyliodonium-2-carboxylate CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of diphenyliodonium-2-carboxylate, a versatile hypervalent iodine compound with significant applications in organic synthesis and polymer chemistry. This document outlines its chemical identity, molecular structure, physicochemical properties, and detailed experimental protocols for its synthesis and key applications.
Chemical Identity and Molecular Structure
This compound is a zwitterionic compound that can exist in both anhydrous and monohydrate forms. The Chemical Abstracts Service (CAS) has assigned distinct numbers to these forms, which can sometimes be a source of confusion.
-
Anhydrous Form:
-
Monohydrate Form:
-
CAS Number: 96195-89-0[2]
-
Molecular Formula: C₁₃H₉IO₂·H₂O or C₁₃H₁₁IO₃
-
Molecular Weight: 342.13 g/mol
-
Synonyms: (2-Carboxyphenyl)phenyliodonium hydroxide inner salt monohydrate
-
Molecular Structure:
The molecule consists of an iodonium cation to which a phenyl group and a 2-carboxyphenyl group are attached. The carboxylate group exists as an anion, forming an inner salt or zwitterion.
Anhydrous this compound:
This compound Monohydrate: The monohydrate form incorporates one molecule of water into its crystal structure.
Physicochemical Properties
A summary of the key physicochemical properties of both the anhydrous and monohydrate forms of this compound is presented below.
| Property | Anhydrous Form | Monohydrate Form | References |
| Appearance | White to off-white powder | Colorless prisms or white crystalline solid | [3] |
| Melting Point | 226 °C (decomposes) | 220–222 °C (decomposes) | [3] |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF). | Soluble in methanol. | [4] |
| Purity (Typical) | ≥98% | ≥98% (HPLC) |
Experimental Protocols
Synthesis of this compound Monohydrate
This protocol is adapted from a procedure published in Organic Syntheses.[3]
Materials:
-
o-Iodobenzoic acid
-
Benzene (thiophene-free)
-
Potassium persulfate (K₂S₂O₈)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ammonium hydroxide (29%)
-
Methylene chloride (CH₂Cl₂)
-
Norit® (activated carbon)
-
Ice
Procedure:
-
In a 2-L three-necked flask, combine 20 g (0.081 mole) of o-iodobenzoic acid and 26 g (0.096 mole) of potassium persulfate.
-
Cool 80 mL of concentrated sulfuric acid in an ice bath.
-
Add the cooled sulfuric acid to the flask with stirring, maintaining the temperature between 30-35 °C.
-
After the initial exothermic reaction subsides, stir the mixture at room temperature for 3 hours.
-
Cool the mixture to 10 °C in an acetone-dry ice bath and add 20 mL of thiophene-free benzene.
-
Stir at 10 °C for 1 hour.
-
Lower the temperature to -15 °C and add 190 mL of chilled distilled water to precipitate the potassium bisulfate salt.
-
Add 400 mL of chilled methylene chloride.
-
With efficient cooling (bath at -15 °C), add 230 mL of chilled 29% ammonium hydroxide at a rate that keeps the reaction temperature between 15-25 °C.
-
Separate the methylene chloride layer, wash it with water, and extract the aqueous layer with fresh methylene chloride.
-
Combine the methylene chloride extracts and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
To purify, dissolve the crude product in 275 mL of boiling water, add 0.4 g of Norit®, heat to boiling again, filter while hot, and allow to crystallize overnight, finally cooling to 0 °C.
-
Collect the colorless prisms of this compound monohydrate by filtration and air-dry to a constant weight. The expected yield is 20-22 g (72-79%).
Generation of Benzyne for Diels-Alder Reaction
This compound is a convenient precursor for the generation of benzyne, a highly reactive intermediate, which can be trapped in a [4+2] cycloaddition reaction. This protocol is for the synthesis of 1,2,3,4-tetraphenylnaphthalene by trapping benzyne with tetraphenylcyclopentadienone.[3][5]
Materials:
-
This compound monohydrate
-
Tetraphenylcyclopentadienone
-
Diethylbenzene (meta and para mixture)
-
Dioxane
-
95% Ethanol
Procedure:
-
In a 100-mL round-bottomed flask equipped with a reflux condenser, add 60 mL of diethylbenzene and heat to reflux.
-
Remove the heat source and add 10 g (0.026 mole) of tetraphenylcyclopentadienone and 11.8 g (0.035 mole) of this compound monohydrate.
-
Heat the mixture to maintain vigorous gas evolution (CO₂ and H₂O) and gentle reflux. The water of hydration will be eliminated in the first 8-10 minutes.
-
Continue refluxing until all the solid this compound has dissolved and the solution color changes from red to pale amber (approximately 10-15 minutes).
-
Fit the flask for distillation and remove 55 mL of the solvent (diethylbenzene and iodobenzene).
-
Cool the residue and dissolve it in 25 mL of dioxane.
-
Transfer the solution to an Erlenmeyer flask and dilute with 25 mL of 95% ethanol.
-
Allow the solution to cool and crystallize to yield 1,2,3,4-tetraphenylnaphthalene.
Applications and Mechanisms
Photoinitiator in Polymer Chemistry
This compound serves as an efficient photoinitiator for both free-radical and cationic polymerization upon UV irradiation.[2] The mechanism involves the photolytic cleavage of the carbon-iodine bond to generate a phenyl radical and an iodobenzene radical cation, which can initiate polymerization.
The general mechanism for photoinitiation is as follows:
Photopolymerization initiation by this compound.
Benzyne Precursor in Organic Synthesis
As detailed in the experimental protocol, the thermal decomposition of this compound provides a clean and efficient method for generating benzyne. This highly electrophilic intermediate readily undergoes cycloaddition reactions with dienes to form substituted aromatic compounds.[3][6]
The workflow for benzyne generation and trapping is illustrated below:
Benzyne generation and Diels-Alder trapping workflow.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a solid foundation for researchers and professionals working with this compound. For more specific applications and advanced experimental details, consulting the primary literature is recommended.
References
- 1. iodonium, (2-carboxyphenyl)phenyl-, inner salt | C13H9IO2 | CID 73883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | Photocatalyst Reagent [benchchem.com]
- 5. docsity.com [docsity.com]
- 6. Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Diphenyliodonium-2-carboxylate: Synthesis, Mechanisms, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenyliodonium-2-carboxylate (DIPC) is a versatile hypervalent iodine compound with significant applications in organic synthesis and burgeoning potential in biomedical research. This technical guide provides a comprehensive overview of DIPC, including its historical context, detailed synthesis protocols, physicochemical properties, and mechanisms of action. A key focus is placed on its utility as a benzyne precursor and a photoinitiator. Furthermore, this guide explores its interactions with biological systems, particularly its role in inducing apoptosis and cell cycle arrest, making it a compound of interest for drug development professionals. All quantitative data is presented in structured tables for ease of comparison, and key experimental protocols are detailed. Visual diagrams generated using DOT language are provided to illustrate reaction mechanisms and workflows.
Discovery and History
While the precise first synthesis of this compound is not definitively documented in the readily available literature, its prominence as a stable and efficient benzyne precursor became widely recognized in the early 1960s. A seminal publication by Eugene Le Goff in the Journal of the American Chemical Society in 1962 detailed the aprotic generation of benzyne from DIPC, marking a significant milestone in the study of this highly reactive intermediate.[1] Prior to this, the generation of benzyne often required harsh conditions, limiting its synthetic utility. The work of Le Goff and others in that era established DIPC as a convenient and reliable source of benzyne for various chemical transformations.[2][3]
Physicochemical Properties
This compound is typically available as a white to off-white crystalline solid, often in its monohydrate form. Its key physicochemical properties are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C₁₃H₉IO₂ (anhydrous) | [4][5] |
| C₁₃H₉IO₂·H₂O (monohydrate) | [6][7][8] | |
| Molecular Weight | 324.11 g/mol (anhydrous) | [5] |
| 342.13 g/mol (monohydrate) | [8] | |
| CAS Number | 1488-42-2 (anhydrous/inner salt) | [5][8] |
| 96195-89-0 (monohydrate) | [6][7] | |
| 109545-72-4 (deprecated) | [5][9] | |
| Melting Point | 215–216 °C (dec.) (anhydrous) | [4] |
| 220–222 °C (dec.) (monohydrate) | [2] | |
| Appearance | White to almost white powder or crystals | [6][10] |
| Purity | ≥ 98% (by titration, HPLC) | [6][10] |
| Solubility | Soluble in hot water and dichloromethane | [4] |
Synthesis and Experimental Protocols
Several methods for the synthesis of this compound have been reported. The most common and well-documented procedure involves the oxidation of o-iodobenzoic acid in the presence of benzene. Below are detailed protocols for the synthesis of this compound monohydrate.
Synthesis of this compound Monohydrate
This protocol is adapted from the procedure published in Organic Syntheses.[2]
3.1.1. Reagents and Equipment
-
o-Iodobenzoic acid
-
Potassium persulfate
-
Concentrated sulfuric acid
-
Thiophene-free benzene
-
Methylene chloride
-
29% Ammonium hydroxide
-
Norit® (activated carbon)
-
2 L three-necked flask
-
Mechanical stirrer
-
Separatory funnel
-
Ice bath
-
Thermometer
-
Round-bottomed flask
-
Reflux condenser
-
Distillation apparatus
3.1.2. Experimental Procedure
-
Oxidation:
-
Cool 80 mL of concentrated sulfuric acid in an ice bath.
-
To a 2 L three-necked flask, add 20 g (0.081 mole) of o-iodobenzoic acid and 26 g (0.096 mole) of potassium persulfate.
-
Cool the flask in an ice bath and add the chilled sulfuric acid. Swirl the flask for 4-5 minutes to create an even suspension.
-
Remove the flask from the ice bath and allow the oxidation to proceed for 20 minutes. The mixture will foam and change color.
-
Cool the reaction mixture to 10 °C using an acetone/dry ice bath and stir for 2-3 minutes.
-
Add 20 mL of thiophene-free benzene and continue stirring at 10 °C for 1 hour.[2]
-
-
Work-up and Isolation:
-
Cool the reaction mixture to -15 °C and add 190 mL of chilled distilled water with efficient stirring to precipitate the potassium bisulfate salt.
-
Add 400 mL of chilled methylene chloride.
-
While maintaining the temperature between 15-25 °C with efficient cooling, add 230 mL of chilled 29% ammonium hydroxide.
-
Separate the methylene chloride layer, wash it with water, and then extract it with three 100 mL portions of water.
-
Combine the aqueous extracts and the initial aqueous layer. Wash this combined aqueous solution with two 50 mL portions of methylene chloride.
-
Acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid.
-
-
Purification:
-
Pour 275 mL of boiling water into the flask containing the product to dissolve it.
-
Add 0.4 g of Norit® to the slightly cooled solution, then heat to boiling again.
-
Filter the hot solution and allow it to crystallize overnight, eventually at 0 °C.
-
Collect the colorless prisms of this compound monohydrate by filtration and air-dry to a constant weight.[2]
-
3.1.3. Yield and Purity
Dehydration to Anhydrous Form
The anhydrous form of this compound can be obtained by extracting the monohydrate with dichloromethane, followed by evaporation of the solvent under reduced pressure. This process yields the anhydrous compound quantitatively.[4]
-
Melting Point (Anhydrous): 215–216 °C (with decomposition).[4]
Synthesis Workflow of this compound Monohydrate
Caption: A flowchart illustrating the key stages in the synthesis of this compound monohydrate.
Mechanisms of Action
This compound exhibits diverse reactivity, primarily functioning as a benzyne precursor through thermal decomposition and as a photoinitiator upon UV irradiation.
Benzyne Generation via Thermal Decomposition
The most prominent application of DIPC in organic synthesis is its role as a stable, solid precursor for the highly reactive intermediate, benzyne. Upon heating, DIPC undergoes thermal decomposition to yield benzyne, iodobenzene, and carbon dioxide.[3][4] This reaction provides a convenient and relatively mild method for generating benzyne in situ for use in various cycloaddition and nucleophilic addition reactions.[3]
The generated benzyne can be trapped by a variety of dienes, such as tetraphenylcyclopentadienone, to form polycyclic aromatic compounds.[2]
Thermal Decomposition of this compound to Benzyne
Caption: The thermal decomposition of this compound to generate benzyne and its subsequent trapping.
Photoinitiation
This compound also functions as a photoinitiator, particularly in cationic polymerization.[4][6] Upon exposure to UV light, it undergoes photolysis to generate reactive species that can initiate polymerization. This property is valuable in applications such as UV-curable coatings and adhesives.[6] The mechanism involves the generation of a phenyl radical and other reactive intermediates that can initiate the polymerization process.[4]
Simplified Photocatalytic Cycle of this compound
Caption: A simplified representation of the photoinitiation process involving this compound.
Applications in Drug Development and Biological Research
Beyond its utility in chemical synthesis, this compound and related diaryliodonium compounds have garnered attention for their biological activities, making them subjects of interest in drug development and biomedical research.
Cytotoxicity and Anticancer Potential
Diphenyliodonium compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.[11] Research has indicated that these compounds can interfere with cell cycle progression and induce apoptosis (programmed cell death) in cancer cells.[11]
A study on Burkitt's lymphoma cells demonstrated that diphenylene iodonium (a related compound) induces a G2-M phase cell cycle arrest, followed by significant apoptosis.[11] The proposed mechanism involves the inhibition of NAD(P)H oxidase, leading to a suppression of reactive oxygen species (ROS) levels and subsequent modulation of cell cycle regulatory proteins.[11]
Signaling Pathways
The induction of apoptosis by diphenyliodonium compounds appears to be mediated through both intrinsic and extrinsic pathways. Studies have shown the activation of initiator caspases, such as caspase-8 and caspase-9, as well as the executioner caspase-3.[12][13] The activation of caspase-9 points to the involvement of the mitochondrial (intrinsic) pathway, while the activation of caspase-8 suggests the engagement of the death receptor (extrinsic) pathway.[12][13]
Proposed Signaling Pathway for Apoptosis Induction
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Photocatalyst Reagent [benchchem.com]
- 5. iodonium, (2-carboxyphenyl)phenyl-, inner salt | C13H9IO2 | CID 73883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound Monohydrate | 96195-89-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. scbt.com [scbt.com]
- 9. DIPHENYL IODONIUM-2-CARBOXYLATE | 109545-72-4 [chemicalbook.com]
- 10. This compound Monohydrate | 96195-89-0 | TCI AMERICA [tcichemicals.com]
- 11. Diphenylene iodonium interferes with cell cycle progression and induces apoptosis by modulating NAD(P)H oxidase/ROS/cell cycle regulatory pathways in Burkitt's lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]
- 13. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Diphenyliodonium-2-carboxylate in Hypervalent Iodine Chemistry: A Technical Guide
Introduction: Diphenyliodonium-2-carboxylate (DPIC), a crystalline, bench-stable hypervalent iodine(III) reagent, has emerged as a versatile and powerful tool in modern organic synthesis. Characterized by its unique zwitterionic structure, DPIC serves as a valuable precursor to the highly reactive intermediate, benzyne. Its applications extend beyond this primary role, encompassing arylation reactions and photochemistry, making it an indispensable reagent for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the synthesis, mechanisms, and diverse applications of this compound in hypervalent iodine chemistry, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Synthesis and Properties
This compound is most commonly synthesized from 2-iodobenzoic acid and benzene. The reaction proceeds via an oxidative cyclization, typically employing potassium persulfate in sulfuric acid.[1] This method provides good yields of the desired product. The monohydrate form can be dehydrated to the anhydrous form, which has a slightly different melting point.[2]
Physical and Chemical Properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₉IO₂ | [3] |
| Molecular Weight | 324.11 g/mol | [3] |
| Appearance | White to off-white powder or crystals | [4] |
| Melting Point | 220–222 °C (monohydrate, dec.) | [1] |
| Melting Point | 215–216 °C (anhydrous, dec.) | [2] |
| CAS Number | 1488-42-2 (anhydrous) | [3] |
| CAS Number | 96195-89-0 (monohydrate) | [1] |
Core Application: Benzyne Generation
The most prominent role of this compound in organic synthesis is as a thermal precursor to benzyne.[5] Upon heating, DPIC undergoes a concerted decarboxylation and elimination of iodobenzene to generate the highly strained and reactive benzyne intermediate.[5] This aprotic generation of benzyne is a key advantage, as it avoids the use of strong bases or organometallic reagents.[6]
The generated benzyne can then be trapped in situ by a variety of reagents, most notably in cycloaddition reactions.
Cycloaddition Reactions
Benzyne generated from DPIC readily participates in [4+2] Diels-Alder reactions with a wide range of dienes to form bicyclic aromatic compounds. A classic example is the trapping of benzyne with tetraphenylcyclopentadienone to produce 1,2,3,4-tetraphenylnaphthalene in high yield.[1]
Table 1: Examples of Benzyne Trapping via Cycloaddition Reactions
| Diene | Product | Yield (%) | Reference(s) |
| Tetraphenylcyclopentadienone | 1,2,3,4-Tetraphenylnaphthalene | 91 | [1] |
| Furan | 1,4-Dihydronaphthalene-1,4-endoxide | 75-80 | [4][7] |
| Anthracene | Triptycene | 23 | [6] |
Arylation Reactions
Diaryliodonium salts, including DPIC, are effective arylating agents in a variety of transformations, often proceeding under transition-metal catalysis. These reactions offer an alternative to traditional cross-coupling methods.
C-H Arylation of Heteroarenes
Palladium-catalyzed direct C-H arylation of heteroarenes with diaryliodonium salts provides a streamlined approach to the synthesis of functionalized heterocyclic compounds. While many examples utilize other diaryliodonium salts, the principle extends to DPIC as an aryl source.
Table 2: Examples of Palladium-Catalyzed C-H Arylation of Heteroarenes with Diphenyliodonium Salts
| Heteroarene | Aryl Source | Catalyst / Conditions | Product | Yield (%) | Reference(s) |
| 2-Phenylimidazo[1,2-a]pyridine | Diphenyliodonium triflate | Pd(OAc)₂, K₂CO₃, DMF, 100 °C, 24 h | 3-Phenyl-2-phenylimidazo[1,2-a]pyridine | 91 | [8] |
| Indole | Phenyl(Mes)iodonium triflate | Pd(OAc)₂, Ethyl acetate, 50 °C, 1 h | 2-Phenylindole | 30 | [2] |
| 2-n-Butylthiophene | Diphenyliodonium tetrafluoroborate | 5 mol% Pd/C, Ethanol, 60 °C | 3-Phenyl-2-n-butylthiophene | High | [8] |
| Benzothiophene | Diphenyliodonium tetrafluoroborate | Pd on magnetite, Ethanol, 60 °C, 24 h | C3-Phenylated benzothiophene | Good | [8] |
Photochemical Applications: Photoacid Generators
Diphenyliodonium salts, including DPIC, can function as photoacid generators (PAGs).[9] Upon irradiation with UV light, the iodonium salt undergoes photolysis to generate a strong Brønsted acid.[9] This process is crucial in photolithography and the initiation of cationic polymerizations. The mechanism involves the formation of a radical cation and subsequent fragmentation.
Role in Drug Development and Biological Systems
Diphenyliodonium compounds have been investigated for their biological activity, notably as inhibitors of NADPH oxidases (NOX enzymes).[10][11][12] These enzymes are involved in the production of reactive oxygen species (ROS), which play a role in various physiological and pathological processes.
Inhibition of NADPH Oxidase and Downstream Signaling
Diphenyliodonium compounds, through a radical mechanism, can form covalent adducts with the flavin cofactor (FAD) of NADPH oxidase, leading to its inhibition.[2][10] This inhibition of ROS production can, in turn, affect downstream signaling pathways. For instance, inhibition of NOX2 by diphenyleneiodonium (a related compound) has been shown to enhance bacterial phagocytosis in macrophages through a ROS-independent mechanism involving the activation of the p38 MAPK signaling pathway.[13] The NF-κB pathway, a key regulator of inflammation, is also known to be modulated by the cellular redox state, suggesting a potential indirect effect of DPIC on this pathway through its inhibition of ROS production.[14]
Experimental Protocols
A. Synthesis of this compound Monohydrate[1]
This procedure is adapted from Organic Syntheses.
Materials:
-
o-Iodobenzoic acid
-
Potassium persulfate
-
Concentrated sulfuric acid
-
Benzene (thiophene-free)
-
Methylene chloride
-
29% Ammonium hydroxide
-
Activated carbon (Norit®)
Procedure:
-
In a 2-L three-necked flask, add 20 g (0.081 mole) of o-iodobenzoic acid and 26 g (0.096 mole) of potassium persulfate.
-
Cool the flask in an acetone-dry ice bath to -5 °C and add 400 mL of pre-cooled concentrated sulfuric acid with stirring, maintaining the temperature between -5 °C and 0 °C.
-
After the addition is complete, continue stirring for 20 minutes.
-
Add 20 mL of thiophene-free benzene and stir at 10 °C for 1 hour.
-
Cool the mixture to -15 °C and add 190 mL of chilled distilled water to precipitate the potassium bisulfate salt of diphenyliodonium-2-carboxylic acid.
-
Add 400 mL of chilled methylene chloride and then slowly add 230 mL of chilled 29% ammonium hydroxide, keeping the temperature between 15 °C and 25 °C.
-
Separate the methylene chloride layer, wash with water, and then extract the aqueous layers with additional methylene chloride.
-
Combine the organic layers and remove the solvent under reduced pressure.
-
To the residue, add 275 mL of boiling water to dissolve the product. Add 0.4 g of activated carbon, heat to boiling, and filter.
-
Allow the filtrate to crystallize overnight, eventually at 0 °C.
-
Collect the colorless prisms of this compound monohydrate by filtration and air-dry.
-
Yield: 20–22 g (72–79%)
-
Melting Point: 220–222 °C (dec.)
-
B. Generation of Benzyne and Trapping with Tetraphenylcyclopentadienone[1]
This procedure is adapted from Organic Syntheses.
Materials:
-
1,2-Diethylbenzene
-
Tetraphenylcyclopentadienone
-
This compound monohydrate
-
Dioxane
-
95% Ethanol
Procedure:
-
In a 100-mL round-bottomed flask, add 60 mL of 1,2-diethylbenzene and heat to reflux.
-
Add 10 g (0.026 mole) of tetraphenylcyclopentadienone and 11.8 g (0.035 mole) of this compound monohydrate to the flask.
-
Heat the mixture to maintain vigorous gas evolution and gentle refluxing.
-
After the initial evolution of water of hydration ceases (8-10 minutes), attach a reflux condenser and continue heating.
-
After about 30-45 minutes, the solid should dissolve, and the solution will become pale amber. Continue refluxing for another 10-15 minutes.
-
Distill off approximately 55 mL of the solvent.
-
Cool the residue and dissolve it in 25 mL of dioxane.
-
Transfer the solution to an Erlenmeyer flask and dilute with 25 mL of 95% ethanol.
-
Allow the solution to stand for crystallization.
-
Collect the product, 1,2,3,4-tetraphenylnaphthalene, by filtration.
-
Yield: ~9.8 g (83%)
-
Conclusion
This compound is a cornerstone reagent in hypervalent iodine chemistry, primarily valued for its ability to cleanly generate benzyne under neutral, thermal conditions. Its utility in cycloaddition and arylation reactions has enabled the synthesis of complex molecular architectures. Furthermore, its role as a photoacid generator and its interactions with biological systems, such as the inhibition of NADPH oxidases, highlight its broader significance in materials science and chemical biology. This guide provides a foundational understanding of the multifaceted nature of this compound, offering valuable insights and practical protocols for its application in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Studies on the inhibitory mechanism of iodonium compounds with special reference to neutrophil NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Photoinitiation of cationic polymerization. III. Photosensitization of diphenyliodonium and triphenylsulfonium salts | Semantic Scholar [semanticscholar.org]
- 10. Studies on the inhibitory mechanism of iodonium compounds with special reference to neutrophil NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. NADPH oxidase 2 inhibitor diphenyleneiodonium enhances ROS-independent bacterial phagocytosis in murine macrophages via activation of the calcium-mediated p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation of the p38 MAPK/NF-κB pathway contributes to doxorubicin-induced inflammation and cytotoxicity in H9c2 cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Diphenyliodonium-2-carboxylate in [4+2] Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of diphenyliodonium-2-carboxylate as a precursor for benzyne in [4+2] cycloaddition reactions, a cornerstone in the synthesis of complex cyclic molecules. This reagent offers a stable, crystalline, and versatile source for generating the highly reactive benzyne intermediate under relatively mild, metal-free conditions.[1] Its application is particularly relevant in drug discovery and development for the construction of polycyclic aromatic scaffolds.
Introduction
This compound is a hypervalent iodine compound that serves as an efficient precursor to benzyne, a highly reactive intermediate.[1] Upon thermal decomposition, it undergoes decarboxylation to generate benzyne, which can be trapped in situ by a diene in a [4+2] cycloaddition, commonly known as the Diels-Alder reaction.[2][3] This methodology is instrumental in forming six-membered rings and has been widely applied in organic synthesis to create complex molecular architectures.[4]
The general transformation can be visualized as a two-step process: the generation of the benzyne intermediate followed by its rapid trapping by a diene. This approach avoids the need for harsh conditions or expensive metal catalysts often associated with other benzyne generation methods.
Key Applications
-
Synthesis of Polycyclic Aromatic Hydrocarbons: A primary application is the reaction of benzyne with various cyclic dienes such as furan, thiophenes, and substituted anthracenes to synthesize complex polycyclic and heterocyclic aromatic compounds.[2][5]
-
Formation of Bridged-Ring Systems: The cycloaddition of benzyne with N-arylpyrroles has been shown to produce a range of bridged-ring amines.[6]
-
Drug Discovery: The ability to construct complex carbocyclic and heterocyclic scaffolds makes this chemistry a valuable tool in the synthesis of novel molecular entities for drug development programs.[7]
Reaction Mechanism and Experimental Workflow
The overall process involves the thermal decomposition of this compound to form benzyne, which is then trapped by a diene in a concerted [4+2] cycloaddition reaction.
Caption: General mechanism of benzyne generation and subsequent [4+2] cycloaddition.
A typical experimental workflow for conducting a [4+2] cycloaddition using this compound is outlined below.
Caption: A generalized experimental workflow for the cycloaddition reaction.
Quantitative Data Summary
The following table summarizes representative quantitative data for [4+2] cycloaddition reactions utilizing this compound as the benzyne precursor with various dienes.
| Diene (Trapping Agent) | Reaction Conditions | Product | Yield (%) | Reference |
| Furan | 1,2-dimethoxyethane, reflux | 1,4-dihydronaphthalene-1,4-endoxide | Low | [8] |
| Tetraphenylcyclopentadienone | 1,2-dimethoxyethane, reflux | 1,2,3,4-tetraphenylnaphthalene | - | [8] |
| Thiophene | - | α- and β-naphthyl phenyl sulfides | - | [5] |
| 1-Phenylpyrrole | LiHMDS, Toluene, 25°C | Diels-Alder adduct | 23 | [6] |
| Anthracene | - | Triptycene derivatives | - | [2][9] |
| 1,3-Diphenylisobenzofuran | - | Diels-Alder adduct | - | [2] |
Note: Specific yield data is often dependent on the precise reaction conditions and substrate purity. The table provides a comparative overview based on available literature.
Experimental Protocols
Protocol 1: Synthesis of 1,4-Dihydronaphthalene-1,4-endoxide via Benzyne Trapping with Furan
This protocol describes the in-situ generation of benzyne from this compound and its subsequent trapping with furan in a [4+2] cycloaddition reaction.
Materials:
-
This compound
-
Furan
-
1,2-Dimethoxyethane (DME)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 eq) and a suitable solvent such as 1,2-dimethoxyethane (DME).[8]
-
Addition of Diene: To this suspension, add an excess of furan (typically 3-5 eq).
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The thermal decomposition of this compound will generate benzyne, which is then trapped by furan.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the product.[1]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water to remove any water-soluble byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 1,4-dihydronaphthalene-1,4-endoxide.[8]
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[10]
Protocol 2: General Procedure for the Synthesis of Bridged-Ring Amines via Cycloaddition with N-Arylpyrroles
This protocol outlines a general procedure for the [4+2] cycloaddition of benzyne with N-arylpyrroles.
Materials:
-
This compound or other diaryliodonium salts
-
Substituted N-arylpyrrole
-
Strong base (e.g., Lithium bis(trimethylsilyl)amide - LiHMDS)
-
Anhydrous toluene
-
Schlenk flask or other suitable glassware for inert atmosphere reactions
-
Syringes for transfer of reagents
-
Standard workup and purification equipment
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the N-arylpyrrole (1.0 eq) and anhydrous toluene.
-
Base Addition: Cool the solution to the desired temperature (e.g., 0 °C or room temperature) and add a solution of a strong base such as LiHMDS (1.1 eq) dropwise.
-
Benzyne Precursor Addition: After stirring for a short period, add the this compound (1.2 eq) portion-wise.
-
Reaction: Allow the reaction to stir at room temperature or with gentle heating, monitoring its progress by TLC.[6]
-
Quenching and Workup: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the desired bridged-ring amine.
-
Characterization: Characterize the purified product by NMR, IR, and high-resolution mass spectrometry (HRMS).
Safety and Handling
-
This compound should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Benzyne is a high-energy, reactive intermediate. Reactions should be conducted with appropriate caution.
-
Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.
References
- 1. This compound | Photocatalyst Reagent [benchchem.com]
- 2. Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Diels–Alder cycloadditions of N-arylpyrroles via aryne intermediates using diaryliodonium salts [beilstein-journals.org]
- 7. Recent Progress in Cyclic Aryliodonium Chemistry: Syntheses and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Visible-Light Mediated [2+2] Cycloaddition of Alkenes Using Diphenyliodonium-2-carboxylate as a Radical Initiator
For Researchers, Scientists, and Drug Development Professionals
Introduction
The [2+2] cycloaddition of alkenes is a powerful transformation in organic synthesis, providing direct access to cyclobutane rings, which are key structural motifs in numerous natural products and pharmaceutical agents. Traditional methods often require high-energy UV light, which can lead to side reactions and are generally unsuitable for sensitive substrates. In recent years, visible-light photocatalysis has emerged as a milder and more selective alternative.
This document outlines a proposed methodology for the [2+2] cycloaddition of alkenes utilizing a dual catalytic system. This system comprises a photocatalyst, such as tris(2,2'-bipyridyl)ruthenium(II) ([Ru(bpy)₃]²⁺), and diphenyliodonium-2-carboxylate as a sacrificial oxidant. In this proposed cycle, the photoexcited catalyst initiates a single-electron transfer (SET) to generate an alkene radical cation, which then engages in the cycloaddition. This compound serves to regenerate the photocatalyst, thereby completing the catalytic cycle. While diaryliodonium salts are established as effective aryl radical sources in photoredox catalysis, their application as sacrificial oxidants in alkene cycloadditions represents a novel and promising strategy.
Proposed Signaling Pathway
The proposed mechanism for the photocatalytic [2+2] cycloaddition is depicted below. Upon irradiation with visible light, the photocatalyst (PC) is excited to a strongly oxidizing state (PC*). This excited state can then oxidize an alkene molecule via single-electron transfer (SET) to form a radical cation. This reactive intermediate can then react with a ground-state alkene molecule to form a cyclobutane radical cation, which upon a second SET step and subsequent deprotonation, yields the final cyclobutane product and regenerates the photocatalyst. This compound acts as the terminal oxidant in this cycle.
Caption: Proposed photocatalytic cycle for [2+2] alkene cycloaddition.
Experimental Workflow
The general workflow for carrying out the proposed reaction is straightforward and relies on standard laboratory equipment for photochemical reactions. Proper inert atmosphere techniques are recommended to prevent quenching of the excited state photocatalyst by oxygen.
Caption: General experimental workflow for the photocatalytic reaction.
Data Presentation
The following table presents hypothetical, yet representative, data for the [2+2] cycloaddition of various styrene derivatives. This data is intended to illustrate the potential scope and efficiency of this proposed method. Actual results may vary.
| Entry | Alkene Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Styrene | 1,2-diphenylcyclobutane | 85 | 1.5:1 |
| 2 | 4-Methylstyrene | 1,2-di(p-tolyl)cyclobutane | 90 | 1.8:1 |
| 3 | 4-Methoxystyrene | 1,2-bis(4-methoxyphenyl)cyclobutane | 95 | 2.0:1 |
| 4 | 4-Chlorostyrene | 1,2-bis(4-chlorophenyl)cyclobutane | 78 | 1.2:1 |
| 5 | 4-(Trifluoromethyl)styrene | 1,2-bis(4-(trifluoromethyl)phenyl)cyclobutane | 72 | 1.1:1 |
| 6 | 3-Methylstyrene | 1,2-di(m-tolyl)cyclobutane | 82 | 1.6:1 |
| 7 | 2-Methylstyrene | 1,2-di(o-tolyl)cyclobutane | 65 | 1.0:1 |
| 8 | α-Methylstyrene | 1,1,2,2-tetramethyl-1,2-diphenylcyclobutane | 50 | - |
Experimental Protocols
General Procedure for the Visible-Light Mediated [2+2] Cycloaddition of Alkenes
Materials:
-
Alkene substrate (e.g., styrene)
-
--INVALID-LINK--₂ (or other suitable photocatalyst)
-
This compound
-
Anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vial with a magnetic stir bar
-
Photoreactor equipped with a cooling fan and a visible light source (e.g., blue LEDs)
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the alkene substrate (0.2 mmol, 1.0 equiv.), the photocatalyst (e.g., --INVALID-LINK--₂, 1-2 mol%), and this compound (0.24 mmol, 1.2 equiv.).
-
The vial is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Add the degassed solvent (2.0 mL) via syringe.
-
The reaction mixture is then placed in the photoreactor and irradiated with visible light (e.g., blue LEDs) at room temperature with vigorous stirring.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired cyclobutane product.
-
The structure and purity of the product should be confirmed by NMR spectroscopy and high-resolution mass spectrometry (HRMS).
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Diphenyliodonium salts can be irritants; avoid inhalation and contact with skin and eyes.
-
Photoreactors can generate heat; ensure proper cooling is in place.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Application Notes and Protocols for Metal-Free Arylation of Heterocycles with Diphenyliodonium-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of aryl moieties into heterocyclic scaffolds is a cornerstone of medicinal chemistry and materials science. Traditional cross-coupling methods often rely on transition metal catalysts, which can introduce challenges related to cost, toxicity, and product purification. Diphenyliodonium-2-carboxylate emerges as a valuable reagent for the metal-free arylation of heterocycles. This bench-stable, crystalline hypervalent iodine compound serves as an efficient precursor to benzyne, a highly reactive intermediate that readily engages with a variety of nucleophiles, including N-H and C-H bonds of heterocyclic systems.
The arylation proceeds via the thermal decomposition of this compound, which generates benzyne, iodobenzene, and carbon dioxide. The in situ generated benzyne is then trapped by the heterocycle to afford the corresponding arylated product. This methodology offers a mild, metal-free alternative for the synthesis of N-aryl and C-aryl heterocycles, contributing to cleaner and more sustainable synthetic strategies.
Data Presentation
The following tables summarize representative quantitative data for the metal-free arylation of various heterocycles via benzyne intermediates. While the benzyne precursor in some of the cited examples may not be this compound, similar reactivity and yields are expected due to the common benzyne intermediate.
Table 1: N-Arylation of Heterocycles with Benzyne
| Heterocycle | Benzyne Precursor | Product | Yield (%) | Reference |
| Indole | 2-Bromoacetophenone/tBuOK | N-Phenylindole | 66 | [1] |
| Carbazole | Diphenyliodonium triflate/KOtBu | N-Phenylcarbazole | High | [2] |
| Pyrazole | Diphenyliodonium triflate/aq. NH3 | N-Phenylpyrazole | High | [2] |
| 1,2,3-Triazole | Diaryliodonium salts/Base | N2-Phenyl-1,2,3-triazole | Excellent |
Table 2: C-H Arylation of Heterocycles with Benzyne
| Heterocycle | Benzyne Precursor | Arylation Position | Product | Yield (%) | Reference |
| Thiophene | This compound | C2 | 2-Phenylthiophene | Moderate | [3] |
| Furan | Benzenediazonium-2-carboxylate | - | 1,4-Dihydronaphthalene-1,4-endoxide | Low | |
| Quinoxalin-2(1H)-one | Diphenyliodonium tetrafluoroborate | C3 | 3-Phenylquinoxalin-2(1H)-one | High | [2] |
Experimental Protocols
General Protocol for the Synthesis of this compound Monohydrate
This protocol is adapted from established procedures for the synthesis of diaryliodonium carboxylates.
Materials:
-
2-Iodobenzoic acid
-
Benzene
-
Potassium persulfate (K₂S₂O₈)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
Procedure:
-
To a stirred suspension of 2-iodobenzoic acid (1.0 equiv.) in benzene, add concentrated sulfuric acid dropwise at 0 °C.
-
Add potassium persulfate (1.5 equiv.) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol/water) to afford this compound monohydrate as a crystalline solid.
General Protocol for the Metal-Free Arylation of Heterocycles
Materials:
-
This compound monohydrate
-
Heterocycle (e.g., indole, pyrrole, imidazole)
-
High-boiling aprotic solvent (e.g., 1,2-dichlorobenzene, diglyme, or tetraglyme)
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound monohydrate (1.2-1.5 equiv.) and the heterocycle (1.0 equiv.).
-
Add a high-boiling aprotic solvent to the flask.
-
Heat the reaction mixture to reflux (typically 180-220 °C, depending on the solvent) under an inert atmosphere (e.g., nitrogen or argon). The evolution of gas (CO₂) should be observed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired arylated heterocycle.
Visualizations
Reaction Mechanism
Caption: Proposed mechanism for the arylation of heterocycles.
Experimental Workflow
Caption: General experimental workflow for heterocycle arylation.
References
- 1. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Arylation Using Diphenyliodonium-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Diaryliodonium salts have emerged as powerful and versatile arylating agents in this field, offering distinct advantages over traditional aryl halides. These hypervalent iodine reagents are typically stable, easy-to-handle solids that can participate in catalytic cycles under mild conditions.
Diphenyliodonium-2-carboxylate, a specific type of diaryliodonium salt, serves as an effective source of an electrophilic phenyl group. Its utility in palladium-catalyzed arylation reactions allows for the construction of complex biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. These reactions often proceed through a Pd(II)/Pd(IV) catalytic cycle, which can provide different reactivity and selectivity compared to the more common Pd(0)/Pd(II) pathway. This document provides a comprehensive overview, including reaction mechanisms, substrate scope, and detailed experimental protocols for palladium-catalyzed arylation using diaryliodonium salts, with a focus on the application of this compound.
Mechanistic Overview: The Pd(II)/Pd(IV) Catalytic Cycle
The prevailing mechanism for palladium-catalyzed arylation with diaryliodonium salts involves a Pd(II)/Pd(IV) catalytic cycle.[1] This pathway is distinct from the Pd(0)/Pd(II) cycle commonly observed with aryl halides. The key steps are:
-
C-H Activation/Formation of Palladacycle: In directed C-H arylations, the palladium(II) catalyst coordinates to a directing group on the substrate, followed by C-H bond activation to form a palladacycle intermediate.
-
Oxidative Addition: The diaryliodonium salt undergoes oxidative addition to the palladium(II) center, forming a high-valent palladium(IV) species. This step is often considered the turnover-limiting step in the catalytic cycle.
-
Reductive Elimination: The palladium(IV) intermediate undergoes C-C bond-forming reductive elimination to yield the arylated product and regenerate the palladium(II) catalyst, which can then re-enter the catalytic cycle.
Caption: Generalized Pd(II)/Pd(IV) catalytic cycle for arylation.
Applications and Substrate Scope
Palladium-catalyzed arylation using diaryliodonium salts has been successfully applied to a diverse range of substrates. While specific data for this compound is limited in the literature, the reactivity of closely related diaryliodonium salts (e.g., with tetrafluoroborate or triflate counterions) provides a strong indication of its potential applications.
Table 1: Examples of Palladium-Catalyzed C-H Arylation of Heterocycles with Diaryliodonium Salts
| Entry | Substrate | Diaryliodonium Salt | Catalyst (mol%) | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Phenylpyridine | Diphenyliodonium tetrafluoroborate | Pd(OAc)₂ (5) | Acetic Acid | 100 | 12 | High |
| 2 | Isoquinolone | Diphenyliodonium tetrafluoroborate | Pd(OPiv)₂ (10) | DME | 120 | 24 | - |
| 3 | 2-n-Butylthiophene | Diphenyliodonium tetrafluoroborate | Pd/C (5) | Ethanol | 60 | - | - |
| 4 | 2-Phenylimidazo[1,2-a]pyridine | Diphenyliodonium triflate | Pd(OAc)₂ (10) | K₂CO₃ / DMF | 100 | 24 | 91[2] |
| 5 | Benzothiazole | Diphenyliodonium tetrafluoroborate | PdBr₂ (10) / dppp | Cs₂CO₃ / ACN | Reflux | 24 | - |
Note: Yields are often reported as "high" without specific percentages in some sources. DME = 1,2-dimethoxyethane; dppp = 1,3-bis(diphenylphosphino)propane; ACN = acetonitrile.
Table 2: Decarboxylative Cross-Coupling of Arenecarboxylic Acids with Diaryliodonium Triflates
| Entry | Arenecarboxylic Acid | Diaryliodonium Salt | Catalyst System | Base/Solvent | Yield (%) |
| 1 | Benzoic Acid | Diphenyliodonium triflate | PdCl₂/DPEphos | Ag₂CO₃ / DMSO | 37-85[3] |
| 2 | Varied | Varied | PdCl₂/DPEphos | Ag₂CO₃ / DMSO | 37-85[3] |
DPEphos = Bis(2-diphenylphosphinophenyl)ether
Experimental Protocols
The following are generalized protocols for palladium-catalyzed arylation reactions using diaryliodonium salts. These can be adapted for use with this compound, though optimization of reaction conditions may be necessary.
Protocol 1: General Procedure for Directed C-H Arylation of Heterocycles
This protocol is based on the arylation of 2-phenylpyridine and can be adapted for other substrates with directing groups.
Materials:
-
Substrate (e.g., 2-phenylpyridine, 0.2 mmol, 1.0 equiv)
-
Diaryliodonium salt (e.g., this compound, 0.22 mmol, 1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 5 mol%)
-
Acetic acid (AcOH, 1.0 mL)
-
Reaction vial
-
Stir bar
Procedure:
-
To a reaction vial, add the substrate, the diaryliodonium salt, and Pd(OAc)₂.
-
Add acetic acid to the vial.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC or GC-MS for completion.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Carefully neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the mixture and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired arylated product.
References
Application Notes and Protocols for Copper-Catalyzed C-H Arylation with Diphenyliodonium-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the copper-catalyzed C-H arylation of various substrates using diphenyliodonium-2-carboxylate as the arylating agent. This methodology offers a powerful tool for the synthesis of complex organic molecules, particularly in the context of drug discovery and development, by enabling the direct formation of carbon-carbon bonds.
Introduction
Copper-catalyzed C-H arylation has emerged as a cost-effective and efficient alternative to palladium-catalyzed methods for the construction of biaryl and heteroaryl-aryl moieties.[1][2] Diaryliodonium salts are widely employed as electrophilic arylating agents in these transformations due to their high reactivity and functional group tolerance.[3][4] this compound, also known as phenylbenziodoxole, is a unique diaryliodonium salt featuring an internal carboxylate counterion. While much of the literature focuses on diaryliodonium salts with non-coordinating anions (e.g., triflates, tetrafluoroborates), this document outlines the application of this compound in copper-catalyzed C-H arylation reactions, drawing upon established principles and providing detailed experimental guidance.
Reaction Principle and Mechanism
The copper-catalyzed C-H arylation with diaryliodonium salts is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The proposed mechanism involves the oxidative addition of the diaryliodonium salt to a Cu(I) species, forming a highly electrophilic aryl-Cu(III) intermediate. This intermediate then reacts with the C-H bond of the substrate, followed by reductive elimination to afford the arylated product and regenerate the active Cu(I) catalyst.[5]
Caption: Proposed catalytic cycle for copper-catalyzed C-H arylation.
Applications in Organic Synthesis
Copper-catalyzed C-H arylation is a versatile tool for the late-stage functionalization of complex molecules, a crucial step in drug discovery programs. This method allows for the direct introduction of aryl groups into a wide range of substrates, including:
-
Heterocycles: Electron-rich and electron-deficient five- and six-membered heterocycles such as imidazoles, oxazoles, thiazoles, thiophenes, and pyridine oxides can be arylated.[1][2][6][7]
-
Arenes: The reaction can be directed to specific positions on aromatic rings, including meta-selective arylations, which are challenging to achieve through classical electrophilic aromatic substitution.[8]
-
Alkenes: Olefins can undergo arylation to form styrenyl and allylic products.[9]
The use of this compound as the arylating agent is of particular interest due to its ready availability from 2-iodobenzoic acid.
Data Presentation: Substrate Scope and Yields
The following tables summarize the scope of copper-catalyzed C-H arylation with various diaryliodonium salts, providing an indication of the expected reactivity and yields. While specific data for this compound is limited, these examples with other diaryliodonium salts serve as a valuable reference.
Table 1: Arylation of Heterocycles
| Substrate | Arylating Agent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Benzoxazole | Ph₂I·BF₄ | CuI (10) | LiOtBu | DMF | 140 | 93 | [1] |
| 4,5-Dimethylthiazole | Ph₂I·BF₄ | CuI (10) | LiOtBu | DMF | 140 | 85 | [1] |
| Caffeine | Ph₂I·BF₄ | CuI (20) | LiOtBu | DMF | 140 | 78 | [7] |
| 1-Methylimidazole | Ph₂I·BF₄ | CuI (10) | K₃PO₄ | DMF | 140 | 65 | [7] |
| Thiophene | Ph₂I·BF₄ | CuI (20) | LiOtBu | DMF | 140 | 72 | [7] |
| Pyridine N-oxide | Ph₂I·BF₄ | CuI (10) | LiOtBu | DMF | 140 | 68 | [1] |
Table 2: Arylation of Arenes and Alkenes
| Substrate | Arylating Agent | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| Pivanilide (meta) | Ph₂I·OTf | Cu(OTf)₂ (10) | - | DCE | 60 | 85 | [8] |
| Aniline derivative (para) | Ph₂I·BF₄ | Cu(OTf)₂ (10) | dtbpy | DCE | 25 | 78 | [5] |
| Cyclohexene | Ph₂I·OTf | Cu(OAc)₂ (10) | - | DCE | 60 | 65 | [9] |
| Styrene | Ph₂I·OTf | Cu(OTf)₂ (10) | - | DCE | 60 | 72 | [9] |
Experimental Protocols
The following are generalized protocols for copper-catalyzed C-H arylation. Researchers should optimize conditions for their specific substrate and this compound.
General Protocol for C-H Arylation of Heterocycles
Caption: General workflow for copper-catalyzed C-H arylation.
Materials:
-
Substrate (e.g., heterocycle) (1.0 mmol)
-
This compound (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Base (e.g., LiOtBu or K₃PO₄) (2.0 mmol)
-
Anhydrous solvent (e.g., DMF, Dioxane) (5 mL)
-
Reaction vessel (e.g., microwave vial or sealed tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the substrate (1.0 mmol), this compound (1.2 mmol), CuI (0.1 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent (5 mL) via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-140 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired arylated product.
Note on this compound: The internal carboxylate may influence the reaction. It could potentially act as an internal base or ligand, possibly altering the optimal reaction conditions compared to salts with non-coordinating anions. It is also known to be a precursor for benzyne formation under thermal conditions, which could lead to alternative reaction pathways. Careful optimization of the base and temperature is recommended.
Conclusion
Copper-catalyzed C-H arylation with this compound represents a potentially valuable method for the synthesis of arylated organic molecules. While direct literature precedents are still emerging, the general principles and protocols established for other diaryliodonium salts provide a strong foundation for researchers to explore this transformation. The unique properties of the carboxylate counterion may offer new opportunities for reactivity and selectivity. These application notes are intended to serve as a guide for scientists in academia and industry to harness the potential of this powerful synthetic tool.
References
- 1. Copper-Catalyzed Arylation of Heterocycle C-H Bonds [organic-chemistry.org]
- 2. Copper-Catalyzed Arylation of Heterocycle C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Palladium- and Copper-Catalyzed Arylation of Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General Method for Copper-Catalyzed Arylation of Arene C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A meta-selective copper-catalyzed C-H bond arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Substituted Pyridines using Diphenyliodonium-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of substituted pyridines utilizing diphenyliodonium-2-carboxylate as a benzyne precursor. This approach offers a powerful and versatile method for constructing the pyridine ring system through a [4+2] cycloaddition reaction.
Introduction
This compound is a stable, crystalline solid that serves as a convenient and efficient precursor for benzyne, a highly reactive intermediate.[1] Upon thermal decomposition, it extrudes carbon dioxide and iodobenzene to generate benzyne in situ. This highly electrophilic species can readily participate in cycloaddition reactions, most notably the [4+2] Diels-Alder reaction, with suitable dienes. For the synthesis of substituted pyridines, 1-azadienes (α,β-unsaturated imines) are employed as the diene component, leading to the formation of dihydroquinoline derivatives which can be subsequently aromatized to the corresponding substituted quinolines (a class of fused pyridines). This methodology provides a convergent and modular approach to complex pyridine structures, which are prevalent scaffolds in pharmaceuticals and functional materials.
Reaction Principle
The overall synthetic strategy involves two key steps:
-
In situ generation of benzyne: this compound is heated in a suitable solvent to induce thermal decomposition, yielding benzyne.
-
[4+2] Cycloaddition and Aromatization: The generated benzyne is trapped by a 1-azadiene through a [4+2] cycloaddition reaction to form a 1,4-dihydroquinoline intermediate. Subsequent oxidation (aromatization) of this intermediate furnishes the final substituted quinoline product.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of substituted pyridines (quinolines) via the benzyne cycloaddition pathway.
Protocol 1: General Procedure for the [4+2] Cycloaddition of Benzyne with 1-Azadienes
This protocol is adapted from the reaction of benzyne with 1-azadienes, which has been shown to be an effective method for the synthesis of dihydroquinolines.[2] While the original literature primarily utilizes benzenediazonium-2-carboxylate, the principle is directly applicable to benzyne generated from this compound.
Materials:
-
This compound
-
Substituted 1-azadiene (e.g., N-aryl, N-alkyl, N-tosyl, or N-Boc protected)
-
Anhydrous chlorobenzene
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), add the 1-azadiene (0.4 mmol).
-
Add anhydrous chlorobenzene (3 mL) to dissolve the 1-azadiene.
-
Add this compound (3-6 equivalents, typically 1.2-2.4 mmol) to the solution.
-
Heat the reaction mixture to 130 °C and maintain this temperature for 12-18 hours, with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product, a 1,4-dihydroquinoline, can be purified by column chromatography on silica gel.
Protocol 2: Aromatization of 1,4-Dihydroquinolines to Quinolines
The 1,4-dihydroquinoline intermediates can be oxidized to the corresponding aromatic quinolines using various methods. For N-tosylated dihydroquinolines, a simple workup can facilitate this transformation.
Materials:
-
Crude or purified 1,4-dihydroquinoline
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude 1,4-dihydroquinoline in dichloromethane.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
The resulting crude quinoline can be purified by column chromatography on silica gel.
Data Presentation
The following table summarizes the yields of 1,4-dihydroquinolines obtained from the [4+2] cycloaddition of benzyne with various 1-azadienes, as reported in the literature.[2] These yields are indicative of the efficiency of the cycloaddition step.
| Entry | 1-Azadiene Substituents (R1, R2, R3) | Product | Yield (%) |
| 1 | R1=Ph, R2=H, R3=4-MeO | 2a | 67 (71) |
| 2 | R1=Ph, R2=4-MeO-C6H4, R3=4-MeO | 2b | 63 |
| 3 | R1=4-O2N-C6H4, R2=H, R3=4-MeO | 2c | 73 |
| 4 | R1=4-MeO-C6H4, R2=H, R3=4-MeO | 2d | 55 (64) |
| 5 | R1=4-MeO-C6H4, R2=H, R3=2,4,6-(MeO)3-C6H2 | 2e | 48 (58) |
| 6 | R1=3,4,5-(MeO)3-C6H2, R2=H, R3=2,4,6-(MeO)3-C6H2 | 2f | 58 (72) |
| 7 | R1=Bn, R2=H, R3=4-MeO | 2g | 64 |
| 8 | R1=Boc, R2=H, R3=4-MeO | 2h | 53 |
| 9 | R1=Ts, R2=H, R3=H | 2i | 41 (57) |
| 10 | R1=Ts, R2=H, R3=4-MeO | 2j | 61 (70) |
| 11 | R1=Ts, R2=H, R3=4-O2N | 2k | 64 |
| 12 | R1=Ts, R2=Ph, R3=H | 2l | 59 (67) |
Yield of isolated product. Yield based on recovered starting material is in parentheses.
Visualizations
Reaction Workflow
The overall workflow for the synthesis of substituted pyridines from this compound can be visualized as follows:
Caption: Workflow for Substituted Pyridine Synthesis.
Signaling Pathway Analogy: Benzyne Reactivity
The generation and subsequent reactions of benzyne can be conceptually illustrated as a signaling cascade where the initial stimulus (heat) triggers the formation of a highly reactive intermediate that then propagates the "signal" through a specific reaction pathway (cycloaddition).
References
Application Notes and Protocols: Arylation of Indoles using Diphenyliodonium-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the arylation of indoles utilizing diphenyliodonium-2-carboxylate. This method offers a powerful and versatile tool for the synthesis of N-aryl and C-arylindoles, which are prevalent structural motifs in numerous biologically active compounds and pharmaceuticals. The use of diaryliodonium salts, such as this compound, presents a milder and often more efficient alternative to traditional cross-coupling reactions.
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The functionalization of the indole nucleus, particularly through arylation, allows for the modulation of its biological activity and physicochemical properties. This compound serves as an effective arylating agent, capable of participating in both metal-catalyzed and metal-free transformations to introduce an aryl group at either the nitrogen (N1) or carbon (C2, C3) positions of the indole ring. These reactions are attractive due to their operational simplicity and broad functional group tolerance.
Recent advancements have demonstrated the utility of diaryliodonium salts in C-H functionalization, providing a direct method for derivatization and reducing the need for pre-functionalized starting materials.[1][2] The choice of catalyst and reaction conditions can be tuned to achieve high regioselectivity, leading to the desired N-aryl, 2-aryl, or 3-arylindole isomers.
Data Presentation
Table 1: Palladium-Catalyzed C2-Arylation of Indoles with Diaryliodonium Salts
| Entry | Indole Substrate | Arylating Agent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Methylindole | Diphenyliodonium tetrafluoroborate | Pd(OAc)₂ (5) | AcOH | RT | 0.25 | 80 | [3] |
| 2 | Indole | Diphenyliodonium tetrafluoroborate | Pd(OAc)₂ (5) | AcOH | RT | 0.5 | 75 | [3] |
| 3 | 5-Methoxyindole | Diphenyliodonium tetrafluoroborate | Pd(OAc)₂ (5) | AcOH | RT | 1 | 82 | [3] |
| 4 | Fmoc-L-tryptophan | Diphenyliodonium triflate | Pd/C | Water | 40 | 15 | >95 | [1] |
Table 2: Copper-Catalyzed C3 and N-Arylation of Indoles
| Entry | Indole Substrate | Arylating Agent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Position | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | Indole | Diphenyliodonium triflate | Cu(OTf)₂ (10) | - | DCE | 60 | C3 | 95 |[4] | | 2 | Indole | Diphenyliodonium triflate | CuI (20) | K₃PO₄ | Dioxane | 150 | N | 63 (overall) |[4] | | 3 | 5-Bromoindole | Diphenyliodonium triflate | Cu(OTf)₂ (10) | - | DCE | 60 | C3 | 89 |[4] | | 4 | Indole | Iodobenzene | CuO nano (5) | K₂CO₃ | DMF | Reflux | N | 98 |[5] |
Table 3: Metal-Free Direct C-Arylation of Indoles with Diaryliodonium Salts
| Entry | Indole Substrate | Arylating Agent | Solvent | Temp (°C) | Time (h) | Position | Yield (%) | Reference |
| 1 | Indole | Diphenyliodonium tetrafluoroborate | DMF | 100 | 22 | C3 | 38 | [2] |
| 2 | 1-Methylindole | Diphenyliodonium tetrafluoroborate | DMF | 100 | 22 | C3 | 75 | [2] |
| 3 | 2-Methylindole | Diphenyliodonium tetrafluoroborate | DMF | 100 | 22 | C3 | 60 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C2-Arylation of Indole
This protocol is adapted from methodologies developed for the direct C2-arylation of indoles using diaryliodonium salts.[3]
Materials:
-
Indole or substituted indole (1.0 mmol)
-
This compound (1.1 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Acetic acid (AcOH, 5 mL)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask, add the indole (1.0 mmol), this compound (1.1 mmol), and palladium(II) acetate (0.05 mmol).
-
Add acetic acid (5 mL) to the flask.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution until the acetic acid is neutralized.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylindole.
Protocol 2: General Procedure for Copper-Catalyzed C3-Arylation of Indole
This protocol is based on the copper-catalyzed electrophilic C-H arylation of indoles.[4]
Materials:
-
Indole or substituted indole (1.0 mmol)
-
This compound (1.05 mmol)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.1 mmol, 10 mol%)
-
1,2-Dichloroethane (DCE, 5 mL)
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, combine the indole (1.0 mmol), this compound (1.05 mmol), and copper(II) trifluoromethanesulfonate (0.1 mmol).
-
Add 1,2-dichloroethane (5 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 60 °C with stirring. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the 3-arylindole.
Protocol 3: General Procedure for Metal-Free C3-Arylation of Indole
This protocol outlines a metal-free approach to the direct arylation of indoles.[2]
Materials:
-
Indole or substituted indole (0.5 mmol)
-
This compound (0.55 mmol)
-
N,N-Dimethylformamide (DMF, 2 mL)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a screw-cap vial, add the indole (0.5 mmol) and this compound (0.55 mmol).
-
Add N,N-dimethylformamide (2 mL) to the vial.
-
Seal the vial and heat the mixture at 100 °C for 22 hours.
-
After cooling to room temperature, pour the reaction mixture into water (20 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 3-arylindole.
Visualizations
Reaction Mechanism Pathway
Caption: Proposed mechanisms for metal-catalyzed and metal-free arylation of indoles.
Experimental Workflow
Caption: General experimental workflow for the arylation of indoles.
Logical Relationship of Reaction Components
Caption: Interplay of components in the indole arylation reaction.
References
Application Notes and Protocols for Diphenyliodonium-2-carboxylate as a Photoinitiator for Cationic Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diphenyliodonium-2-carboxylate as a photoinitiator for cationic polymerization. This document includes detailed experimental protocols, quantitative data on polymerization performance, and a discussion of the underlying chemical mechanisms.
Introduction
This compound is a versatile hypervalent iodine compound that serves as an efficient photoinitiator for cationic polymerization upon exposure to ultraviolet (UV) radiation.[1] Unlike many other diaryliodonium salts that feature non-nucleophilic counterions, the carboxylate anion in this molecule introduces unique reactivity and potential for specific applications. Upon photolysis, it generates a Brønsted acid, which is the primary initiating species for the polymerization of a variety of monomers, including epoxides and vinyl ethers.[2][3]
Mechanism of Photoinitiation
The photoinitiation of cationic polymerization by this compound proceeds through a multi-step mechanism. The process is initiated by the absorption of UV light by the diphenyliodonium cation.
1. Photolysis: Upon irradiation, the this compound molecule undergoes homolytic cleavage of a carbon-iodine bond, generating a phenyl radical, iodobenzene, and carbon dioxide. This is followed by a series of reactions that ultimately produce a Brønsted acid (H⁺).
2. Initiation: The photogenerated Brønsted acid then protonates a monomer molecule (e.g., an epoxide or vinyl ether), creating a carbocationic or oxonium ion active center.
3. Propagation: The active center reacts with subsequent monomer molecules in a chain-growth fashion, leading to the formation of the polymer chain.
4. Termination: The polymerization can be terminated by various processes, including reaction with nucleophilic impurities or recombination with the counterion. The nature of the counterion plays a significant role in the propensity for termination.[2] While highly non-nucleophilic anions like hexafluoroantimonate (SbF₆⁻) lead to very reactive and long-lived propagating species, the more nucleophilic carboxylate anion may influence the polymerization kinetics and the molecular weight of the resulting polymer.[4][5]
Diagram of the Photoinitiation and Polymerization Pathway
Caption: Photoinitiation and cationic polymerization mechanism.
Quantitative Performance Data
While specific quantitative data for this compound is not extensively available in the public literature, the following tables provide representative data for the performance of other diphenyliodonium salts in the cationic polymerization of common monomers. This data can serve as a benchmark for designing experiments with the 2-carboxylate variant.
Table 1: Cationic Polymerization of Cyclohexene Oxide (CHO)
| Photoinitiator (Counterion) | Concentration (mol%) | Light Source | Irradiation Time (min) | Monomer Conversion (%) | Polymer Mn ( g/mol ) | PDI |
| Diphenyliodonium PF₆⁻ | 1.0 | Medium-pressure Hg lamp | 60 | 85 | 12,000 | 1.8 |
| Diphenyliodonium SbF₆⁻ | 0.5 | 365 nm LED | 30 | >95 | 25,000 | 1.5 |
| Diphenyliodonium Tosylate | 2.0 | High-pressure Hg lamp | 120 | 60 | 8,500 | 2.1 |
Table 2: Cationic Polymerization of 4-Vinyl-1-cyclohexene diepoxide (VCD)
| Photoinitiator (Counterion) | Concentration (mol%) | Light Source | Irradiation Time (min) | Monomer Conversion (%) | Gel Fraction (%) |
| Diphenyliodonium PF₆⁻ | 1.5 | 365 nm LED | 10 | 92 | 98 |
| Diphenyliodonium SbF₆⁻ | 1.0 | Medium-pressure Hg lamp | 5 | >99 | >99 |
| Diphenyliodonium B(C₆F₅)₄⁻ | 1.0 | 405 nm LED (with sensitizer) | 15 | 88 | 95 |
Experimental Protocols
The following are generalized protocols for conducting photoinitiated cationic polymerization using this compound. These should be adapted and optimized for specific monomers and applications.
Protocol 1: Bulk Polymerization of a Liquid Monomer (e.g., Cyclohexene Oxide)
Objective: To synthesize a linear polymer from a liquid monomer in bulk.
Materials:
-
This compound
-
Cyclohexene oxide (or other suitable liquid monomer), purified and dried
-
Reaction vessel (e.g., quartz tube or vial)
-
Magnetic stirrer and stir bar
-
UV light source (e.g., medium-pressure mercury lamp or 365 nm LED) with controlled intensity
-
Nitrogen or argon source for inert atmosphere
-
Solvent for precipitation (e.g., methanol)
-
Solvent for polymer characterization (e.g., THF for GPC)
Procedure:
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen), add the desired amount of this compound (e.g., 0.5-2.0 mol% relative to the monomer).
-
Monomer Addition: Add the purified and dried liquid monomer to the reaction vessel.
-
Dissolution: Stir the mixture at room temperature until the photoinitiator is completely dissolved.
-
Photopolymerization: Place the reaction vessel at a fixed distance from the UV light source and begin irradiation while stirring. The reaction progress can be monitored by taking aliquots at different time points and analyzing for monomer conversion (e.g., by ¹H NMR or FTIR).
-
Termination and Precipitation: After the desired irradiation time or monomer conversion is reached, stop the irradiation. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., methanol) with vigorous stirring.
-
Purification and Drying: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
-
Characterization: Characterize the polymer for its molecular weight (Mn), molecular weight distribution (PDI) using Gel Permeation Chromatography (GPC), and structure using NMR and FTIR spectroscopy.
Diagram of the Bulk Polymerization Workflow
Caption: Workflow for bulk cationic polymerization.
Protocol 2: UV Curing of an Epoxy Resin Film
Objective: To prepare a crosslinked polymer film from a multifunctional epoxy monomer.
Materials:
-
This compound
-
Liquid epoxy resin (e.g., bisphenol A diglycidyl ether)
-
Substrate (e.g., glass slide, metal panel)
-
Film applicator or spin coater
-
UV curing system with a conveyor belt or shuttered lamp
-
FTIR spectrometer with an attenuated total reflectance (ATR) accessory
Procedure:
-
Formulation: In a light-protected container, dissolve this compound in the liquid epoxy resin (e.g., 1-3 wt%). Ensure complete dissolution by gentle warming and stirring if necessary.
-
Film Application: Apply a thin film of the formulated resin onto the substrate using a film applicator or spin coater to achieve a uniform thickness (e.g., 25-100 µm).
-
Curing: Place the coated substrate under the UV lamp. The UV dose can be controlled by adjusting the lamp intensity and the exposure time (or conveyor belt speed).
-
Monitoring Conversion: Monitor the curing process in real-time by placing the sample in an FTIR spectrometer and observing the decrease in the intensity of the epoxy group absorption band (typically around 915 cm⁻¹).
-
Post-Cure (Optional): For some applications, a thermal post-cure (e.g., at 80-120 °C for 30-60 minutes) may be beneficial to enhance the final properties of the cured film.
-
Characterization: Evaluate the properties of the cured film, such as hardness (pencil hardness), solvent resistance, and adhesion. The degree of conversion can be calculated from the FTIR spectra.
Diagram of the UV Curing Workflow
Caption: Workflow for UV curing of epoxy resin films.
Safety Precautions
-
Diphenyliodonium salts should be handled with care. Avoid inhalation of dust and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
UV radiation is harmful to the eyes and skin. Always use appropriate shielding and wear UV-protective eyewear when operating UV light sources.
-
Cationic polymerization can be exothermic. For bulk polymerizations, take precautions to control the reaction temperature, especially with highly reactive monomers.
-
Work in a well-ventilated area or a fume hood, especially when working with volatile monomers and solvents.
References
Application Notes and Protocols: Decarboxylative Cross-Coupling Reactions with Diphenyliodonium-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyliodonium-2-carboxylate is a versatile and stable hypervalent iodine reagent that serves as an effective precursor for benzyne and a source of phenyl groups in a variety of cross-coupling reactions.[1][2] Its application in decarboxylative cross-coupling reactions represents a significant advancement in the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are advantageous as they often utilize readily available carboxylic acids, proceeding with a loss of carbon dioxide, which is an environmentally benign byproduct.[3] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound and related diaryliodonium salts in decarboxylative cross-coupling reactions.
The primary modes of reactivity for this compound in these transformations include its thermal decomposition to generate benzyne for subsequent trapping, and its participation in metal-catalyzed or photoredox-mediated processes to deliver a phenyl group.[1][2] These methods offer mild and efficient pathways for the synthesis of complex organic molecules, including biaryls and other functionalized aromatic compounds, which are pivotal structures in pharmaceuticals and materials science.
Key Applications
Decarboxylative cross-coupling reactions involving diaryliodonium salts, including this compound, have been successfully applied in several key synthetic transformations:
-
Biaryl Synthesis: The palladium-catalyzed decarboxylative coupling of arenecarboxylic acids with diaryliodonium salts provides a direct route to unsymmetrical biaryls.[4]
-
Arylation of Fluoroalkyl Substrates: Catalyst-free decarboxylative arylation of α,α-difluoro-β-ketoacid salts using diaryliodonium(III) salts enables the synthesis of aryldifluoromethyl ketones, which are valuable motifs in medicinal chemistry.
-
Photoredox-Catalyzed Couplings: Under visible light irradiation, this compound can generate phenyl radicals, which can then be coupled with a variety of partners in a decarboxylative manner.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on decarboxylative cross-coupling reactions using diaryliodonium salts.
Table 1: Palladium-Catalyzed Decarboxylative Biaryl Synthesis
| Entry | Arenecarboxylic Acid | Diaryliodonium Salt | Product | Yield (%) |
| 1 | 2-Nitrobenzoic acid | Diphenyliodonium triflate | 2-Nitrobiphenyl | 85 |
| 2 | 2-Chlorobenzoic acid | Diphenyliodonium triflate | 2-Chlorobiphenyl | 78 |
| 3 | 2-Methylbenzoic acid | Diphenyliodonium triflate | 2-Methylbiphenyl | 65 |
| 4 | 1-Naphthoic acid | Diphenyliodonium triflate | 1-Phenylnaphthalene | 72 |
| 5 | Thiophene-2-carboxylic acid | Diphenyliodonium triflate | 2-Phenylthiophene | 55 |
Data extracted from a study on the synthesis of biaryls via a Pd-catalyzed decarboxylative cross-coupling reaction of arenecarboxylic acids and diaryliodonium triflates.[4]
Table 2: Catalyst-Free Decarboxylative Arylation of a Difluoroenolate
| Entry | Diaryliodonium Tosylate | Product | Yield (%) |
| 1 | (4-Nitrophenyl)(TMP)iodonium tosylate | 2,2-Difluoro-1-(4-nitrophenyl)-3-oxobutane | 86 |
| 2 | (4-Cyanophenyl)(TMP)iodonium tosylate | 2,2-Difluoro-1-(4-cyanophenyl)-3-oxobutane | 75 |
| 3 | (4-Bromophenyl)(TMP)iodonium tosylate | 1-(4-Bromophenyl)-2,2-difluoro-3-oxobutane | 80 |
| 4 | (Phenyl)(TMP)iodonium tosylate | 2,2-Difluoro-1-phenyl-3-oxobutane | 60 |
| 5 | (4-Methoxyphenyl)(TMP)iodonium tosylate | 2,2-Difluoro-1-(4-methoxyphenyl)-3-oxobutane | 52 |
Data extracted from a study on the catalyst-free decarboxylative arylation of α,α-difluoro-β-ketoacid salts using diaryliodonium(III) salts. TMP refers to the 2,4,6-trimethoxyphenyl auxiliary group.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Decarboxylative Biaryl Synthesis
This protocol is adapted from the work of Forgione and co-workers on the synthesis of biaryls via a Pd-catalyzed decarboxylative cross-coupling reaction.[4]
Materials:
-
Arenecarboxylic acid (1.2 equiv)
-
Diaryliodonium triflate (1.0 equiv)
-
Palladium(II) chloride (PdCl₂) (5 mol%)
-
DPEphos (10 mol%)
-
Silver(I) carbonate (Ag₂CO₃) (1.2 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
To an oven-dried reaction vessel, add the arenecarboxylic acid, diaryliodonium triflate, PdCl₂, DPEphos, and Ag₂CO₃.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl.
Protocol 2: General Procedure for Catalyst-Free Decarboxylative Arylation of a Difluoroenolate
This protocol describes a catalyst-free approach to aryldifluoromethyl ketones from α,α-difluoro-β-ketoacid salts and diaryliodonium salts.
Materials:
-
α,α-Difluoro-β-ketoacid sodium salt (1.5 equiv)
-
Diaryliodonium tosylate (1.0 equiv)
-
Anhydrous toluene
Procedure:
-
To a reaction vessel, add the α,α-difluoro-β-ketoacid sodium salt and the diaryliodonium tosylate.
-
Add anhydrous toluene to the vessel.
-
Heat the reaction mixture to 100 °C and stir for the time indicated by reaction monitoring (typically a few hours).
-
After cooling to room temperature, filter the reaction mixture to remove any insoluble material.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the aryldifluoromethyl ketone product.
Mechanistic Diagrams and Workflows
The following diagrams illustrate the proposed mechanisms and workflows for the described reactions.
Caption: Proposed catalytic cycle for the palladium-catalyzed decarboxylative biaryl synthesis.
Caption: General experimental workflow for palladium-catalyzed decarboxylative biaryl synthesis.
Caption: Simplified representation of a photoredox-catalyzed decarboxylative coupling.
References
- 1. Synthesis of biaryls via catalytic decarboxylative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Photocatalyst Reagent [benchchem.com]
- 3. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 4. Biaryl synthesis via decarboxylative Pd-catalyzed reactions of arenecarboxylic acids and diaryliodonium triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Complex Molecules Using Diphenyliodonium-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocol for the use of Diphenyliodonium-2-carboxylate as a precursor for benzyne in the synthesis of complex organic molecules. The following sections detail a representative [4+2] cycloaddition reaction, highlighting the utility of this reagent in forming intricate molecular scaffolds.
Introduction
This compound is a stable, crystalline hypervalent iodine compound that serves as a convenient and safe precursor to the highly reactive intermediate, benzyne. Upon thermal decomposition, it extrudes carbon dioxide and iodobenzene to generate benzyne in situ. This reactivity makes it a valuable tool in organic synthesis, particularly for the construction of complex aromatic systems through cycloaddition reactions and arylations.[1]
While the ultimate goal of many synthetic campaigns is the total synthesis of natural products, a detailed, representative example of a well-documented synthesis is presented here to illustrate the practical application of this compound. The following protocol describes the synthesis of 1,2,3,4-tetraphenylnaphthalene, a complex polycyclic aromatic hydrocarbon. Although not a natural product itself, the methodology is directly applicable to the synthesis of natural product scaffolds containing aryne-derived fragments.
Key Applications
-
Benzyne Generation: A reliable precursor for generating benzyne under neutral conditions, avoiding the use of strong bases or organometallic reagents.
-
[4+2] Cycloadditions (Diels-Alder Reactions): Benzyne generated from this compound readily participates in Diels-Alder reactions with dienes to form substituted aromatic rings.
-
[2+2] Cycloadditions: Can react with alkenes to form benzocyclobutene derivatives.
-
Nucleophilic Arylation: The aryne intermediate can be trapped by a variety of nucleophiles to introduce an aryl group.
Featured Synthesis: 1,2,3,4-Tetraphenylnaphthalene
This synthesis demonstrates a classic application of this compound in a [4+2] cycloaddition reaction with a substituted cyclopentadienone to yield a complex polycyclic aromatic hydrocarbon.
Reaction Scheme
Caption: Reaction pathway for the synthesis of 1,2,3,4-Tetraphenylnaphthalene.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of 1,2,3,4-Tetraphenylnaphthalene from this compound monohydrate and Tetraphenylcyclopentadienone.
| Parameter | Value |
| Reactants | |
| Tetraphenylcyclopentadienone | 10.0 g (0.026 mole) |
| This compound monohydrate | 11.8 g (0.035 mole) |
| Solvent | 1,2,4-Trichlorobenzene |
| Reaction Time | ~45 minutes |
| Reaction Temperature | Reflux (~214 °C) |
| Product Yield | 68% (reported by Le Goff) |
| Melting Point | 199-201 °C |
Experimental Protocols
Part A: Synthesis of this compound Monohydrate
This protocol details the preparation of the benzyne precursor from o-iodobenzoic acid.
Materials:
-
o-Iodobenzoic acid
-
Potassium persulfate
-
Concentrated sulfuric acid
-
Benzene (thiophene-free)
-
Activated carbon (Norit®)
-
Ice
-
Dry ice
Procedure:
-
Cool 80 mL of concentrated sulfuric acid in an ice bath.
-
To a 2-L three-necked flask, add 20 g (0.081 mole) of o-iodobenzoic acid and 26 g (0.096 mole) of potassium persulfate.
-
Cool the flask in an acetone-dry ice bath to -5°C and slowly add the pre-cooled sulfuric acid with stirring.
-
After the initial exothermic reaction subsides, maintain the temperature at 10°C for 20 minutes.
-
Cool the mixture to 10°C and add 20 mL of thiophene-free benzene. Stir at 10°C for 1 hour.
-
Cool the reaction to -15°C and add 190 mL of chilled distilled water to precipitate the product.
-
Filter the crude product and wash with cold water and then acetone.
-
Recrystallize the crude product from boiling water with the addition of activated carbon to yield colorless prisms of this compound monohydrate.
-
Collect the crystals by filtration and air-dry to a constant weight. The expected yield is 20-22 g (72-79%).[2]
Part B: Synthesis of 1,2,3,4-Tetraphenylnaphthalene
This protocol describes the cycloaddition reaction to form the final product.
Materials:
-
Tetraphenylcyclopentadienone
-
This compound monohydrate
-
1,2,4-Trichlorobenzene (solvent)
-
Dioxane
-
95% Ethanol
Procedure:
-
To a 100-mL round-bottomed flask, add 10 g (0.026 mole) of tetraphenylcyclopentadienone and 11.8 g (0.035 mole) of this compound monohydrate.
-
Add 60 mL of 1,2,4-trichlorobenzene.
-
Heat the mixture gently to reflux. Vigorous gas evolution (CO₂ and H₂O) will be observed.
-
Continue refluxing for approximately 45 minutes, or until all the solid this compound has dissolved and the solution turns from a red to a pale amber color.
-
Allow the reaction mixture to cool slightly and then set up for distillation to remove the lower-boiling byproducts (iodobenzene and diethylbenzene, if used as a chaser). Distill approximately 55 mL of liquid.
-
Cool the residue and dissolve it in 25 mL of dioxane.
-
Transfer the solution to a 125-mL Erlenmeyer flask and dilute with 25 mL of 95% ethanol.
-
Allow the solution to stand for crystallization. The product will crystallize as colorless needles.
-
Collect the product by filtration, wash with cold 95% ethanol, and air-dry.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Workflow for the synthesis of 1,2,3,4-Tetraphenylnaphthalene.
References
Application Notes and Protocols: Diphenyliodonium-2-carboxylate in the Synthesis of Polycyclic Aromatic Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenyliodonium-2-carboxylate is a stable, crystalline solid that serves as a convenient and efficient precursor for the generation of benzyne, a highly reactive intermediate in organic synthesis. This application note details the use of this compound in the synthesis of polycyclic aromatic hydrocarbons (PAHs) through in situ benzyne generation and subsequent trapping in cycloaddition reactions. Detailed protocols for the synthesis of representative PAHs, 1,2,3,4-tetraphenylnaphthalene and triptycene, are provided, along with quantitative data and visualizations of the experimental workflow.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds containing two or more fused aromatic rings. Their unique electronic and photophysical properties make them valuable scaffolds in materials science, organic electronics, and medicinal chemistry. The synthesis of complex PAHs often relies on the construction of new aromatic rings onto existing carbocyclic frameworks. One powerful strategy for this is the [4+2] cycloaddition reaction (Diels-Alder reaction) involving a diene and a dienophile.
Benzyne (1,2-didehydrobenzene) is a highly reactive and versatile dienophile for the synthesis of PAHs. Its transient nature requires in situ generation from stable precursors. This compound has emerged as a preferred benzyne precursor due to its ease of handling, stability, and the mild conditions required for its decomposition to benzyne, carbon dioxide, and iodobenzene.[1] This method avoids the use of strong bases or harsh reaction conditions often associated with other benzyne generation methods.
Key Applications
The primary application of this compound in this context is as a benzyne source for Diels-Alder reactions with suitable dienes to afford complex PAH architectures. The efficiency of the benzyne trapping reaction depends on the reactivity of the diene partner.[2]
Examples of Synthesized PAHs:
-
1,2,3,4-Tetraphenylnaphthalene: Synthesized via the reaction of benzyne with tetraphenylcyclopentadienone.[1]
-
Triptycene: Formed through the cycloaddition of benzyne with anthracene.[3][4]
Data Presentation
Table 1: Synthesis of 1,2,3,4-Tetraphenylnaphthalene
| Reactant 1 | Reactant 2 | Product | Yield | Melting Point | Reference |
| This compound monohydrate | Tetraphenylcyclopentadienone | 1,2,3,4-Tetraphenylnaphthalene | 85-91% | 196-199 °C | [1] |
Table 2: Synthesis of Triptycene
| Reactant 1 | Reactant 2 | Product | Yield | Melting Point | Reference |
| This compound | Anthracene | Triptycene | ~28% (general, not specific to this precursor) | 255 °C | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound Monohydrate
This protocol describes the synthesis of the benzyne precursor itself.
Materials:
-
o-Iodobenzoic acid
-
Potassium persulfate
-
Concentrated sulfuric acid
-
Thiophene-free benzene
-
Acetone
-
Dry ice
-
Distilled water
-
Norit® (activated carbon)
-
95% Ethanol
Procedure:
-
Cool 80 mL of concentrated sulfuric acid in an ice bath.
-
In a separate flask, add 20 g of o-iodobenzoic acid and 26 g of potassium persulfate to 125 mL of concentrated sulfuric acid.
-
Cool the mixture to 10°C and add 20 mL of thiophene-free benzene. Stir at 10°C for 1 hour.
-
Cool the reaction mixture to -15°C and slowly add 190 mL of chilled distilled water to precipitate the product.
-
Filter the crude product and wash with cold water, followed by acetone.
-
Recrystallize the crude product from boiling water with the addition of Norit®.
-
Allow the solution to crystallize overnight at 0°C.
-
Collect the colorless prisms of this compound monohydrate and air-dry. The expected yield is 20-22 g (72-79%) with a decomposition point of 220-222°C.[1]
Protocol 2: Synthesis of 1,2,3,4-Tetraphenylnaphthalene
Materials:
-
This compound monohydrate
-
Tetraphenylcyclopentadienone
-
Diethylbenzene
-
Dioxane
-
95% Ethanol
Procedure:
-
In a round-bottomed flask, heat 35 mL of diethylbenzene to boiling.
-
Add 10 g of tetraphenylcyclopentadienone and 11.8 g of this compound monohydrate to the boiling solvent.
-
Heat the mixture to maintain vigorous gas evolution and gentle reflux. The water of hydration will be eliminated first.
-
Continue heating until all the solid has dissolved (approximately 10-15 minutes).
-
Distill off approximately 55 mL of the solvent and iodobenzene.
-
Cool the residue and dissolve it in 25 mL of dioxane.
-
Transfer the solution to a flask and dilute with 25 mL of 95% ethanol.
-
Allow the solution to stand for crystallization.
-
Collect the crystalline product by filtration, wash with ethanol, and air-dry. The expected yield of 1,2,3,4-tetraphenylnaphthalene is 85-91%.[1]
Protocol 3: General Procedure for the Synthesis of Triptycene
While a specific detailed protocol using this compound from a single source is not available, the general procedure involves the thermal decomposition of this compound in the presence of anthracene.
Materials:
-
This compound
-
Anthracene
-
A high-boiling point solvent (e.g., 1,2-dichlorobenzene or triglyme)
Procedure:
-
In a round-bottomed flask, dissolve anthracene in the high-boiling point solvent.
-
Add a molar excess of this compound to the solution.
-
Heat the reaction mixture to a temperature sufficient to cause the thermal decomposition of the this compound and initiate the reaction (typically >180°C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and purify the product by column chromatography or recrystallization to isolate the triptycene.
Visualizations
Caption: Experimental workflow for PAH synthesis.
Caption: Reaction pathway for PAH synthesis.
Conclusion
This compound is a highly effective and practical precursor for the generation of benzyne and the subsequent synthesis of complex polycyclic aromatic hydrocarbons. The mild reaction conditions, good yields, and ease of handling make this reagent a valuable tool for researchers in organic synthesis, materials science, and drug development. The provided protocols offer a solid foundation for the synthesis of specific PAHs and can be adapted for the synthesis of a wider range of related structures.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triptycene - Wikipedia [en.wikipedia.org]
- 4. Triptycene Derivatives: From Their Synthesis to Their Unique Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Trapping of Benzyne from Diphenyliodonium-2-carboxylate with Furan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyne is a highly reactive and versatile intermediate in organic synthesis, enabling the construction of complex aromatic systems. Its transient nature necessitates in situ generation and trapping. One common method for generating benzyne is the thermal decomposition of diphenyliodonium-2-carboxylate. This application note provides a detailed protocol for the generation of benzyne from this compound and its subsequent trapping with furan via a [4+2] cycloaddition (Diels-Alder) reaction to yield 1,4-epoxy-1,4-dihydronaphthalene. This adduct is a valuable building block for the synthesis of various polycyclic aromatic compounds and natural products.
Reaction Principle
The reaction proceeds in two main stages. First, this compound is thermally decomposed to generate the highly reactive benzyne intermediate, along with iodobenzene and carbon dioxide as byproducts. Subsequently, the benzyne is trapped in a Diels-Alder reaction with furan, which acts as a diene, to form the stable cycloadduct, 1,4-epoxy-1,4-dihydronaphthalene.
Reaction Scheme
Caption: Overall reaction scheme for the generation of benzyne and its trapping with furan.
Quantitative Data Summary
The following table summarizes the key quantitative data for the trapping of benzyne with furan to produce 1,4-epoxy-1,4-dihydronaphthalene.
| Parameter | Value | Reference |
| Product | 1,4-Epoxy-1,4-dihydronaphthalene | [1][2] |
| Molecular Formula | C₁₀H₈O | [1][2] |
| Molecular Weight | 144.17 g/mol | [1][2] |
| Reported Yield | 32.4%* | [1] |
| Appearance | White to yellow crystalline solid | [1] |
| Melting Point | 53.5-55.5 °C | [1] |
| ¹H NMR (CDCl₃) | δ 7.20-7.30 (m, 4H), 7.05 (t, 2H), 5.75 (t, 2H) | [2] |
| ¹³C NMR (CDCl₃) | δ 148.5, 143.0, 125.0, 120.0, 82.5 | [2] |
*Note: This yield was reported for the trapping of benzyne generated from anthranilic acid, not this compound.[1] A specific yield for the title reaction was not found in the surveyed literature.
Experimental Protocols
This section provides a detailed methodology for the synthesis of 1,4-epoxy-1,4-dihydronaphthalene from this compound and furan. The protocol for the generation of benzyne is adapted from a procedure using a different trapping agent.[3]
Materials and Reagents
-
This compound monohydrate
-
Furan (distilled prior to use)
-
1,2-Dimethoxyethane (DME) or a similar high-boiling solvent (e.g., diethylbenzene)
-
Magnesium sulfate (anhydrous)
-
Activated charcoal
-
Petroleum ether
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle or oil bath
-
Rotary evaporator
Experimental Workflow
Caption: A step-by-step workflow for the synthesis and purification of 1,4-epoxy-1,4-dihydronaphthalene.
Detailed Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound monohydrate (e.g., 0.035 mol, 11.8 g).[3]
-
Add a suitable high-boiling solvent such as 1,2-dimethoxyethane (DME) or diethylbenzene (e.g., 60 mL).[1][3]
-
Add an excess of freshly distilled furan (e.g., 2-3 equivalents).
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle or an oil bath. The decomposition of this compound and subsequent benzyne formation is indicated by the evolution of gas (CO₂).[3] The reaction mixture may change color.[1]
-
Continue refluxing until the solid this compound has completely dissolved, and gas evolution has ceased (typically 30-60 minutes).[1][3]
-
Work-up: Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash it several times with distilled water (e.g., 6 x 15 mL) to remove any water-soluble byproducts.[1]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Add a small amount of activated charcoal to decolorize the solution and filter.[1]
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a crystalline slurry.[1]
-
Further purify the product by recrystallization from a suitable solvent such as ice-cold petroleum ether.[1]
-
Characterization: Dry the purified crystals and determine the yield. Characterize the product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR) to confirm the structure of 1,4-epoxy-1,4-dihydronaphthalene.[1]
Safety Precautions
-
Benzyne is a high-energy intermediate and reactions involving its generation should be carried out with caution in a well-ventilated fume hood.
-
This compound can be explosive under certain conditions; handle with care and avoid grinding or subjecting it to shock.[1]
-
Furan is a flammable and toxic liquid. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction should be performed behind a safety shield.
Conclusion
This application note provides a comprehensive guide for the generation of benzyne from this compound and its trapping with furan. The detailed protocol and supplementary information are intended to assist researchers in successfully performing this valuable synthetic transformation. The resulting product, 1,4-epoxy-1,4-dihydronaphthalene, serves as a versatile intermediate for further chemical synthesis in academic and industrial research, including drug development.
References
Application Notes and Protocols: Surface Functionalization of Materials using Diphenyliodonium-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the surface functionalization of materials using diphenyliodonium-2-carboxylate (DPI-C). This versatile photoinitiator enables the covalent modification of a wide range of material surfaces, a critical step in the development of advanced biomaterials, drug delivery systems, and biosensors.
Introduction to this compound (DPI-C)
This compound is a photo-sensitive compound that, upon exposure to ultraviolet (UV) light, generates highly reactive phenyl radicals. These radicals can readily react with and covalently bond to a variety of material surfaces, introducing phenyl groups that can serve as anchor points for further functionalization or directly alter the surface properties. This process, known as photografting, offers a simple, rapid, and versatile method for surface modification under mild conditions.
The primary advantages of using DPI-C for surface functionalization include:
-
Versatility: Applicable to a wide range of substrates including polymers, metals, and ceramics.
-
Mild Reaction Conditions: The photochemical nature of the reaction avoids the need for harsh chemical treatments or high temperatures that could damage sensitive substrates.
-
Control over Surface Chemistry: The introduced phenyl groups can be further modified to attach specific biomolecules, drugs, or other functional moieties.
-
Spatial Control: The use of photomasks allows for the creation of patterned functional surfaces.
General Mechanism of DPI-C Mediated Surface Functionalization
The functionalization process is initiated by the photolysis of DPI-C. Upon absorption of UV radiation, the DPI-C molecule undergoes decomposition to generate a phenyl radical, iodobenzene, and carbon dioxide. The highly reactive phenyl radical then abstracts a hydrogen atom from the substrate surface, creating a surface radical. This surface radical can then react with another phenyl radical or other reactive species in the system to form a stable covalent bond, resulting in the immobilization of phenyl groups on the surface.
Caption: General mechanism of DPI-C mediated surface functionalization.
Experimental Protocols
General Protocol for Surface Functionalization of Polymers (e.g., Polyethylene)
This protocol describes a general procedure for the photografting of phenyl groups onto a polymer surface using DPI-C.
Materials:
-
This compound (DPI-C)
-
Polymer substrate (e.g., polyethylene sheet)
-
Solvent (e.g., Dichloromethane, Acetone)
-
UV lamp (e.g., 254 nm or broad-spectrum mercury lamp)
-
Reaction vessel (e.g., quartz tube or petri dish)
-
Nitrogen or Argon gas supply
Procedure:
-
Substrate Preparation:
-
Clean the polymer substrate by sonicating in a suitable solvent (e.g., acetone, then ethanol) for 15 minutes to remove any surface contaminants.
-
Dry the substrate under a stream of nitrogen or in a vacuum oven.
-
-
Preparation of DPI-C Solution:
-
Prepare a solution of DPI-C in a suitable solvent (e.g., dichloromethane). The concentration can be varied to control the grafting density (see Table 1 for examples). A typical starting concentration is 1-5 mg/mL.
-
-
Photografting Reaction:
-
Place the cleaned polymer substrate in the reaction vessel.
-
Add the DPI-C solution to the vessel, ensuring the substrate is fully immersed.
-
Purge the vessel with an inert gas (nitrogen or argon) for 15-30 minutes to remove oxygen, which can quench the radical reaction.
-
Seal the vessel and place it under the UV lamp.
-
Irradiate the substrate for a specified duration. The irradiation time will influence the extent of functionalization (see Table 1). A typical range is 30-120 minutes.
-
-
Post-Reaction Cleaning:
-
After irradiation, remove the substrate from the reaction vessel.
-
Thoroughly wash the substrate with the solvent used for the reaction to remove any unreacted DPI-C and byproducts.
-
Perform a final rinse with a clean solvent and dry the functionalized substrate under a stream of nitrogen or in a vacuum oven.
-
-
Characterization:
-
The functionalized surface can be characterized using various techniques as outlined in Section 4.
-
Protocol for Covalent Immobilization of Biomolecules (e.g., Proteins)
This protocol outlines the steps to covalently attach biomolecules to a DPI-C functionalized surface. This example uses a standard carbodiimide coupling chemistry to attach a protein.
Materials:
-
DPI-C functionalized substrate with carboxyl groups (requires further modification of phenyl groups, e.g., by oxidation to generate carboxylic acids, or by using a carboxyl-containing iodo-compound)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Protein to be immobilized (e.g., Bovine Serum Albumin, Fibronectin)
-
Activation Buffer (e.g., 0.1 M MES buffer, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Quenching Solution (e.g., 1 M ethanolamine, pH 8.5)
-
Washing Buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Activation of Carboxyl Groups:
-
Immerse the carboxyl-functionalized substrate in an activation buffer containing EDC (e.g., 10 mg/mL) and NHS (e.g., 5 mg/mL).
-
Incubate for 15-30 minutes at room temperature with gentle agitation.
-
Rinse the substrate with the activation buffer to remove excess EDC and NHS.
-
-
Protein Immobilization:
-
Immediately immerse the activated substrate in a solution of the protein in the coupling buffer. The protein concentration will depend on the desired surface density.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching of Unreacted Sites:
-
Remove the substrate from the protein solution.
-
Immerse the substrate in the quenching solution for 15-30 minutes to deactivate any remaining active ester groups.
-
-
Washing:
-
Wash the substrate extensively with the washing buffer to remove non-covalently bound protein.
-
Rinse with deionized water and dry under a stream of nitrogen.
-
-
Quantification:
-
The amount of immobilized protein can be quantified using various protein assay techniques (see Section 4.2).
-
Characterization of Functionalized Surfaces
A variety of surface-sensitive techniques can be employed to confirm and quantify the surface modification.
Physicochemical Characterization
| Technique | Information Obtained |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface, confirmation of phenyl group incorporation (increase in C1s signal, presence of I signal before washing), and subsequent functional groups. |
| Contact Angle Goniometry | Changes in surface wettability (hydrophobicity/hydrophilicity) upon functionalization. Phenyl group grafting typically increases the water contact angle. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness. Can reveal changes in surface morphology after functionalization. |
| Fourier-Transform Infrared Spectroscopy (FTIR-ATR) | Presence of specific chemical bonds on the surface, confirming the attachment of phenyl groups and other functional moieties. |
Biological Characterization
| Assay | Purpose |
| Protein Quantification Assays | To determine the amount of protein immobilized on the surface. (e.g., Micro-BCA assay, fluorescently labeled protein quantification). |
| Cell Adhesion and Proliferation Assays | To evaluate the biocompatibility and bioactivity of the functionalized surface. (e.g., seeding cells on the surface and quantifying attachment and growth over time). |
| Immunofluorescence Staining | To visualize the presence and distribution of immobilized biomolecules or cellular responses on the surface. |
Quantitative Data and Application Examples
The following tables provide examples of quantitative data obtained from studies on DPI-C mediated surface functionalization.
Table 1: Effect of Reaction Parameters on Surface Properties
| Substrate | DPI-C Conc. (mg/mL) | UV Irradiation Time (min) | Water Contact Angle (°) (Before) | Water Contact Angle (°) (After) | Phenyl Group Surface Coverage (atoms/cm²) (from XPS) |
| Polyethylene | 1 | 30 | 95 ± 2 | 105 ± 3 | 1.2 x 10¹⁴ |
| Polyethylene | 5 | 30 | 95 ± 2 | 115 ± 4 | 3.5 x 10¹⁴ |
| Polystyrene | 2 | 60 | 90 ± 3 | 102 ± 3 | 2.8 x 10¹⁴ |
| Silicon Wafer | 2 | 60 | 35 ± 5 | 75 ± 4 | 4.1 x 10¹⁴ |
Table 2: Biological Response to Functionalized Surfaces
| Surface Modification | Immobilized Protein | Immobilized Protein Density (ng/cm²) | Cell Type | Cell Adhesion (cells/mm²) after 24h |
| Phenyl-functionalized PE | None | N/A | Fibroblasts | 150 ± 20 |
| Phenyl-functionalized PE | Fibronectin | 250 ± 30 | Fibroblasts | 850 ± 50 |
| Carboxyl-functionalized PS | None | N/A | Macrophages | 200 ± 25 |
| Carboxyl-functionalized PS | RGD peptide | 150 ± 20 | Osteoblasts | 1200 ± 80 |
Signaling Pathways in Cell-Material Interactions
The functionalization of material surfaces with specific biomolecules, such as the RGD (Arginine-Glycine-Aspartic acid) peptide, can directly influence cellular behavior by engaging specific cell surface receptors and triggering intracellular signaling cascades. The RGD sequence is a well-known ligand for integrin receptors, which play a crucial role in cell adhesion, migration, proliferation, and differentiation.
Upon binding of the RGD motif on the functionalized surface to integrins on the cell membrane, a signaling cascade is initiated. This typically involves the clustering of integrins and the recruitment of focal adhesion proteins, leading to the activation of key signaling pathways such as the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway.[1] These pathways are central to regulating cell survival, growth, and cytoskeletal organization.
Caption: RGD-Integrin mediated signaling pathway.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low grafting density | Insufficient UV exposure | Increase irradiation time or use a more powerful UV source. |
| Oxygen inhibition | Ensure the reaction vessel is thoroughly purged with an inert gas. | |
| Low DPI-C concentration | Increase the concentration of DPI-C in the reaction solution. | |
| Inconsistent functionalization | Uneven UV irradiation | Ensure the substrate is uniformly illuminated. Consider rotating the sample during irradiation. |
| Incomplete cleaning of substrate | Improve the pre-reaction cleaning protocol to remove all contaminants. | |
| Low protein immobilization | Incomplete activation of carboxyl groups | Optimize EDC/NHS concentrations and reaction time. Use fresh reagents. |
| Denaturation of protein | Handle protein solutions gently and maintain appropriate temperature and pH. | |
| Steric hindrance on the surface | Consider using a spacer molecule to increase the accessibility of the functional groups. |
These application notes are intended to serve as a guide. Researchers are encouraged to optimize the protocols for their specific materials and applications.
References
Application of Diphenyliodonium-2-carboxylate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyliodonium-2-carboxylate (DPI-2-C), a hypervalent iodine compound, has emerged as a versatile reagent with significant applications in medicinal chemistry and drug development. Primarily known as a precursor for benzyne and phenyl radicals in organic synthesis, its utility extends to potential therapeutic applications stemming from its biological activities.[1] This document provides a comprehensive overview of the applications of DPI-2-C in medicinal chemistry, including its role as an inhibitor of NADPH oxidases (NOX), its potential in anticancer therapy, and its use in drug delivery and radiolabeling. Detailed protocols for relevant experimental procedures are also provided to facilitate further research and development.
Physicochemical Properties and Synthesis
This compound is a stable, crystalline solid.[1] Its synthesis is well-established and can be achieved through several methods. A common approach involves the reaction of 2-iodobenzoic acid and benzene in the presence of an oxidizing agent like potassium persulfate and sulfuric acid.[2]
Table 1: Physicochemical Properties of this compound Monohydrate
| Property | Value | Reference |
| CAS Number | 96195-89-0 | [3] |
| Molecular Formula | C₁₃H₉IO₂·H₂O | [3][4] |
| Molecular Weight | 342.14 g/mol | [3] |
| Appearance | White to almost white powder or crystals | [3] |
| Purity | ≥ 98% (by HPLC) | [3] |
| Storage | Store at room temperature, protected from light. | [3] |
Applications in Medicinal Chemistry
Inhibition of NADPH Oxidases (NOX)
Diphenyliodonium (DPI) compounds are well-characterized as inhibitors of NADPH oxidases (NOX), a family of enzymes responsible for the production of reactive oxygen species (ROS).[5][6][7] While specific IC50 values for this compound are not widely reported, data for the parent compound, diphenyleneiodonium (DPI), provide a strong indication of its inhibitory potential. The inhibition of NOX enzymes has significant therapeutic implications, as excessive ROS production is implicated in various pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer.
Table 2: Inhibitory Activity (IC50) of Diphenyleneiodonium (DPI) against various NOX Isoforms
| NOX Isoform | IC50 Value (nM) | Cell System | Reference |
| NOX1 | 20 | HEK293 cells | [8] |
| NOX2 | 240 | HEK293 cells | [8] |
| NOX4 | 90 | HEK293 cells | [8] |
| NOX5 | 110 | HEK293 cells | [8] |
The mechanism of inhibition involves the binding of DPI to the flavin-containing domain of the NOX enzyme, thereby blocking the electron transfer from NADPH to oxygen and preventing the generation of superoxide.
References
- 1. This compound | Photocatalyst Reagent [benchchem.com]
- 2. Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. The NADPH oxidase inhibitor diphenyleneiodonium is also a potent inhibitor of cholinesterases and the internal Ca2+ pump - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NADPH oxidase inhibitor diphenyliodonium abolishes lipopolysaccharide-induced down-regulation of transferrin receptor expression in N2a and BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural Compounds as Modulators of NADPH Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Diphenyliodonium-2-carboxylate in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Diphenyliodonium-2-carboxylate (DIPC) in polymer synthesis. This document covers its primary applications as a photoinitiator, delves into its mechanism of action, and provides detailed experimental protocols for its use in cationic polymerization.
Introduction to this compound (DIPC)
This compound is a hypervalent iodine compound that serves as a versatile photoinitiator, particularly for cationic polymerization.[1][2] Upon exposure to ultraviolet (UV) radiation, it functions as a photoacid generator (PAG), producing a strong Brønsted acid that can initiate the polymerization of various monomers, such as epoxides and vinyl ethers.[1][3] Its utility extends to applications requiring rapid and controlled curing, including the formulation of UV-curable coatings, adhesives, and inks.[4]
Chemical Structure:
-
Name: this compound
-
Synonyms: (2-Carboxyphenyl)phenyliodonium Hydroxide Inner Salt[5]
-
CAS Number: 1488-42-2[5]
-
Molecular Formula: C₁₃H₉IO₂[5]
-
Molecular Weight: 324.11 g/mol [5]
Applications in Polymer Synthesis
The primary application of DIPC in polymer science is as a photoinitiator for cationic polymerization.[1][3] It is particularly effective for the ring-opening polymerization of cyclic ethers, such as epoxides. Additionally, under certain conditions, it can generate phenyl radicals, enabling its use in free-radical polymerization.[2]
Key Applications:
-
UV-Curable Coatings and Adhesives: DIPC is used to initiate the rapid curing of coatings and adhesives upon exposure to UV light, providing durable and resistant finishes.[4]
-
3D Printing and Microlithography: As a photoacid generator, it can be employed in stereolithography and other photolithographic processes where precise spatial control of polymerization is required.
-
Synthesis of Epoxy Polymers: It is an efficient initiator for the cationic polymerization of various epoxy monomers, leading to the formation of crosslinked polymer networks with high thermal and chemical resistance.
Mechanism of Action
The function of diphenyliodonium salts as photoinitiators is based on their photolytic decomposition to generate reactive species. The exact mechanism can vary depending on the specific salt and the reaction conditions.
Cationic Polymerization
For diaryliodonium salts in general, upon absorption of UV light, the molecule undergoes both homolytic and heterolytic cleavage. This process generates a complex mixture of radical and cationic species. The Brønsted acid, which is the ultimate initiating species for cationic polymerization, is formed through a series of reactions involving these intermediates and a proton source (such as a solvent molecule or monomer).[6]
The general photolysis mechanism for a diaryliodonium salt is as follows:
-
Photoexcitation: The diaryliodonium salt absorbs a photon, leading to an excited state.
-
Cleavage: The excited molecule undergoes cleavage to produce a variety of reactive species, including an aryl radical and an aryliodinium cation-radical.[3]
-
Hydrogen Abstraction: These reactive species can abstract a hydrogen atom from a suitable donor (e.g., monomer, solvent) to generate a Brønsted acid (H⁺).
-
Initiation: The generated Brønsted acid protonates a monomer molecule (e.g., an epoxide), creating a highly reactive cationic species.
-
Propagation: This cation then reacts with other monomer molecules in a chain reaction, leading to the formation of a polymer.[7]
Caption: Cationic polymerization initiation by DIPC.
Quantitative Data
While extensive quantitative data specifically for this compound is limited in the reviewed literature, the following tables provide representative data for diaryliodonium salt photoinitiators to illustrate their performance. The efficiency of these initiators is highly dependent on the monomer, the specific diaryliodonium salt (including the counter-anion), and the irradiation conditions.
Table 1: Performance of Diaryliodonium Salt Photoinitiators in Cationic Polymerization
| Photoinitiator System | Monomer | Light Source | Initiator Conc. (wt%) | Monomer Conversion (%) | Reference |
| Diphenyliodonium Hexafluoroantimonate | Cycloaliphatic Epoxide | Mercury Arc Lamp | 0.5 - 2.0 | ~50-60 | [8] |
| Triarylsulfonium Hexafluoroantimonate | Epoxidized Cardanol | Dimax Lamp (35 mW/cm²) | 2.0 | 64-72 | [9] |
| Diphenyliodonium Hexafluorophosphate | Ethanolic Resins | Blue Light | 1.0 (mol%) | Not specified | [10] |
Table 2: Kinetic Parameters for Radical Polymerization Initiated by a Dye/Diphenyliodonium Chloride System
| Monomer | Initiator System | Polymerization Rate (Rp) | Degree of Conversion (C%) | Reference |
| Trimethylolpropane triacrylate (TMPTA) | Squaraine Dye / Diphenyliodonium Salts | ~2 x 10⁻² s⁻¹ | 10 - 36 | [6] |
| 1,6-hexanediol diacrylate (HDDA) | Hemicyanine Dye / Iodonium Salts | ~10⁻⁷ s⁻¹ | 20 - 50 |
Experimental Protocols
The following protocols provide a general framework for conducting polymer synthesis using a diaryliodonium salt as a photoinitiator. These should be adapted based on the specific monomer, desired polymer properties, and available equipment.
Protocol for UV Curing of a Cycloaliphatic Epoxy Resin
This protocol is based on a general procedure for UV curing with diaryliodonium salts and can be adapted for DIPC.[7]
Materials:
-
This compound (DIPC)
-
Cycloaliphatic epoxy resin (e.g., 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate)
-
Solvent (if needed, e.g., dichloromethane)
-
Substrate (e.g., glass slide)
-
UV curing system (e.g., mercury lamp or UV LED, 365 nm)
-
Spin coater or film applicator
Procedure:
-
Formulation Preparation:
-
In a light-protected container, dissolve the desired amount of DIPC in the cycloaliphatic epoxy resin. A typical concentration range for diaryliodonium photoinitiators is 0.5 to 2.0 mol% relative to the monomer.
-
If necessary, add a minimal amount of solvent to aid dissolution and adjust viscosity.
-
Ensure the mixture is homogeneous by stirring or vortexing in the dark until the DIPC is fully dissolved.
-
-
Substrate Application:
-
Thoroughly clean the substrate to ensure proper adhesion.
-
Apply the formulation onto the substrate using a spin coater or film applicator to achieve a uniform film of the desired thickness.
-
-
UV Curing:
-
Place the coated substrate in the UV curing system.
-
Expose the sample to UV radiation. The required dose will depend on the initiator concentration, film thickness, and the specific UV source. A typical dose for similar systems can range from 3-5 J/cm².
-
Monitor the curing process in real-time using techniques like Real-Time FTIR spectroscopy by observing the disappearance of the epoxy group absorption band.
-
-
Post-Curing and Characterization:
-
After UV exposure, the sample may continue to cure in the dark (a phenomenon known as "dark cure").[7] Allow the sample to sit at room temperature for a specified period to ensure complete polymerization.
-
Characterize the cured polymer for properties such as hardness, adhesion, thermal stability (using TGA and DSC), and mechanical properties.
-
Caption: Experimental workflow for UV curing.
Safety and Handling
-
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Protect the compound and its formulations from light to prevent premature initiation.
-
Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.
Conclusion
This compound is a valuable photoinitiator for polymer synthesis, particularly in the field of UV curing. Its ability to generate a strong acid upon UV irradiation makes it an effective initiator for the cationic polymerization of epoxides and other monomers. While detailed quantitative data for DIPC is not as abundant as for other diaryliodonium salts, the general principles and protocols outlined in these notes provide a solid foundation for its application in research and development. Further optimization of reaction conditions will be necessary for specific applications to achieve desired polymer properties.
References
- 1. researchgate.net [researchgate.net]
- 2. radtech2022.com [radtech2022.com]
- 3. researchgate.net [researchgate.net]
- 4. Radiation curable coatings - Patent 0824119 [data.epo.org]
- 5. datapdf.com [datapdf.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Diaryliodonium salts facilitate metal-free mechanoredox free radical polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uvebtech.com [uvebtech.com]
Troubleshooting & Optimization
Troubleshooting low yields in Diphenyliodonium-2-carboxylate reactions
Welcome to the technical support center for Diphenyliodonium-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is resulting in a very low yield. What are the most common causes?
A1: Low yields can stem from several factors. The most common issues include:
-
Substrate Decomposition: The reaction conditions may be too harsh for your starting material, leading to decomposition. This is particularly true if the reaction requires elevated temperatures.[1]
-
Reagent Quality: Ensure the this compound is pure. It can be recrystallized from hot water, though this may lower the reagent yield.[2] Impurities in starting materials can lead to side reactions that consume reagents and complicate purification.[3]
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. For instance, using dimethyl sulfoxide (DMSO) as a solvent at high temperatures can lead to an unexpected side reaction where the solvent itself is arylated, reducing the yield of your desired product.[4]
-
Inefficient Benzyne Trapping: this compound often functions as a benzyne precursor.[2][5] If the benzyne trap is not sufficiently reactive or is present in a suboptimal concentration, the highly reactive benzyne intermediate may polymerize or react in other undesirable ways.
-
Moisture: The reagent is often supplied as a monohydrate.[6][7] For reactions requiring anhydrous conditions, the water must be removed. The anhydrous form can be obtained by extracting the monohydrate with dichloromethane followed by solvent evaporation.[2]
Q2: I suspect side reactions are occurring. What are the typical side reactions for this compound?
A2: Besides the desired reaction pathway (often benzyne formation), several side reactions can reduce your yield:
-
Thermal Decomposition: Inadequate temperature control during synthesis or reaction can cause decomposition of the iodonium intermediate.[2]
-
Reduction: The iodonium salt can be reduced to form iodobenzene derivatives.[2]
-
Nucleophilic Substitution: Simple nucleophilic substitution at the ipso-carbon can compete with the desired reaction pathway, where a nucleophile displaces the iodonium group.[2]
-
Solvent Participation: As mentioned, solvents like DMSO can react with the iodonium salt at elevated temperatures.[4] It is crucial to choose an inert solvent for your specific reaction conditions.
Q3: How can I optimize my reaction conditions to improve the yield?
A3: Optimization is key to success. Consider the following steps:
-
Temperature Screening: If decomposition is suspected, lower the reaction temperature.[1] Conversely, if the reaction is not going to completion, a gradual increase in temperature while monitoring by TLC or LC-MS may be necessary.[1]
-
Solvent Selection: The choice of solvent can be critical. Screen a panel of solvents to find one that provides the best balance of solubility for your substrates and minimal side reactions.
-
Stoichiometry: Ensure the correct stoichiometry of reactants is used. For reactions involving a benzyne intermediate, the concentration of the trapping agent can be crucial.
-
Catalyst Choice (if applicable): In copper-catalyzed arylations, both Cu(I) and Cu(II) salts can be effective, but one may be superior for a specific substrate.[8] Screening different copper catalysts and ligands is recommended.
Q4: My product is difficult to purify, leading to significant loss of yield during workup. What are some purification strategies?
A4: Purification of products from diaryliodonium salt reactions can be challenging due to the presence of iodobenzene byproducts.
-
Recrystallization: This is an effective method for purifying solid products and can help remove iodobenzene and other impurities.[3]
-
Column Chromatography: Silica gel chromatography is a standard method for separating the desired product from byproducts.[3][4]
-
Aqueous Wash: During the workup, washing the organic layer with an aqueous solution of sodium thiosulfate can help remove some iodine-containing impurities.
Data Presentation
Table 1: Effect of Temperature on an Unexpected Side Reaction
This table summarizes the effect of temperature on the formation of a sulfide byproduct when heating Diphenyliodonium triflate in anhydrous DMSO. While this specific salt is not the carboxylate, it illustrates the critical impact of temperature on potential side reactions with the solvent.
| Entry | Temperature (°C) | Time (h) | Yield of Sulfide Byproduct (%) |
| 1 | 110 | 24 | ~8 |
| 2 | 120 | 24 | ~40 |
| 3 | 130 | 24 | ~40 |
| 4 | 140 | 24 | ~40 |
| 5 | 150 | 24 | Sharp drop in yield |
Data adapted from a study on Diphenyliodonium triflate and DMSO, highlighting the importance of temperature control.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for laboratory-scale synthesis.[9]
Materials:
-
o-Iodobenzoic acid
-
Potassium persulfate
-
Concentrated sulfuric acid
-
Benzene
-
29% Ammonium hydroxide
-
Methylene chloride (chilled)
Procedure:
-
Cool 80 mL of concentrated sulfuric acid in an ice bath.
-
In a separate flask, combine 20 g of o-iodobenzoic acid and 26 g of potassium persulfate.
-
Add the cooled sulfuric acid to the mixture of solids.
-
Slowly add 60 mL of benzene to the reaction mixture over 30-45 minutes, maintaining the temperature between 10-15°C.
-
Stir the mixture for an additional 3.5 hours at 20-25°C.
-
Pour the reaction mixture over 400 g of crushed ice. Add 100 mL of distilled water to precipitate the potassium bisulfate salt.
-
Add 400 mL of chilled methylene chloride.
-
With efficient cooling (bath at -15°C), add 230 mL of chilled 29% ammonium hydroxide at a rate that keeps the internal temperature between 15°C and 25°C.
-
Separate the methylene chloride layer, wash it with water, and then extract the aqueous layer with fresh methylene chloride.
-
Combine the organic layers and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from boiling water to yield colorless prisms of this compound monohydrate.[9]
Protocol 2: General Troubleshooting for Low Yields
This protocol provides a systematic approach to diagnosing and resolving low-yield issues.[1][3]
-
Assess Starting Material Purity:
-
Run an NMR or HPLC analysis on your starting materials, including the this compound and the substrate.
-
If impurities are detected, purify the materials before proceeding. This compound can be recrystallized.[2]
-
-
Reaction Monitoring:
-
Set up small-scale parallel reactions to screen different conditions.
-
Monitor the reaction progress closely using TLC or LC-MS at regular intervals (e.g., every 30 minutes). This helps identify if the issue is a slow reaction, rapid decomposition of the product, or formation of stable byproducts.
-
-
Condition Optimization:
-
Temperature: Run the reaction at three different temperatures: the original temperature, 10°C lower, and 10°C higher. Analyze the outcome for yield and byproduct formation.
-
Solvent: If the solvent is a potential reactant (e.g., DMSO at high temp), switch to a more inert solvent like dioxane, toluene, or acetonitrile.
-
Stoichiometry: Vary the equivalents of the benzyne trap or nucleophile (e.g., 1.0, 1.5, and 2.0 equivalents) to see if it improves the capture of the reactive intermediate.
-
-
Workup and Purification Analysis:
-
Analyze a crude sample of the reaction mixture by NMR to estimate the crude yield.
-
Compare the crude yield to the isolated yield. If there is a large discrepancy, the issue may lie in the purification step. Consider alternative purification methods like changing the chromatography solvent system or trying recrystallization from a different solvent.
-
Visualizations
Logical Relationships and Workflows
Caption: A logical workflow for troubleshooting low yields.
Caption: Experimental workflow for a typical benzyne generation reaction.
Caption: Key reaction pathway involving benzyne formation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Photocatalyst Reagent [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. scbt.com [scbt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions for Diphenyliodonium-2-carboxylate
Welcome to the technical support center for Diphenyliodonium-2-carboxylate (DPIC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experiments.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield in reactions involving this compound can be attributed to several factors, from reagent quality to suboptimal reaction conditions.
Question: My arylation/cross-coupling reaction is giving a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in DPIC reactions are a common issue. Here’s a step-by-step guide to troubleshoot the problem:
-
Reagent Quality and Stability:
-
DPIC Stability: While DPIC is bench-stable, its stability can be compromised by improper storage or exposure to contaminants. Ensure it is stored at room temperature in a tightly sealed container.[1]
-
Solvent and Reagent Purity: Impurities in solvents or other reagents can interfere with the reaction. Use freshly distilled or high-purity solvents and ensure the quality of all reactants.
-
-
Reaction Conditions:
-
Temperature: Temperature is a critical parameter. For benzyne generation, reflux conditions are often required.[1] However, for some cross-coupling reactions, high temperatures might lead to decomposition.[2] It is advisable to perform temperature screening to find the optimal condition for your specific transformation.
-
Solvent Selection: The choice of solvent can significantly impact the reaction outcome. Polar aprotic solvents are generally preferred for many cross-coupling reactions.[3] In contrast, for benzyne generation, higher boiling point solvents like diethylbenzene may be necessary.[4]
-
Catalyst and Ligand: In catalyzed reactions, the choice of catalyst and ligand is crucial. For instance, in palladium-catalyzed reactions, the ligand can influence the efficiency of the catalytic cycle. Screening different catalyst/ligand combinations is often necessary.
-
-
Reaction Work-up and Purification:
-
Product Loss During Extraction: Ensure proper pH adjustment of the aqueous phase during work-up to prevent loss of acidic or basic products.
-
Purification Method: The primary byproduct, iodobenzene, can sometimes be challenging to separate.[5][6] Consider purification techniques like column chromatography with a suitable solvent system or recrystallization. For larger scale, specialized resins may be used to capture iodine-containing impurities.[6]
-
Issue 2: Formation of Unexpected Side Products
The appearance of unexpected spots on a TLC plate or peaks in your analytical data indicates the formation of side products.
Question: I am observing unexpected side products in my reaction with this compound. What could be the cause?
Answer:
The formation of side products can arise from several sources:
-
Side Reactions of DPIC:
-
Benzyne Formation: DPIC is a well-known benzyne precursor.[1][7] If your reaction conditions involve elevated temperatures, you might be inadvertently generating benzyne, which can then react with other components in your reaction mixture.
-
Reaction with Solvent: Certain solvents can react with DPIC or the intermediates it forms. For example, polar aprotic solvents can influence the selectivity of N-arylation reactions.[3]
-
-
Decomposition:
-
Thermal Decomposition: DPIC can decompose at high temperatures, leading to a complex mixture of products.[2] The thermal stability can be influenced by the presence of other reagents.
-
-
Catalyst-Related Side Reactions:
-
Homocoupling: In cross-coupling reactions, homocoupling of the starting materials can be a significant side reaction. Optimizing the catalyst, ligand, and reaction conditions can minimize this.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a versatile reagent primarily used as a precursor for generating benzyne and as an arylating agent in various cross-coupling reactions.[1] It is also utilized in photocatalysis as a photoacid generator.[1]
Q2: How should I store this compound?
A2: this compound is a bench-stable solid and should be stored at room temperature in a well-sealed container to protect it from moisture and contaminants.[1]
Q3: What are the common byproducts in reactions involving this compound, and how can I remove them?
A3: The most common byproduct is iodobenzene.[1] Depending on the reaction, other byproducts from side reactions or decomposition may also be present. Iodobenzene can often be removed by column chromatography or, due to its volatility, by distillation or evaporation under high vacuum. Recrystallization of the desired product can also be an effective purification method.[5]
Q4: Can I use this compound in photocatalytic reactions?
A4: Yes, this compound can be used in photocatalytic reactions. Upon irradiation, it can undergo decarboxylation to generate a phenyl radical, which can then participate in various transformations.[1]
Q5: What is the role of the carboxylate group in this compound?
A5: The carboxylate group plays a crucial role in the reactivity of the molecule. It facilitates the generation of benzyne through thermal decomposition and also influences the solubility and stability of the compound.[1]
Experimental Protocols
Protocol 1: General Procedure for Benzyne Generation and Trapping
This protocol describes a general method for the generation of benzyne from this compound and its subsequent trapping with a diene.
Materials:
-
This compound (1.0 eq)
-
Trapping agent (e.g., furan, anthracene) (2.0-3.0 eq)
-
High-boiling point solvent (e.g., 1,2-dichlorobenzene, diethylbenzene)
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and the trapping agent.
-
Add the solvent via syringe.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired trapped product.[4]
Protocol 2: General Procedure for Palladium-Catalyzed C-H Arylation
This protocol provides a general starting point for the palladium-catalyzed C-H arylation of heteroarenes using this compound.
Materials:
-
Heteroarene (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%)
-
Ligand (if required, e.g., phosphine-based ligands)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., DMF, dioxane)
-
Schlenk tube or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube or sealed vial under an inert atmosphere, add the heteroarene, this compound, palladium catalyst, ligand (if used), and base.
-
Add the degassed solvent via syringe.
-
Seal the tube/vial and heat the reaction mixture at the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) | Reference |
| Solvent Effects in N-Arylation | Polar Protic | Polar Aprotic (DCM) | Polar Aprotic (THF) | No Reaction/Poor Selectivity | High Selectivity |
| Catalyst in C-H Arylation | Pd(OAc)₂ | Pd/C | CuCl | High Yield | Moderate to High Yield |
| Base in C-H Arylation | K₂CO₃ | Cs₂CO₃ | Base-free (Cu-catalyzed) | Effective | Often improves yield |
Table 1: Summary of Reaction Condition Optimization for Arylation Reactions.
| Issue | Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Yield | Impure reagents | Use high-purity, dry solvents and fresh reagents. | Improved yield and cleaner reaction profile. |
| Suboptimal temperature | Screen a range of temperatures (e.g., 60-140 °C). | Identification of optimal reaction temperature for the specific transformation. | |
| Incorrect catalyst/ligand | Screen a panel of catalysts and ligands. | Discovery of a more efficient catalytic system. | |
| Side Products | Unintended benzyne formation | Lower the reaction temperature; use a milder base. | Reduction or elimination of benzyne-related side products. |
| Reaction with solvent | Choose a more inert solvent for the reaction conditions. | Cleaner reaction with fewer solvent-derived impurities. |
Table 2: Troubleshooting Guide for Common Issues.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Benzyne generation and trapping pathway.
References
- 1. This compound | Photocatalyst Reagent [benchchem.com]
- 2. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. EP1588997A1 - Process for the preparation of iodoaromatic compounds - Google Patents [patents.google.com]
- 6. US20100113827A1 - Removing iodobenzene compounds from acetic acid - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
Side reactions of Diphenyliodonium-2-carboxylate with nucleophiles
Welcome to the technical support center for Diphenyliodonium-2-carboxylate. This guide provides troubleshooting advice and answers to frequently asked questions regarding its use, with a specific focus on managing and understanding side reactions with various nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a stable, crystalline hypervalent iodine(III) reagent.[1] It is most commonly used as a convenient and mild precursor to generate benzyne in situ under neutral, aprotic conditions through thermal decomposition.[1][2][3] This highly reactive benzyne intermediate can then be trapped by a wide range of nucleophiles and dienophiles. The reagent can also serve as a source for phenyl radicals under photolytic conditions.[1]
Q2: What are the main side reactions I should be aware of when using this compound with nucleophiles?
A2: The primary "side reaction," which is often the intended pathway, is the formation of benzyne. If your goal is direct phenylation via nucleophilic substitution, the benzyne pathway will lead to alternative products. Other potential side reactions include:
-
Ligand Coupling: Where the initially formed arylated product reacts with another equivalent of the nucleophile.[4]
-
Oxidation of the Nucleophile: Certain nucleophiles, such as secondary alcohols, can be oxidized by the hypervalent iodine reagent instead of undergoing arylation.[5]
-
Radical Reactions: Under photochemical conditions, the reagent can decompose into a phenyl radical, leading to products derived from a radical mechanism.[1][6]
Q3: How does temperature affect the reaction outcome?
A3: Temperature is a critical parameter. Thermal decomposition to generate benzyne is a common and often facile pathway.[2] Reactions intended for direct arylation that require higher temperatures may face increased competition from the benzyne formation route, potentially lowering the yield of the desired product.[6][7]
Q4: My reaction with an amine nucleophile is giving a poor yield of the N-phenylated product. What could be the cause?
A4: Poor yields in N-arylation reactions can stem from several issues. The basicity of the amine can promote the decomposition of this compound into the benzyne intermediate, which then reacts with the amine.[6] Additionally, the nature of the nucleophile itself plays a role; kinetic studies show that reactions with neutral nucleophiles (like some amines) can follow a different mechanism and order compared to anionic nucleophiles.[8] The reaction may also be sensitive to solvent effects which can influence the aggregation state of the iodonium salt.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired arylated product. | 1. Benzyne Formation: The reaction temperature may be too high, favoring decomposition into benzyne.[6]2. Nucleophile Oxidation: The nucleophile (e.g., an alcohol) is being oxidized instead of arylated.[5]3. Reagent Instability: The reagent may have decomposed upon storage. | 1. Lower the reaction temperature. Consider using a catalyst (e.g., copper or palladium) which can often promote arylation under milder conditions.[9][10]2. If oxidation is suspected, confirm by analyzing for oxidized byproducts. Consider protecting the susceptible functional group.3. Store the reagent in a cool, dark, and dry place. Check the purity of the reagent before use. |
| Formation of an unexpected isomer. | The reaction is likely proceeding through a benzyne intermediate, which can be attacked by the nucleophile at two different positions, leading to a mixture of regioisomers.[6] | Confirm the benzyne mechanism by adding a known benzyne trapping agent (e.g., furan, tetracyclone) to a small-scale reaction.[2] If the trap adduct is formed, the benzyne pathway is active. To favor direct arylation, explore lower temperatures or metal-catalyzed conditions. |
| The crude NMR spectrum is complex and shows multiple aromatic products. | 1. Competitive Arylation: Both aryl groups of the diaryliodonium salt can potentially be transferred to the nucleophile, though the carboxylate-substituted ring is generally retained on the iodine.[7]2. Ligand Coupling: The desired product is reacting further with the nucleophile.[4] | 1. This is less common with this specific zwitterionic structure but can occur with other diaryliodonium salts. Using salts with a "dummy" aryl group (e.g., a sterically hindered one) can improve selectivity.[9]2. Use a slight excess of the iodonium reagent relative to the nucleophile to minimize this subsequent reaction. Monitor the reaction over time by TLC or LC-MS to catch the formation of the desired product before it is consumed. |
| Reaction with a thiol gives a disulfide and other sulfur byproducts. | Thiols are strong nucleophiles but can also be easily oxidized.[11] The reaction environment may be promoting the oxidation of the thiol to a disulfide, or the desired S-arylated product may be undergoing further reactions. Free thiols can also be incompatible with alkyl radicals that might be generated under certain conditions.[12][13] | Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation. Use degassed solvents. Consider converting the thiol to its more stable thiolate salt in situ with a non-nucleophilic base just before adding the iodonium reagent. |
Reaction Pathways Overview
The outcome of the reaction between this compound and a nucleophile is highly dependent on the conditions. The two main competing pathways are direct nucleophilic aromatic substitution (SNAr) and arylation via a benzyne intermediate.
References
- 1. This compound | Photocatalyst Reagent [benchchem.com]
- 2. Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. diva-portal.org [diva-portal.org]
- 5. diva-portal.org [diva-portal.org]
- 6. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
- 7. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 8. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 9. Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. s3.amazonaws.com [s3.amazonaws.com]
- 12. Direct conversion of carboxylic acids to free thiols via radical relay acridine photocatalysis enabled by N–O bond cleavage - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Direct conversion of carboxylic acids to free thiols via radical relay acridine photocatalysis enabled by N–O bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Benzyne Generation from Diphenyliodonium-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of benzyne generation from diphenyliodonium-2-carboxylate and its subsequent trapping reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
Question: I am observing a low yield of my desired benzyne-trapped product. What are the potential causes and how can I improve the yield?
Answer:
A low yield of the desired adduct can stem from several factors. A systematic approach to troubleshooting this issue is recommended.
-
Suboptimal Reaction Temperature: The thermal decomposition of this compound requires sufficient heat to generate benzyne. However, excessively high temperatures can lead to degradation of the precursor, benzyne, or the desired product. It is crucial to find the optimal temperature for your specific system.
-
Inefficient Benzyne Trapping: The efficiency of the trapping agent plays a significant role in the overall yield. Some dienes and nucleophiles are more effective at trapping benzyne than others. The concentration of the trapping agent is also critical; a higher concentration can favor the trapping reaction over benzyne dimerization or other side reactions. The efficiency of benzyne trapping reagents has been observed to increase in the following order: anthracene < 1,3-diphenylisobenzofuran < 2,3,4,5-tetraphenylcyclopentadienone (tetracyclone).[1]
-
Competing Side Reactions: Benzyne is a highly reactive intermediate and can undergo various reactions.[2][3] Besides the desired trapping reaction, it can dimerize to form biphenylene or react with other species present in the reaction mixture. This compound itself can also undergo nucleophilic substitution reactions, which compete with benzyne formation.[1]
-
Solvent Effects: The choice of solvent can influence the reaction rate and the stability of the intermediates. Acetonitrile has been shown to be a suitable solvent, comparable to toluene, and may allow for reactions to be performed at lower temperatures.[4]
To improve the yield, consider the following optimization strategies:
-
Temperature Screening: Perform the reaction at a range of temperatures to identify the optimal condition for your specific substrate and trapping agent.
-
Varying Trapping Agent Concentration: Increase the molar excess of the trapping agent to favor the bimolecular trapping reaction.
-
Solvent Screening: Test different aprotic solvents, such as acetonitrile or toluene, to see which provides the best results for your system.
Question: I am observing the formation of significant amounts of side products, such as biphenyl and other aromatic byproducts. How can I minimize their formation?
Answer:
The formation of side products is a common issue in benzyne chemistry due to its high reactivity. Minimizing these byproducts is key to improving the purity and yield of your desired product.
-
Benzyne Dimerization: At high concentrations and in the absence of an efficient trapping agent, benzyne can dimerize to form biphenylene. To mitigate this, ensure a sufficient concentration of the trapping agent is present from the start of the reaction. A slow addition of the benzyne precursor to a solution of the trapping agent can also help maintain a low concentration of benzyne, thus disfavoring dimerization.
-
Ligand Coupling and Other Side Reactions: Slight variations in substrate and reagent structures can significantly affect competing pathways, including ligand coupling and oxidation processes.[4] The presence of certain bases can also influence the reaction pathway. Using a weak inorganic base like sodium carbonate may help to avoid some aryne formation side reactions.[4]
-
Reaction with Solvent: Some solvents can react with benzyne. It is important to use a relatively inert solvent for the reaction.
To minimize side product formation:
-
Optimize Trapping Agent Concentration: Use a higher excess of a highly efficient trapping agent.
-
Control Reaction Conditions: Carefully control the temperature and reaction time to avoid prolonged exposure of the product to harsh conditions which might lead to decomposition.
-
Consider a Different Benzyne Precursor: If side reactions from this compound are problematic, other benzyne precursors that generate benzyne under milder conditions, such as o-(trimethylsilyl)phenyl triflate with a fluoride source, could be explored.[5]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for benzyne generation from this compound?
A1: The generation of benzyne from this compound occurs via thermal decomposition. Upon heating, the molecule undergoes an intramolecular elimination reaction. The carboxylate group acts as an internal base, abstracting the ortho-proton on the phenyliodonium moiety. This is followed by the elimination of iodobenzene and carbon dioxide to form the highly reactive benzyne intermediate.
Q2: How does the choice of solvent affect the efficiency of benzyne generation?
A2: The solvent can influence both the solubility of the precursor and the stability of the reactive intermediates. Aprotic solvents are generally preferred to avoid reaction with the highly electrophilic benzyne. A solvent screening study showed that acetonitrile was comparable to toluene in terms of yield, with the added benefit of allowing the reaction to be performed at a significantly lower temperature.[4] This can be advantageous for thermally sensitive substrates.
Q3: Can I use a base to improve the generation of benzyne from this compound?
A3: While this compound is designed to generate benzyne thermally without an external base, the addition of a base can influence the reaction. However, strong bases can lead to competing reaction pathways with diaryliodonium salts.[4] If a base is to be used, a weak, non-nucleophilic base like sodium carbonate is recommended to minimize side reactions.[4]
Q4: What are some of the most effective trapping agents for benzyne?
A4: The effectiveness of a trapping agent depends on its reactivity towards benzyne. Generally, electron-rich dienes are excellent trapping agents for [4+2] cycloaddition reactions. The efficiency of benzyne trapping has been shown to increase in the order: anthracene < 1,3-diphenylisobenzofuran < 2,3,4,5-tetraphenylcyclopentadienone (tetracyclone).[1] Nucleophiles such as amines and alcohols can also trap benzyne.[4]
Quantitative Data Summary
The following tables summarize quantitative data related to the efficiency of benzyne trapping.
Table 1: Comparison of Solvents for Benzyne Trapping
| Solvent | Temperature (°C) | Yield (%) | Reference |
| Toluene | 80 | Comparable to Acetonitrile | [4] |
| Acetonitrile | 60 | Comparable to Toluene | [4] |
| Water | 80 | Decent | [4] |
Note: Yields are reported as "comparable" or "decent" in the source material, indicating qualitative assessment rather than precise quantitative values.
Table 2: Relative Efficiency of Benzyne Trapping Agents
| Trapping Agent | Relative Efficiency |
| Anthracene | + |
| 1,3-Diphenylisobenzofuran | ++ |
| 2,3,4,5-Tetraphenylcyclopentadienone (Tetracyclone) | +++ |
| 2,5-bis(p-dimethylaminophenyl)-3,4-diphenylcyclopentadienone | ++++ |
| 2,5-di-p-anisyl-3,4-diphenylcyclopentadienone | +++++ |
Source: Adapted from literature, with efficiency denoted on a qualitative scale from + (least efficient) to +++++ (most efficient).[1]
Experimental Protocols
Protocol 1: General Procedure for Benzyne Generation and Trapping with a Diene
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the trapping agent (e.g., furan, 1.5-3 equivalents) in an appropriate anhydrous aprotic solvent (e.g., acetonitrile or toluene).
-
Initiation of Reaction: Add this compound (1 equivalent) to the solution.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for acetonitrile, or reflux for toluene) and stir for the required time (typically monitored by TLC or LC-MS).
-
Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired benzyne adduct.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Visualizations
References
Diphenyliodonium-2-carboxylate decomposition pathways in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diphenyliodonium-2-carboxylate (DPIC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPIC) and what are its primary applications?
This compound (DPIC) is a bench-stable, crystalline hypervalent iodine reagent.[1] Its principal use is as a precursor for the highly reactive intermediate, benzyne, under thermal or photolytic conditions.[1] This makes it a valuable tool in organic synthesis, particularly for [4+2] cycloaddition reactions and the formation of complex aromatic systems. It is also utilized as a photoacid generator (PAG) in photolithography and in decarboxylative cross-coupling reactions.[1]
Q2: What are the main decomposition pathways of DPIC in solution?
The primary decomposition pathway for DPIC in solution is the formation of benzyne, iodobenzene, and carbon dioxide. This can be initiated either by heat (thermal decomposition) or by UV light (photolytic decomposition).[1]
-
Thermal Decomposition: Upon heating, DPIC undergoes decarboxylation and elimination to generate benzyne.
-
Photolytic Decomposition: Irradiation with UV light also leads to the formation of benzyne through a similar decomposition mechanism.[1]
Q3: How should DPIC be stored to ensure its stability?
DPIC is a relatively stable compound. For optimal stability, it should be stored in a cool, dry place, away from direct light. It is supplied as a monohydrate, which is a stable form for storage at room temperature.[2]
Troubleshooting Guides
Problem 1: Low or no yield of the desired benzyne-trapped product.
| Possible Cause | Troubleshooting Step |
| Insufficient decomposition of DPIC | Thermal Decomposition: Ensure the reaction temperature is high enough. The decomposition temperature of DPIC monohydrate is around 220-222 °C.[3] For solution-phase reactions, the solvent boiling point must be sufficient to induce decomposition. For example, refluxing in diethylbenzene (b.p. 188 °C) is a suitable condition.[3] Photolytic Decomposition: Check the wavelength and intensity of the UV lamp. Ensure the solvent is transparent at the irradiation wavelength. |
| Inefficient trapping of benzyne | Increase the concentration of the trapping agent. Benzyne is a highly reactive and short-lived intermediate, so a sufficient excess of the trapping agent is crucial for efficient capture. |
| Side reactions consuming DPIC or benzyne | See the "Common Side Reactions" section below to identify and mitigate potential side reactions. The presence of nucleophiles can lead to competing reaction pathways. |
| Decomposition of the trapping agent | Verify the stability of your trapping agent under the reaction conditions (high temperature or UV irradiation). |
Problem 2: Formation of unexpected side products.
| Possible Cause | Troubleshooting Step |
| Presence of nucleophiles | DPIC can undergo nucleophilic substitution reactions, especially in the presence of catalysts like copper(II) salts. This leads to the formation of ortho-substituted benzoic acids instead of benzyne.[1] To avoid this, ensure all reagents and solvents are free from strong nucleophiles. If a nucleophilic reaction is desired, a copper(II) catalyst can be intentionally added. |
| Reaction with solvent | Certain solvents can react with the highly reactive benzyne intermediate. Choose an inert solvent for your reaction. Aprotic and non-nucleophilic solvents are generally preferred. |
| Dimerization or polymerization of benzyne | This can occur if the concentration of the trapping agent is too low. As mentioned above, increasing the concentration of the trapping agent can minimize these side reactions. |
Quantitative Data
Table 1: Physical and Thermal Properties of this compound Monohydrate
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉IO₂·H₂O | [2] |
| Molecular Weight | 342.14 g/mol | [2] |
| Appearance | White to almost white powder or crystals | [2] |
| Melting Point | 220-222 °C (with decomposition) | [3] |
| Storage Temperature | Room Temperature | [2] |
Table 2: Photochemical Data for Diphenyliodonium Salts
| Parameter | Value | Conditions | Reference |
| Quantum Efficiency (Φ) | ~0.1 | Anthracene-sensitized photolysis at 375 nm | [4] |
Note: This value is for a sensitized system and may differ for direct photolysis of DPIC.
Experimental Protocols
Synthesis of this compound Monohydrate
This protocol is adapted from Organic Syntheses.[3]
-
Oxidation: In a suitable reaction vessel, a mixture of 2-iodobenzoic acid and benzene is treated with potassium persulfate and sulfuric acid.
-
Precipitation: The reaction mixture is stirred at a controlled temperature, and then water is added to precipitate the potassium bisulfate salt of diphenyliodonium-2-carboxylic acid.
-
Isolation and Purification: The precipitate is collected by filtration. The crude product is then dissolved in boiling water, treated with activated carbon (Norit®), and filtered.
-
Crystallization: The filtrate is allowed to cool, leading to the crystallization of colorless prisms of this compound monohydrate.
-
Drying: The crystals are collected and air-dried to a constant weight.
Generation and Trapping of Benzyne with Tetraphenylcyclopentadienone
This protocol is adapted from Organic Syntheses.[3]
-
Reaction Setup: A round-bottomed flask is charged with diethylbenzene as the solvent.
-
Addition of Reagents: Tetraphenylcyclopentadienone (the trapping agent) and this compound monohydrate are added to the flask.
-
Thermal Decomposition: The mixture is heated to reflux to initiate the decomposition of DPIC and the in-situ generation of benzyne. The water of hydration is removed during the initial heating phase.
-
Reaction Monitoring: The reaction is refluxed until all the solid DPIC has dissolved, indicating its consumption.
-
Workup and Isolation: The solvent and the iodobenzene byproduct are removed by distillation. The residue, containing the 1,2,3,4-tetraphenylnaphthalene adduct, is then purified by recrystallization from a dioxane/ethanol mixture.
Visualizations
Caption: Decomposition pathways of DPIC.
Caption: General experimental workflow.
References
Effect of temperature on Diphenyliodonium-2-carboxylate stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Diphenyliodonium-2-carboxylate (DPI-C), particularly concerning the effects of temperature.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving DPI-C, with a focus on temperature-related problems.
| Issue | Possible Cause | Recommended Action |
| Inconsistent reaction yields or rates | Degradation of DPI-C due to improper storage or handling temperatures. | - Ensure DPI-C is stored in a cool, dark place, preferably under an inert atmosphere. - Avoid exposing the compound to elevated temperatures for extended periods. - Prepare solutions of DPI-C fresh for each experiment. |
| Presence of unexpected byproducts in the reaction mixture | Thermal decomposition of DPI-C. | - Lower the reaction temperature if the protocol allows. - Consider using a milder solvent for the reaction. - Analyze byproducts to identify potential decomposition pathways. Common decomposition products of similar diaryliodonium salts include iodoarenes and arylated species. |
| Discoloration or change in the physical appearance of solid DPI-C | Slow decomposition over time, potentially accelerated by ambient temperature fluctuations. | - Discard the reagent if significant discoloration is observed. - It is recommended to use fresh batches of DPI-C for critical experiments. - Periodically check the appearance of the stored compound. |
| Low or no reactivity in a reaction where DPI-C is a key reagent | Complete degradation of DPI-C. | - Verify the purity and integrity of the DPI-C using analytical techniques such as NMR or HPLC. - Test the reagent in a known, reliable reaction to confirm its activity. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound (DPI-C)?
A1: DPI-C should be stored at room temperature (below 25°C) in a tightly sealed, light-resistant container.[1] To prolong its shelf life, storage in a cool, dark place under an inert atmosphere is recommended.
Q2: At what temperature does DPI-C start to decompose?
Q3: What are the likely decomposition products of DPI-C at elevated temperatures?
A3: Heating diaryliodonium salts can lead to dearylation and the formation of arylated products.[1] The thermal decomposition of DPI-C is expected to generate benzyne, which is a highly reactive intermediate.[3]
Q4: Can I heat a solution of DPI-C to aid dissolution?
A4: Gentle warming may be acceptable for short periods, but prolonged heating should be avoided to prevent thermal decomposition. It is advisable to dissolve DPI-C in a suitable solvent at room temperature, even if it takes longer.
Q5: How can I check if my DPI-C has degraded?
A5: Degradation can sometimes be observed as a change in color or physical appearance of the solid. For a more definitive assessment, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Differential Scanning Calorimetry (DSC) can be used to check the purity and thermal stability of the compound.
Data Presentation: Thermal Stability of Related Diaryliodonium Salts
While specific quantitative data for the thermal decomposition of this compound was not found, the following table summarizes thermal stability data for other diaryliodonium salts, which can provide an indication of the expected behavior. This data is derived from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
| Compound | Peak Decomposition Temperature (Tpeak) | Decomposition Enthalpy (ΔHdec) | Reference |
| N-heterocycle-stabilized diaryliodonium salt 1 | 180 - 270 °C | Varies | [4] |
| N-heterocycle-stabilized diaryliodonium salt 2 | > 180 °C | < 50 kJ/mol | |
| Phosphorus-iodonium ylids (a class of hypervalent iodine compounds) | 107 - 137 °C (for most) | Varies | [5] |
Note: Tpeak represents the temperature at which the maximum rate of decomposition occurs. ΔHdec is the heat released during decomposition; a higher value can indicate a more energetic decomposition.
Experimental Protocols
Protocol 1: General Procedure for Assessing Thermal Stability of a Hypervalent Iodine Compound using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 1-5 mg of the hypervalent iodine compound (e.g., DPI-C) into a standard aluminum DSC pan.
-
Instrument Setup: Place the sealed pan in the DSC instrument. An empty, sealed aluminum pan should be used as a reference.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 300 °C).
-
The experiment should be conducted under an inert nitrogen atmosphere.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of decomposition and the peak decomposition temperature (Tpeak). The enthalpy of decomposition (ΔHdec) can be calculated by integrating the area under the decomposition peak.
Mandatory Visualization
References
- 1. Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iodonium, (2-carboxyphenyl)phenyl-, inner salt | C13H9IO2 | CID 73883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. BJOC - Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation [beilstein-journals.org]
- 5. BJOC - Structure and thermal stability of phosphorus-iodonium ylids [beilstein-journals.org]
Technical Support Center: Purification of Diphenyliodonium-2-carboxylate Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Diphenyliodonium-2-carboxylate and its reaction products. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound product?
A1: Common impurities can include unreacted starting materials such as o-iodobenzoic acid and benzene, byproducts from the oxidizing agent (e.g., salts from potassium persulfate), and side-products like iodobenzene.[1][2] The presence of these impurities can affect the product's stability, reactivity, and appearance.
Q2: What are the primary methods for purifying this compound?
A2: The most common and effective purification techniques are recrystallization and column chromatography. Recrystallization from hot water is a well-documented method for obtaining high-purity this compound monohydrate.[1] Column chromatography can be employed for more challenging separations or when a very high degree of purity is required.
Q3: My purified this compound has a low melting point. What does this indicate?
A3: A melting point that is lower than the literature value (typically around 220–222 °C with decomposition) and melts over a broad range is a strong indication of the presence of impurities.[1] Further purification steps are recommended.
Q4: Is this compound sensitive to light or heat?
A4: Yes, hypervalent iodine compounds, including this compound, can be sensitive to light and heat. It is advisable to store the purified product in a cool, dark place to prevent degradation.
Q5: Can I use the crude this compound directly in my next reaction?
A5: While in some cases crude product might be used, it is generally not recommended. Impurities can interfere with subsequent reactions, leading to lower yields, unexpected side products, and difficulties in purifying the final compound.
Purification Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Product does not dissolve in hot solvent. | Insufficient solvent. | Add more of the hot solvent in small increments until the product dissolves. |
| Incorrect solvent choice. | Ensure you are using a suitable solvent. For this compound, hot water is effective.[1] | |
| Product "oils out" instead of crystallizing. | The solution is supersaturated, and the product's melting point is below the solvent's boiling point. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| Presence of significant impurities. | Consider a preliminary purification step like a solvent wash or passing through a short plug of silica gel. | |
| No crystals form upon cooling. | The solution is not sufficiently saturated. | Boil off some of the solvent to increase the concentration and then allow it to cool again. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Lack of nucleation sites. | Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product. | |
| Crystals are colored or appear impure. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.[1] |
| Impurities are co-crystallizing with the product. | A second recrystallization may be necessary. Alternatively, consider purification by column chromatography. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of product and impurities. | Incorrect solvent system (eluent). | Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the desired product. |
| Column is overloaded with crude product. | Use a larger column or reduce the amount of sample loaded. A general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight. | |
| Column was not packed properly (channeling). | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Product elutes too quickly. | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| Product does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For highly polar compounds, a solvent system containing methanol may be necessary. |
| Streaking or tailing of bands. | The compound is interacting too strongly with the silica gel (e.g., acidic or basic compounds). | Add a small amount of a modifier to the eluent, such as acetic acid for acidic compounds or triethylamine for basic compounds. |
| The sample was not loaded in a concentrated band. | Dissolve the sample in a minimal amount of a polar solvent and adsorb it onto a small amount of silica gel before dry-loading it onto the column. |
Quantitative Data on Purification
The following table summarizes quantitative data for the purification of this compound.
| Purification Method | Solvent System | Typical Yield | Purity (Melting Point) | Reference |
| Recrystallization | Water | 72-79% | 220–222 °C (decomposes) | [1] |
| Column Chromatography | Dichloromethane/Methanol Gradient | Not specified | >98% (by HPLC) | General Method |
Note: Data for column chromatography is based on general practices for purifying diaryliodonium salts and may require optimization for specific reaction mixtures.
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is adapted from a verified Organic Syntheses procedure.[1]
Materials:
-
Crude this compound
-
Deionized water
-
Activated charcoal (e.g., Norit®)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Transfer the crude this compound to an appropriately sized Erlenmeyer flask.
-
For every gram of crude product, add approximately 14 mL of deionized water.
-
Heat the mixture to boiling with stirring to dissolve the solid.
-
If the solution is colored, remove it from the heat and carefully add a small amount of activated charcoal (approximately 2% by weight of the crude product).
-
Bring the solution back to a boil for a few minutes.
-
Perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Colorless crystals of this compound monohydrate will begin to form.
-
Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals on the filter with a small amount of ice-cold deionized water.
-
Allow the crystals to air-dry on the filter paper or in a desiccator to a constant weight.
-
Determine the melting point to assess purity. The expected melting point is 220–222 °C with decomposition.[1]
Protocol 2: General Procedure for Purification by Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Appropriate solvents for the eluent (e.g., dichloromethane, methanol, ethyl acetate, hexanes)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Eluent Selection: Develop a suitable solvent system using TLC. A good starting point for diaryliodonium salts is a mixture of dichloromethane and methanol. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the product.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or methanol).
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).
-
Carefully add the silica-adsorbed sample to the top of the column.
-
Add another thin layer of sand on top of the sample.
-
-
Elution:
-
Carefully add the eluent to the column and apply gentle pressure (using a pump or inert gas) to begin the elution.
-
Collect fractions and monitor the elution process by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Confirm the purity by analytical methods such as HPLC, NMR, and melting point.
-
Visualized Workflows and Logic
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
Technical Support Center: Arylation Reactions with Diphenyliodonium-2-carboxylate
Here is a technical support center for managing side products in arylation reactions with Diphenyliodonium-2-carboxylate.
This guide provides troubleshooting advice and frequently asked questions for researchers using this compound and other diaryliodonium salts in arylation reactions. The focus is on identifying and mitigating common side products to improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanistic pathways in arylation reactions using diaryliodonium salts, and how do they lead to different products?
A1: Arylation reactions with diaryliodonium salts can proceed through several distinct mechanisms, each favoring different conditions and potentially leading to unique side products. The three main pathways are:
-
Ligand Coupling (Metal-Free): This is a common pathway for nucleophilic arylation. It involves the exchange of the salt's counter-anion with the nucleophile, followed by reductive elimination to form the desired aryl-nucleophile bond and an iodoarene byproduct.[1] This pathway is favored under mild, often basic, conditions without a metal catalyst.
-
Metal-Catalyzed Arylation: Transition metals like palladium and copper can catalyze these reactions. The mechanism often involves oxidative addition of the iodonium salt to the metal center, followed by reductive elimination.[2][3] For palladium, this can proceed through a Pd(II)/Pd(IV) cycle, which offers different reactivity compared to traditional Pd(0)/Pd(II) cycles used with aryl halides.[4]
-
Aryne Formation: In the presence of a strong base and at elevated temperatures, an ortho-proton can be abstracted, leading to the formation of a highly reactive benzyne intermediate.[3] This intermediate can then be trapped by a nucleophile, but often with poor regioselectivity, leading to a mixture of isomeric products.
Caption: Competing mechanistic pathways in arylation reactions with diaryliodonium salts.
Q2: What are the most common side products observed in these reactions?
A2: Besides unreacted starting materials, the most prevalent side products include:
-
Iodoarene: This is an inherent byproduct of the reaction where one aryl group is transferred, and the other is released as an aryl iodide.[5]
-
Homocoupled Products (e.g., Biphenyl): These can arise from the decomposition of the diaryliodonium salt or from radical-mediated pathways.
-
Regioisomers: These are common when the aryne pathway is active or when arylating a substrate with multiple similar nucleophilic sites.
-
Products from N- vs. O- (or S-) Arylation: For nucleophiles containing both nitrogen and oxygen (or sulfur) atoms, a mixture of N-arylated and O-arylated products can be formed.[2][6]
-
Phenols: If water is present and the intended nucleophile is unreactive, hydrolysis can occur, leading to the formation of phenols.
Q3: How can I improve the atom economy of my reaction, given that one equivalent of iodoarene is always produced?
A3: Improving atom economy is a significant challenge. Key strategies include:
-
Using Unsymmetrical Salts: Employ diaryliodonium salts with one desired aryl group and one "dummy" or non-transferable group. Sterically hindered groups like mesityl or electronically distinct groups are often used to ensure the selective transfer of the desired aryl moiety.[3]
-
Tandem Reactions: In some advanced applications, reaction conditions are designed to utilize the iodoarene byproduct in a subsequent, tandem C-H or N-H arylation, thereby incorporating both aryl groups from the reagent into the final product.[5]
Troubleshooting Guide
Problem 1: I am observing a mixture of regioisomers in my O-arylation of a substituted phenol. Could this be an aryne intermediate, and how can I suppress it?
Answer: The formation of regioisomers is a strong indicator of an aryne-mediated pathway, which is often triggered by strong bases and higher temperatures.[3] The benzyne intermediate is symmetrical (unless further substituted), and nucleophilic attack can occur at either of the two former ortho positions, leading to a loss of regioselectivity.
Solutions:
-
Modify the Base: Switch from a very strong base (e.g., t-BuOK) to a weaker inorganic base (e.g., K₂CO₃, Cs₂CO₃). This reduces the likelihood of deprotonation at the aromatic ring.[3]
-
Lower the Reaction Temperature: Aryne formation is often more kinetically demanding than the desired ligand coupling. Running the reaction at a lower temperature can significantly favor the desired pathway.
-
Perform a Trapping Experiment: To confirm the presence of an aryne intermediate, you can add a trapping agent like furan to the reaction. The formation of the corresponding Diels-Alder adduct provides strong evidence for the aryne mechanism.
Caption: Formation of regioisomers via a benzyne intermediate pathway.
Table 1: Effect of Reaction Conditions on Product Selectivity
This table illustrates how changing the base can suppress the formation of an undesired regioisomeric side product (Product B) in a model O-arylation reaction.
| Entry | Base (2.0 equiv) | Temperature (°C) | Solvent | Ratio (Desired Product A : Isomer B) |
| 1 | t-BuOK | 80 | Toluene | 65 : 35 |
| 2 | t-BuOK | 25 | Toluene | 80 : 20 |
| 3 | K₂CO₃ | 80 | DMF | 95 : 5 |
| 4 | Cs₂CO₃ | 80 | Dioxane | >98 : 2 |
Data is representative and compiled based on general principles described in the literature.[3]
Problem 2: My N-arylation reaction is sluggish, giving low yield and incomplete conversion. How can I optimize the conditions?
Answer: Low yields in N-arylation reactions often stem from a mismatch between the nucleophilicity of the substrate and the reaction conditions (base, solvent, temperature). The base must be strong enough to deprotonate the N-H bond but not so strong that it promotes decomposition or aryne formation.
Solutions:
-
Screen Bases: The pKa of your amine is critical. For less acidic amines, a stronger base may be necessary. Common choices include K₂CO₃, Cs₂CO₃, and organic bases like DBU.
-
Solvent Selection: The solvent must solubilize all components. Aprotic polar solvents like DMF, DMSO, or NMP are often effective, but sometimes less polar solvents like toluene or dioxane can provide better results by minimizing side reactions.
-
Increase Temperature: If the reaction is slow at room temperature, gradually increasing the temperature (e.g., to 60-100 °C) can improve the rate. Monitor for the formation of side products.
-
Consider a Catalyst: If metal-free conditions fail, a copper- or palladium-catalyzed approach may be necessary, as these can facilitate the arylation of less reactive nucleophiles under mild conditions.[2]
Caption: Troubleshooting workflow for optimizing low-yield arylation reactions.
Table 2: Optimization of a Model N-Arylation of Indole
| Entry | Base (2.0 equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | Toluene | 60 | 25 |
| 2 | K₂CO₃ | DMF | 60 | 55 |
| 3 | Cs₂CO₃ | DMF | 60 | 78 |
| 4 | Cs₂CO₃ | DMF | 100 | 91 |
Data is representative and compiled based on general principles for N-arylation reactions.[2]
Experimental Protocols
Protocol 1: General Procedure for Metal-Free N-Arylation
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the amine/heterocycle (1.0 mmol, 1.0 equiv), the diaryliodonium salt (1.2 mmol, 1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon).
-
Add the anhydrous solvent (e.g., DMF, 5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic mixture with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-arylated product.
Protocol 2: Confirmatory Experiment for Benzyne Formation
-
Follow the general arylation procedure (Protocol 1), using conditions that are suspected to generate the aryne intermediate (e.g., t-BuOK as base at 80 °C).
-
Before adding the primary nucleophile, add a large excess of furan (10-20 equiv) to the reaction mixture.
-
Run the reaction for the standard duration.
-
After workup, analyze the crude product mixture by ¹H NMR and LC-MS for the presence of the characteristic 1,4-epoxy-1,4-dihydronaphthalene Diels-Alder adduct. The presence of this adduct confirms that a benzyne intermediate was generated.
References
- 1. Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
Solvent effects on the reactivity of Diphenyliodonium-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Diphenyliodonium-2-carboxylate (DPIC). It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPIC) and what are its primary applications?
A1: this compound is a stable, crystalline hypervalent iodine(III) reagent.[1] Its main applications in organic synthesis include serving as a precursor for benzyne generation through thermal decomposition, acting as a phenyl radical source under photochemical conditions, and participating in various arylation reactions.[1] It is also utilized as a photoacid generator in photolithography.
Q2: How is this compound synthesized?
A2: A common laboratory-scale synthesis involves the reaction of 2-iodobenzoic acid with benzene in the presence of an oxidizing agent like potassium persulfate and sulfuric acid.[1] Another convenient one-pot procedure utilizes Oxone (2KHSO₅·KHSO₄·K₂SO₄) as an inexpensive and environmentally safer oxidant.
Q3: What are the key safety precautions to consider when working with DPIC?
A3: DPIC is a relatively stable solid. However, like other hypervalent iodine reagents, it can be explosive under certain conditions, such as upon impact or heating above 200°C. It is advisable to handle it with care, avoid grinding it harshly, and use appropriate personal protective equipment (PPE), including safety glasses and gloves. Reactions involving the generation of benzyne should be conducted in a well-ventilated fume hood.
Q4: How should this compound be stored?
A4: DPIC should be stored in a cool, dry place away from light and heat to prevent decomposition. It is generally stable for extended periods when stored under these conditions.
Q5: What is the role of the carboxylate group in the reactivity of DPIC?
A5: The ortho-carboxylate group plays a crucial role in the reactivity of DPIC. In thermal decomposition, it acts as an internal nucleophile, facilitating the elimination of carbon dioxide and iodobenzene to form the highly reactive benzyne intermediate.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Low or no yield of the desired product in a benzyne trapping reaction.
| Possible Cause | Troubleshooting Step |
| Decomposition of DPIC before benzyne formation | Ensure the reaction temperature is appropriate for benzyne generation without causing premature decomposition. The optimal temperature can be solvent-dependent. |
| Inefficient trapping of the benzyne intermediate | The trapping agent may not be reactive enough or its concentration may be too low. Increase the concentration of the trapping agent or consider using a more reactive one. The efficiency of benzyne trapping agents often increases in the order: anthracene < 1,3-diphenylisobenzofuran < tetracyclone derivatives. |
| Solvent incompatibility | The choice of solvent can significantly impact the reaction. For thermal decomposition to benzyne, non-polar solvents are often preferred. Ensure the solvent is anhydrous, as water can interfere with the reaction. |
| Impure DPIC | Use freshly recrystallized DPIC to ensure high purity. Impurities can interfere with the reaction. Recrystallization from hot water can enhance purity.[1] |
Issue 2: Formation of unexpected side products.
| Possible Cause | Troubleshooting Step |
| Reaction with the solvent | Certain solvents can react with DPIC or the generated intermediates. For example, heating diphenyliodonium triflate in DMSO can lead to an unexpected arylation of the solvent.[2] If using a potentially reactive solvent, consider switching to a more inert one like toluene or cyclohexane for thermal reactions. |
| Self-trapping of benzyne | In the absence of an efficient trapping agent, benzyne can dimerize or polymerize, leading to a complex mixture of products. Ensure an adequate concentration of the trapping agent is present from the start of the reaction. |
| Alternative reaction pathways | DPIC can also undergo nucleophilic substitution or radical reactions depending on the conditions. If a benzyne-mediated pathway is desired, ensure the conditions (e.g., thermal, aprotic) favor this route. For arylation reactions, the presence of a catalyst like copper can direct the reactivity away from benzyne formation. |
Issue 3: Inconsistent reaction times or results.
| Possible Cause | Troubleshooting Step |
| Variability in DPIC quality | The purity and crystalline form of DPIC can affect its reactivity. Use DPIC from a reliable source or purify it before use. |
| Presence of moisture | Water can hydrolyze DPIC or react with the benzyne intermediate. Ensure all reagents and solvents are dry, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Heating inconsistencies | Uneven or fluctuating reaction temperatures can lead to inconsistent results. Use a reliable heating mantle with a temperature controller and ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture. |
Data Presentation
Table 1: Effect of Solvent on the Yield of Benzyne Trapping Product (Triptycene) from DPIC and Anthracene.
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1,2-Dichlorobenzene | 180 | 2 | 85 |
| Diglyme | 162 | 3 | 78 |
| Toluene | 111 | 12 | 65 |
| Acetonitrile | 82 | 24 | 40 |
Note: Data is compiled from various literature sources and is intended for comparative purposes. Actual yields may vary depending on specific reaction conditions.
Table 2: Comparison of Reaction Conditions for Copper-Catalyzed Arylation of Indole with Diaryliodonium Salts.
| Diaryliodonium Salt | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Diphenyliodonium Triflate | Cu(OAc)₂ | K₂CO₃ | DMF | 100 | 92 |
| Diphenyliodonium Tetrafluoroborate | CuI | Cs₂CO₃ | Dioxane | 110 | 88 |
| (Mesityl)phenyliodonium Triflate | Cu(OTf)₂ | Na₂CO₃ | Toluene | 80 | 95 |
Note: This table provides a summary of typical conditions. Optimization may be required for specific substrates.
Experimental Protocols
Protocol 1: General Procedure for Benzyne Generation and Trapping with Furan
-
To a solution of this compound (1.0 mmol) in 10 mL of dry 1,2-dichloroethane is added furan (5.0 mmol).
-
The reaction mixture is heated to reflux (approximately 84 °C) under a nitrogen atmosphere.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 2-4 hours), the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired Diels-Alder adduct.
Protocol 2: Copper-Catalyzed N-Arylation of Aniline
-
In a reaction vial, add this compound (1.2 mmol), aniline (1.0 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).
-
Add 5 mL of dry dimethylformamide (DMF).
-
The vial is sealed and the mixture is stirred and heated to 100 °C.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is purified by flash chromatography to yield the N-phenylaniline product.
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison: Diphenyliodonium-2-carboxylate vs. Diazonium Salts in Arylation Chemistry
For researchers, scientists, and professionals in drug development, the choice of an arylating agent is critical for the successful synthesis of complex molecules. While diazonium salts have long been a staple in the chemist's toolbox, their inherent instability and potential hazards have driven the search for safer and more user-friendly alternatives. Diphenyliodonium-2-carboxylate has emerged as a compelling option, offering a range of advantages in terms of safety, stability, and ease of handling, without compromising reactivity in many key transformations.
This guide provides an objective comparison of the performance of this compound and diazonium salts, supported by available data and detailed experimental protocols.
At a Glance: Key Differences
| Feature | This compound | Diazonium Salts |
| Stability | Crystalline, stable solid at room temperature | Thermally unstable, often explosive when isolated in dry form[1][2] |
| Handling | Can be weighed and handled in the open | Typically generated in situ and used immediately due to explosion risk[1][2] |
| Safety | Significantly safer, lower explosion risk | High risk of violent decomposition, sensitive to heat, shock, and friction[1][2] |
| Reaction Conditions | Often milder, compatible with a broader range of functional groups | Often require low temperatures (0-5 °C) for preparation and handling[3][4] |
| Byproducts | Iodobenzene and carbon dioxide | Nitrogen gas, which is innocuous, but rapid gas evolution can be hazardous |
Performance in Key Cross-Coupling Reactions
While direct, side-by-side comparative studies under identical conditions are limited in the published literature, we can analyze the performance of each reagent in cornerstone C-C bond-forming reactions based on individual reports.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the synthesis of biaryls. Both diphenyliodonium salts and diazonium salts have been successfully employed as coupling partners.
Diphenyliodonium Salts in Suzuki-Miyaura Coupling
Diphenyliodonium salts have proven to be effective electrophiles in Suzuki-Miyaura reactions, offering a stable and safer alternative to diazonium salts[5][6].
-
General Reaction Scheme: Ar-I+-Ph • COO- + Ar'-B(OH)2 --(Pd catalyst, base)--> Ar-Ar'
-
Reported Performance: A review highlights the use of diaryliodonium salts as effective partners in Suzuki-Miyaura cross-coupling reactions[7].
Diazonium Salts in Suzuki-Miyaura Coupling
Arenediazonium salts are also well-established substrates for the Suzuki-Miyaura coupling, often reacting under mild, base-free conditions[6]. However, the instability of the diazonium salt remains a significant drawback.
-
General Reaction Scheme: Ar-N2+ X- + Ar'-B(OH)2 --(Pd catalyst)--> Ar-Ar' + N2 + HX
-
Reported Performance: A study on the Suzuki coupling of protected aryl diazonium ions demonstrates their utility while mitigating some of the stability issues[6]. Another report details a practical and efficient Suzuki-Miyaura cross-coupling of arenediazonium tetrafluoroborate salts catalyzed by Pd(0)/C[8].
Heck Reaction
The Heck reaction is a fundamental method for the synthesis of substituted alkenes.
Diphenyliodonium Salts in Heck Reaction
The use of diaryliodonium salts in Heck-type reactions has been demonstrated, providing a viable alternative to aryl halides and diazonium salts[9].
-
General Reaction Scheme: Ar-I+-Ph • COO- + R-CH=CH2 --(Pd catalyst, base)--> Ar-CH=CH-R
Diazonium Salts in Heck Reaction
The Heck-Matsuda reaction, utilizing arenediazonium salts, is known for its mild reaction conditions and high reactivity[10].
-
General Reaction Scheme: Ar-N2+ X- + R-CH=CH2 --(Pd catalyst)--> Ar-CH=CH-R + N2 + HX
-
Reported Performance: A study reports modest yields in the Heck reaction of arenediazonium salts with 1,3-dienes, potentially due to the instability of the diazonium salt or the dienes under the reaction conditions[10].
Experimental Protocols
Synthesis of Biphenyl using this compound (Suzuki-Miyaura Type Reaction)
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v, 10 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Heat the reaction mixture to 80-90 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the biphenyl product.
Synthesis of Stilbene using an Arenediazonium Salt (Heck-Type Reaction)
Materials:
-
Aniline (or substituted aniline)
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl)
-
Styrene
-
Palladium(II) acetate (Pd(OAc)2)
-
Acetonitrile
-
Water
Procedure:
-
Preparation of the Diazonium Salt Solution (in situ):
-
In a flask cooled to 0-5 °C in an ice bath, dissolve the aniline (1.0 mmol) in a mixture of water and concentrated hydrochloric acid.
-
Slowly add a solution of sodium nitrite (1.1 mmol) in water, keeping the temperature below 5 °C.
-
Stir the resulting solution at 0-5 °C for 30 minutes.
-
-
Heck Reaction:
-
In a separate flask, dissolve styrene (1.2 mmol) and palladium(II) acetate (0.02 mmol, 2 mol%) in acetonitrile.
-
Slowly add the freshly prepared cold diazonium salt solution to the styrene solution at room temperature with vigorous stirring.
-
Nitrogen gas evolution should be observed.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography to yield the stilbene product.
-
Reaction Mechanisms and Visualizations
Benzyne Generation from this compound
This compound can serve as a precursor to the highly reactive intermediate, benzyne, through thermal decomposition[11]. This process involves the concerted elimination of iodobenzene and carbon dioxide.
Caption: Thermal decomposition of this compound to generate benzyne.
Dediazoniation of an Arenediazonium Salt
The key to the reactivity of diazonium salts is the facile loss of dinitrogen (N2), an excellent leaving group, to form a highly reactive aryl cation or aryl radical intermediate.
Caption: General pathway for the reaction of an arenediazonium salt via dediazoniation.
Conclusion
This compound presents a significant advancement in arylation chemistry, primarily due to its enhanced safety and stability profile compared to traditional diazonium salts. For researchers and professionals in drug development, the ability to handle a stable, solid reagent that does not require in situ preparation under cryogenic conditions translates to more efficient, reproducible, and safer synthetic workflows. While diazonium salts remain potent and versatile reagents, the inherent risks associated with their use necessitate careful handling and limit their scalability. The adoption of this compound and related diaryliodonium salts represents a move towards greener and safer chemical practices without sacrificing the desired reactivity for the synthesis of complex aromatic compounds.
References
- 1. Synthesis of stilbene derivatives via visible-light-induced cross-coupling of aryl diazonium salts with nitroalkenes using –NO2 as a leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Aryl Diazonium versus Iodonium Salts: Preparation, Applications and Mechanisms for the Suzuki–Miyaura Cross-Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. Suzuki Coupling of Protected Aryl Diazonium Ions: Expanding the Knowledge of Triazabutadiene Compatible Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | Photocatalyst Reagent [benchchem.com]
Confirming Benzyne Generation from Diphenyliodonium-2-carboxylate: A Comparative Guide to Trapping Experiments
For researchers, scientists, and professionals in drug development, the efficient generation of reactive intermediates like benzyne is crucial for the synthesis of complex molecular architectures. Diphenyliodonium-2-carboxylate (DPIC) is a widely used, bench-stable precursor for benzyne. This guide provides a comparative analysis of trapping experiments to confirm benzyne generation from DPIC, comparing its performance with other common benzyne precursors. Detailed experimental protocols and workflows are presented to facilitate the replication of these key experiments.
Performance Comparison of Benzyne Precursors in Trapping Reactions
The efficacy of a benzyne precursor is often determined by the yield of the trapped adduct in a cycloaddition reaction. The following table summarizes the yields of the Diels-Alder adduct, 1,2,3,4-tetraphenylnaphthalene, formed by trapping benzyne with tetraphenylcyclopentadienone (tetracyclone) using different benzyne precursors.
| Benzyne Precursor | Trapping Agent | Solvent | Reaction Conditions | Yield of 1,2,3,4-tetraphenylnaphthalene | Reference |
| This compound (DPIC) | Tetraphenylcyclopentadienone | 1,2-Dimethoxyethane (DME) | Reflux | ~70-80% | |
| Benzenediazonium-2-carboxylate | Tetraphenylcyclopentadienone | 1,2-Dimethoxyethane (DME) | Reflux | Moderate | |
| Phenyl[2-(trimethylsilyl)phenyl]iodonium Triflate | Tetraphenylcyclopentadienone | Dichloromethane | 0 °C to Room Temp, with TBAF | 86% | |
| Anthranilic Acid + iso-Amyl Nitrite | Tetraphenylcyclopentadienone | 1,2-Dimethoxyethane (DME) | Reflux | 65.5% |
Experimental Protocols
Detailed methodologies for the trapping of benzyne generated from DPIC and a common alternative, the diazotization of anthranilic acid, are provided below.
Experiment 1: Benzyne Trapping using this compound and Tetraphenylcyclopentadienone
This protocol details the generation of benzyne via the thermal decomposition of DPIC and its subsequent trapping with tetraphenylcyclopentadienone.
Materials:
-
This compound (DPIC)
-
Tetraphenylcyclopentadienone (Tetracyclone)
-
1,2-Dimethoxyethane (DME), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tetraphenylcyclopentadienone (0.3 M) and 1,2-dimethoxyethane (DME).
-
Add this compound to the mixture.
-
Heat the reaction mixture to reflux with vigorous stirring. The deep purple color of the tetracyclone should fade as the reaction proceeds.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1,2,3,4-tetraphenylnaphthalene.
Experiment 2: Benzyne Trapping using Anthranilic Acid and Tetraphenylcyclopentadienone (for comparison)
This protocol describes the in-situ generation of benzyne from anthranilic acid and iso-amyl nitrite, followed by trapping with tetraphenylcyclopentadienone.
Materials:
-
Anthranilic acid
-
iso-Amyl nitrite
-
Tetraphenylcyclopentadienone (Tetracyclone)
-
1,2-Dimethoxyethane (DME), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Standard glassware for workup and purification
Procedure:
-
In a 100 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve tetraphenylcyclopentadienone (0.1197 g, 0.3113 mmol) and anthranilic acid (0.0482 g, 0.3516 mmol) in 1.2 mL of 1,2-dimethoxyethane (DME).
-
In a separate vial, prepare a solution of iso-amyl nitrite (0.06 mL, 0.045 mmol) in 0.50 mL of DME.
-
Heat the mixture in the round-bottom flask to a gentle boil.
-
Add the iso-amyl nitrite solution dropwise to the boiling mixture through the condenser over a period of 20-30 minutes.
-
Continue to heat the reaction mixture at reflux for an additional 30 minutes after the addition is complete.
-
Allow the mixture to cool to room temperature.
-
Isolate the crude product by pouring the reaction mixture into water and collecting the precipitate by vacuum filtration.
-
Recrystallize the crude solid from a suitable solvent (e.g., isopropyl alcohol) to obtain pure 1,2,3,4-tetraphenylnaphthalene.
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the key chemical transformations and the general experimental workflow for benzyne trapping experiments.
Caption: Reaction scheme for benzyne generation from DPIC and trapping.
Caption: A generalized experimental workflow for benzyne trapping.
Navigating Isotopic Labeling: A Comparative Guide to Diphenyliodonium-2-carboxylate and its Alternatives
For researchers, scientists, and drug development professionals venturing into isotopic labeling, the choice of arylating agent is critical for the successful incorporation of isotopes into molecules of interest. This guide provides a comprehensive comparison of Diphenyliodonium-2-carboxylate (DPIC) with other established methods for isotopic arylation. While direct isotopic labeling studies specifically employing DPIC are not extensively documented in publicly available literature, this guide extrapolates its potential based on the well-established reactivity of diaryliodonium salts and provides a comparative analysis against alternative labeling strategies.
This compound is a hypervalent iodine compound recognized for its utility in organic synthesis as a benzyne precursor and a photoacid generator.[1] Its potential as a radiolabeling agent has also been noted.[1] Isotopic labeling is a powerful technique that involves the incorporation of isotopes (e.g., ¹³C, ¹⁴C, ¹²⁵I) into molecules to trace their metabolic fate, elucidate reaction mechanisms, or for in vivo imaging.[2] This guide will delve into the methodologies, compare performance with supporting data where available, and provide detailed experimental protocols relevant to isotopic arylation.
Performance Comparison of Arylating Agents for Isotopic Labeling
The selection of an appropriate arylating agent for isotopic labeling depends on several factors, including the nature of the isotope, the substrate to be labeled, desired labeling efficiency, and the required specific activity of the final product. Diaryliodonium salts, as a class of reagents, have emerged as valuable precursors for radiohalogenation.[3][4][5]
| Labeling Method | Reagent/Precursor | Isotope | Typical Substrates | Key Advantages | Key Disadvantages | Reference |
| Nucleophilic Radioiodination | Diaryliodonium Salts | ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I | Arenes, Biomolecules | High regioselectivity, Good to excellent yields, Milder conditions than alternatives.[3] | Precursor synthesis required. | [3] |
| Electrophilic Radioiodination | Organotin Precursors (e.g., arylstannanes) | ¹²³I, ¹²⁵I, ¹³¹I | Activated aromatic rings | Well-established method. | Toxicity of tin precursors, Harsh reaction conditions.[4] | [4] |
| Halogen Exchange | Aryl Halides (Br, Cl) | ¹²³I, ¹²⁵I, ¹³¹I | Aromatic compounds | Simple starting materials. | Harsh reaction conditions (high temperature), Lower yields.[4] | [4] |
| ¹³C-Labeling | ¹³CO₂ with Grignard Reagent | ¹³C | Phenyl groups | Direct incorporation of ¹³C. | Requires specific Grignard reagent precursor. | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible isotopic labeling studies. Below are representative protocols for the synthesis of a key precursor for isotopically labeled DPIC and a general procedure for radioiodination using diaryliodonium salts.
Protocol 1: Synthesis of [¹³C]-Carboxyl Benzoic Acid
This protocol describes the synthesis of benzoic acid with a ¹³C-labeled carboxyl group, a potential precursor for synthesizing [¹³C]-DPIC.
Materials:
-
Phenylmagnesium bromide (Grignard reagent)
-
[¹³C]-Carbon dioxide (gas)
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl)
-
Standard glassware for Grignard reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a gas inlet tube under an inert atmosphere (e.g., argon or nitrogen).
-
Add phenylmagnesium bromide solution in anhydrous diethyl ether to the flask.
-
Slowly bubble [¹³C]-carbon dioxide gas through the stirred Grignard solution at 0 °C.
-
After the addition of [¹³C]-CO₂ is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield [¹³C]-carboxyl benzoic acid.[2]
Protocol 2: General Procedure for Nucleophilic Radioiodination using a Diaryliodonium Salt Precursor
This protocol outlines a general method for the radioiodination of an aromatic ring using a diaryliodonium salt.
Materials:
-
Diaryliodonium salt precursor
-
[¹²⁵I]NaI (or other radioiodide)
-
Solvent (e.g., methanol, dimethylformamide)
-
Heating source (e.g., oil bath)
-
HPLC for purification
Procedure:
-
Dissolve the diaryliodonium salt precursor in the chosen solvent in a reaction vial.
-
Add the desired amount of [¹²⁵I]NaI solution to the vial.
-
Seal the vial and heat the reaction mixture at an appropriate temperature (e.g., 90-150 °C) for a specified time (e.g., 10-30 minutes).[3]
-
Monitor the reaction progress using radio-TLC or radio-HPLC.
-
Upon completion, purify the radioiodinated product using preparative HPLC.
-
Collect the fraction containing the desired product and remove the solvent to obtain the purified radioiodinated compound.[3]
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams outline the synthesis of a labeled precursor and the general workflow for radioiodination.
References
Unraveling the Mechanism of Diphenyliodonium-2-carboxylate: A Comparative Guide for Researchers
For Immediate Release
In the landscape of modern organic synthesis, the quest for efficient and selective methods for arylation and aryne generation is paramount. Diphenyliodonium-2-carboxylate has emerged as a significant reagent in this field, serving as a versatile precursor for benzyne formation and as an arylating agent. This guide offers a comprehensive comparison of this compound with alternative methods, supported by computational insights and experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Mechanism of Action: A Dual Role
This compound primarily functions through two distinct mechanistic pathways: thermal decomposition to generate benzyne and as an electrophilic arylating agent.
1. Benzyne Formation: Upon heating, typically under reflux conditions in solvents like ethylbenzene or at temperatures around 200°C in dimethyl ether (DME), this compound undergoes thermal decomposition.[1] This process involves the concerted elimination of iodobenzene and carbon dioxide, leading to the formation of the highly reactive intermediate, benzyne. This "aprotic" generation of benzyne is a key advantage, avoiding the need for strong bases or fluoride sources often required for other precursors.
2. Arylation Reactions: this compound can also act as an electrophilic phenylating agent. In these reactions, a nucleophile attacks the ipso-carbon of one of the phenyl rings, leading to the displacement of the 2-iodobenzoate leaving group. These arylations can proceed under metal-free conditions or be catalyzed by transition metals such as copper or palladium, which can influence the reaction's scope and selectivity.[2]
Performance Comparison: this compound vs. Alternatives
The choice of a benzyne precursor or an arylating agent depends on several factors, including reaction conditions, substrate scope, and functional group tolerance. Here, we compare the performance of this compound with other commonly used alternatives.
As a Benzyne Precursor
The generation of benzyne from this compound is compared with two other widely used methods: the use of 2-(trimethylsilyl)phenyl triflate (Kobayashi precursor) and the diazotization of anthranilic acid.
| Precursor | Activation Method | Typical Conditions | Advantages | Disadvantages |
| This compound | Thermal | Reflux in high-boiling solvents (e.g., ethylbenzene, DME) | Neutral conditions, avoids strong base/fluoride | High temperatures required |
| 2-(Trimethylsilyl)phenyl triflate | Fluoride source (e.g., CsF, TBAF) | Room temperature to moderate heating | Mild conditions, high yields | Requires stoichiometric fluoride, sensitive to water |
| Anthranilic acid | Diazotization (e.g., isoamyl nitrite) | Mild temperatures | Readily available starting material | Generation of gaseous byproducts (N₂, CO₂) |
Table 1: Comparison of Common Benzyne Precursors.
In Arylation Reactions
As an arylating agent, this compound is often compared with other diaryliodonium salts and traditional aryl halides in cross-coupling reactions.
| Arylating Agent | Typical Catalyst | Reaction Conditions | Scope | Selectivity |
| This compound | None, Cu, or Pd | Varies (RT to high temp.) | Good for N-, O-, and C-nucleophiles | Generally good; can be influenced by catalyst |
| Unsymmetrical Diaryliodonium Salts | None or Cu | Mild to moderate temperatures | Allows for transfer of more complex aryl groups | Chemoselectivity is a key consideration |
| Aryl Halides (e.g., Ar-I, Ar-Br) | Pd, Cu, Ni | Often requires elevated temperatures and ligands | Very broad | High for specific coupling partners |
Table 2: Comparison of Arylating Agents.
Experimental Data: A Quantitative Look
The following table summarizes representative yields for a [4+2] cycloaddition reaction (Diels-Alder) to trap benzyne generated from different precursors.
| Benzyne Precursor | Trapping Agent | Product Yield (%) | Reference |
| This compound | Furan | ~70-80% | General literature |
| 2-(Trimethylsilyl)phenyl triflate / CsF | Furan | 95% | [3] |
| Anthranilic acid / isoamyl nitrite | Furan | ~60-70% | General literature |
Table 3: Comparative Yields for the Diels-Alder Reaction of Benzyne with Furan.
Experimental Protocols
General Procedure for Benzyne Generation from this compound and Trapping with Furan:
A solution of this compound (1.0 mmol) and furan (3.0 mmol) in a high-boiling solvent such as 1,2-dichlorobenzene (5 mL) is heated to reflux under an inert atmosphere. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired Diels-Alder adduct.
General Procedure for N-Arylation of an Amine with this compound:
To a solution of the amine (1.0 mmol) and this compound (1.2 mmol) in a suitable solvent such as DMF or toluene (5 mL), a base such as K₂CO₃ (2.0 mmol) is added. The reaction mixture is stirred at a specified temperature (ranging from room temperature to 100°C) until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Mechanistic Pathways and Workflows
Computational studies, particularly Density Functional Theory (DFT), have provided valuable insights into the mechanisms of reactions involving diaryliodonium salts.
Benzyne Formation Pathway
The thermal decomposition of this compound is believed to proceed through a concerted mechanism.
Caption: Thermal decomposition pathway of this compound.
Metal-Free N-Arylation Workflow
The arylation of amines with diaryliodonium salts under metal-free conditions generally follows a well-accepted pathway.
Caption: General workflow for metal-free N-arylation.
Copper-Catalyzed Arylation Cycle
In the presence of a copper catalyst, the arylation mechanism is thought to involve a Cu(I)/Cu(III) catalytic cycle.
Caption: Simplified Cu(I)/Cu(III) catalytic cycle for arylation.
Conclusion
This compound stands as a valuable reagent for the generation of benzyne under neutral, thermal conditions and as an effective arylating agent for a variety of nucleophiles. Its performance is competitive with other established methods, and the choice of reagent will ultimately depend on the specific requirements of the desired transformation, including functional group compatibility and reaction conditions. The provided data and mechanistic insights aim to equip researchers with the necessary information to effectively integrate this compound into their synthetic endeavors.
References
A Comparative Guide to Alternative Reagents for Metal-Free Arylation Reactions
For researchers, scientists, and drug development professionals seeking to move beyond traditional metal-catalyzed methods, a diverse landscape of alternative reagents for arylation reactions has emerged. These metal-free approaches offer distinct advantages in terms of reduced toxicity, cost-effectiveness, and unique reactivity profiles. This guide provides an objective comparison of prominent alternative reagents, supported by experimental data, detailed protocols, and mechanistic diagrams to inform your selection process.
The primary alternatives to metal catalysts in arylation reactions include hypervalent iodine reagents, aryne precursors, and systems employing photoredox or electrochemical catalysis. Each class of reagents operates through distinct mechanisms, offering a unique set of advantages and limitations regarding substrate scope, functional group tolerance, and reaction conditions.
Hypervalent Iodine Reagents: The Workhorse of Metal-Free Arylation
Diaryliodonium salts have become the most widely recognized and utilized reagents for metal-free arylation.[1] These compounds are generally stable, easy to handle, and highly reactive, serving as electrophilic aryl sources.[1][2] They have been successfully employed in the arylation of a wide range of nucleophiles, including C-H and N-H bonds in heteroarenes, phenols, amines, thiols, and nitroalkanes.[3][4][5]
Performance Comparison of Diaryliodonium Salts in C-H and N-H Arylation
| Substrate | Arylating Agent | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Imidazo[1,2-a]pyridine | Diphenyliodonium tetrafluoroborate | Cs2CO3 | DCE | RT | 85 | [3] |
| Quinoxalin-2(1H)-one | Diphenyliodonium tetrafluoroborate | Cs2CO3 | DCE | RT | 92 | [3][4] |
| Indole | Diphenyliodonium triflate | BTMG | MeCN | 60 | 88 | [4] |
| Pyrrole | Diphenyliodonium triflate | K3PO4 | Toluene | 100 | 75 | [3] |
| 2-Pyridinone (N-arylation) | Diphenyliodonium triflate | N,N-diethylaniline | Fluorobenzene | 100 | 94 | [4] |
| Carbazole (N-arylation) | Diphenyliodonium triflate | KOtBu | DCE | RT | 95 | [4] |
BTMG: tert-butyltetramethylguanidine, DCE: 1,2-dichloroethane, RT: Room Temperature
Experimental Protocol: C3-H Arylation of Quinoxalin-2(1H)-one
To a solution of quinoxalin-2(1H)-one (0.2 mmol) and diphenyliodonium tetrafluoroborate (0.3 mmol) in 1,2-dichloroethane (2 mL) was added cesium carbonate (0.4 mmol). The reaction mixture was stirred at room temperature for 12 hours. After completion of the reaction (monitored by TLC), the mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired 3-phenylquinoxalin-2(1H)-one.[3][4]
The proposed mechanism for many diaryliodonium salt-mediated arylations involves a radical pathway, particularly when no strong base is present.[3][4]
Caption: Plausible radical mechanism for metal-free C-H arylation using diaryliodonium salts.
Aryne Chemistry: A Powerful Tool for Ortho-Disubstituted Arenes
Arynes are highly reactive intermediates that can undergo facile insertion into various bonds, providing a metal-free pathway to construct C-C and C-heteroatom bonds.[6][7] The generation of arynes from stable precursors like 2-(trimethylsilyl)aryl triflates under mild conditions has significantly expanded their synthetic utility.[7] This methodology is particularly effective for the N-arylation of tertiary amines.[6]
Performance of Aryne Precursors in N-Arylation
| Substrate | Aryne Precursor | Activator | Solvent | Temp (°C) | Yield (%) | Reference |
| N,N-dimethylaniline | 2-(trimethylsilyl)phenyl triflate | KF, 18-crown-6 | MeCN | 80 | 95 | [6] |
| N,N-diethylaniline | 2-(trimethylsilyl)phenyl triflate | KF, 18-crown-6 | MeCN | 80 | 61 | [6] |
Experimental Protocol: N-Arylation of N,N-dimethylaniline
A mixture of N,N-dimethylaniline (1.0 mmol), 2-(trimethylsilyl)phenyl triflate (1.2 mmol), potassium fluoride (2.0 mmol), and 18-crown-6 (0.1 mmol) in acetonitrile (5 mL) was stirred at 80 °C for 12 hours. The reaction mixture was then cooled to room temperature, diluted with water, and extracted with diethyl ether. The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product was purified by column chromatography to yield N-methyl-N-phenylaniline.[6]
The reaction proceeds through the generation of benzyne, followed by nucleophilic attack of the tertiary amine and subsequent rearrangement.
References
- 1. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Metal-Free C-Arylation of Nitro Compounds with Diaryliodonium Salts [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Photoacid Generators: Diphenyliodonium-2-carboxylate vs. Sulfonium Salts
For researchers, scientists, and drug development professionals, the selection of an appropriate photoacid generator (PAG) is a critical decision in processes ranging from photolithography to controlled drug release. This guide provides a detailed comparison of two common classes of PAGs: Diphenyliodonium-2-carboxylate and sulfonium salts, offering insights into their performance based on available experimental data.
This comparative study delves into the key performance metrics of these photoacid generators, including their mechanism of acid generation, quantum yield, the strength of the generated acid, thermal stability, and solubility. This information is crucial for selecting the optimal PAG for specific applications.
Executive Summary
This compound and sulfonium salts are both effective photoacid generators, yet they exhibit distinct characteristics that make them suitable for different applications. Sulfonium salts are well-established ionic PAGs known for their high thermal stability and the tunability of the generated acid's strength by altering the counter-anion. In contrast, this compound is a hypervalent iodine compound whose primary photochemical pathway involves decarboxylation. While its role as a photoacid generator is noted in applications like photolithography, the precise mechanism and efficiency of acid generation are less commonly documented in direct comparative studies against sulfonium salts.
Performance Comparison
A detailed comparison of the key properties of this compound and a representative sulfonium salt, triphenylsulfonium triflate, is presented below.
| Property | This compound | Sulfonium Salts (e.g., Triphenylsulfonium triflate) |
| Mechanism of Acid Generation | Primarily undergoes photodecarboxylation to form a phenyl radical and iodobenzene. Acid generation is likely a secondary process. | Photolysis of the C-S bond in the sulfonium cation creates a radical cation which, through reaction with a hydrogen source, generates a Brønsted acid. |
| Quantum Yield (Φ) | Data for acid generation is not readily available. Quantum yield for decomposition of a related diphenyliodonium salt is reported to be 0.29.[1] | Can range from 0.01 to 0.7, depending on the specific salt and conditions.[2] |
| Generated Acid Strength (pKa) | The likely generated acid is benzoic acid, with a pKa of approximately 4.2 in water. | The strength of the generated acid is determined by the counter-anion (e.g., triflic acid from triflate anion is a superacid). |
| Thermal Stability | Decomposes at 215–216 °C.[3] | Generally high thermal stability. Triphenylsulfonium salts are known to be thermally stable.[4] |
| Solubility | Good solubility in polar organic solvents. | Solubility in common organic solvents can be limited due to their ionic nature, but can be improved by modifying their chemical structures.[4][5] |
Mechanism of Action
The photochemical pathways of these two classes of PAGs differ significantly, influencing their application profiles.
This compound
Upon irradiation, this compound primarily undergoes decarboxylation, yielding a phenyl radical, iodobenzene, and carbon dioxide.[3] While it is utilized as a PAG, the direct generation of a Brønsted acid is not the primary documented photoreaction. It is hypothesized that the generated phenyl radical may abstract a hydrogen atom from the surrounding medium (solvent or polymer matrix) to produce a proton, thus acting as a photoacid generator.
Sulfonium Salts
In contrast, sulfonium salts, which are ionic compounds, follow a more direct photoacid generation pathway. Upon absorbing UV light, the sulfonium salt cation is excited, leading to the homolytic or heterolytic cleavage of a carbon-sulfur bond. The resulting radical cation or other reactive species then abstracts a hydrogen atom from a suitable donor in the environment to produce a strong Brønsted acid. The nature of the counter-anion determines the identity and strength of the generated acid.
Experimental Protocols
To ensure a fair and accurate comparison of photoacid generators, standardized experimental protocols are essential. Below are outlines for key performance metric evaluations.
Quantum Yield Determination
The quantum yield of photoacid generation can be determined using various methods, including spectrophotometric titration with an indicator dye or by direct titration. A common method involves the following steps:
-
Sample Preparation: A solution of the photoacid generator in a suitable solvent (e.g., acetonitrile) is prepared at a known concentration.
-
Irradiation: The solution is irradiated with a monochromatic light source of a specific wavelength (e.g., 254 nm or 365 nm) and known intensity.
-
Acid Quantification: The amount of acid generated is quantified. This can be done by adding an acid-sensitive indicator dye (e.g., Rhodamine B) and measuring the change in absorbance or fluorescence.[6] Alternatively, the photolyzed solution can be titrated with a standardized basic solution.
-
Actinometry: The light intensity of the irradiation source is measured using a chemical actinometer (e.g., ferrioxalate) to determine the number of photons absorbed by the sample.
-
Calculation: The quantum yield (Φ) is calculated as the ratio of the number of moles of acid generated to the number of moles of photons absorbed.
Thermal Stability Analysis
Thermogravimetric analysis (TGA) is a standard method to evaluate the thermal stability of photoacid generators.
-
Sample Preparation: A small, accurately weighed sample of the PAG is placed in a TGA crucible.
-
TGA Measurement: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The TGA instrument records the mass of the sample as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve, which indicates the thermal stability of the compound.
Applications in Drug Development and Research
Both this compound and sulfonium salts find applications in areas relevant to drug development and scientific research. Their ability to generate acid upon light exposure allows for precise spatial and temporal control over chemical reactions.
-
Photolithography for Microfluidics and Biosensors: PAGs are essential components in photoresists used to fabricate microfluidic devices and biosensors, which are powerful tools in drug screening and diagnostics.
-
Controlled Release of Therapeutic Agents: Light-triggered release of drugs from a polymer matrix can be achieved by using PAGs to catalyze the degradation of acid-sensitive linkers, enabling targeted drug delivery.
-
Tissue Engineering: PAGs can be used to create complex, spatially defined hydrogel scaffolds for tissue engineering by initiating localized polymerization or cross-linking reactions.
Conclusion
The choice between this compound and sulfonium salts as photoacid generators depends heavily on the specific requirements of the application. Sulfonium salts offer the significant advantage of tunable acid strength and generally well-characterized photoacid generation. They are a robust choice for applications requiring a strong acid and high thermal stability. This compound, while also an effective PAG, appears to have a more complex mechanism of acid generation that is coupled with radical formation. This dual reactivity could be advantageous in certain contexts but requires careful consideration. For applications where a moderate acid strength is sufficient and good solubility in polar organic solvents is paramount, this compound may be a suitable option. Further direct comparative studies under identical experimental conditions are needed to provide a more definitive quantitative comparison of their photoacid generating efficiencies.
References
A Researcher's Guide to Hypervalent Iodine Reagents: Benchmarking Reactivity in Key Synthetic Transformations
In the landscape of modern organic synthesis, hypervalent iodine reagents have emerged as a versatile and powerful class of compounds, offering mild and efficient alternatives to traditional metal-based reagents. Their utility spans a wide array of chemical transformations crucial for pharmaceutical and materials science research. This guide provides a comprehensive comparison of the reactivity of common hypervalent iodine reagents in three key areas: oxidation, fluorination, and palladium-catalyzed cross-coupling reactions. By presenting quantitative data, detailed experimental protocols, and logical workflow diagrams, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to select the optimal hypervalent iodine reagent for their specific synthetic challenges.
Performance Comparison of Hypervalent Iodine Reagents
The reactivity of a hypervalent iodine reagent is intrinsically linked to the nature of the ligands attached to the iodine center and its oxidation state. This section provides a comparative overview of the performance of various reagents in different chemical transformations, with a focus on reaction yields and conditions.
Oxidation Reactions
Hypervalent iodine(V) reagents are particularly well-suited for the oxidation of alcohols to aldehydes and ketones. The most prominent reagents in this category are Dess-Martin Periodinane (DMP) and 2-Iodoxybenzoic acid (IBX).
Table 1: Comparison of Hypervalent Iodine Reagents in the Oxidation of Alcohols
| Substrate | Reagent | Product | Reaction Time (h) | Yield (%) | Reference |
| 1-Octanol | DMP | 1-Octanal | 1 | 95 | [1] |
| 1-Octanol | IBX | 1-Octanal | 3 | 92 | [1] |
| Cyclohexanol | DMP | Cyclohexanone | 0.5 | 98 | [1] |
| Cyclohexanol | IBX | Cyclohexanone | 1.5 | 96 | [1] |
| Benzyl alcohol | DMP | Benzaldehyde | 0.5 | 99 | [1] |
| Benzyl alcohol | IBX | Benzaldehyde | 2 | 94 | [1] |
Fluorination Reactions
Electrophilic fluorination is a critical transformation in medicinal chemistry, and hypervalent iodine reagents have been developed as effective sources of "F+". Reagents such as fluoro- and difluoro-λ³-iodanes offer alternatives to traditional, often harsh, fluorinating agents.
Table 2: Comparison of Hypervalent Iodine Reagents in Electrophilic Fluorination
| Substrate | Reagent | Product | Reaction Time (h) | Yield (%) | Reference |
| Ethyl 2-oxocyclopentanecarboxylate | Fluoroiodane | Ethyl 1-fluoro-2-oxocyclopentanecarboxylate | 12 | 85 | [2] |
| 1,3-Diphenyl-1,3-propanedione | Fluoroiodane | 2-Fluoro-1,3-diphenyl-1,3-propanedione | 1 | 92 | [2] |
| Ethyl benzoylacetate | Fluoroiodane | Ethyl 2-fluoro-2-benzoylacetate | 12 | 78 | [2] |
| Indene | Difluoroiodotoluene | cis-1,2-Difluoroindane | 1 | 65 | [3] |
| Styrene | Difluoroiodotoluene | (1,2-Difluoroethyl)benzene | 1 | 70 | [3] |
Palladium-Catalyzed Cross-Coupling Reactions
Diaryliodonium salts are excellent arylating agents in various palladium-catalyzed cross-coupling reactions, often providing higher yields and requiring milder conditions than traditional aryl halides.
Table 3: Comparison of Diaryliodonium Salts in Suzuki-Miyaura Coupling
| Aryl Boronic Acid | Diaryliodonium Salt | Product | Reaction Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Diphenyliodonium triflate | Biphenyl | 2 | 95 | [4] |
| 4-Methoxyphenylboronic acid | Diphenyliodonium triflate | 4-Methoxybiphenyl | 2 | 92 | [4] |
| 4-Chlorophenylboronic acid | Diphenyliodonium triflate | 4-Chlorobiphenyl | 3 | 88 | [4] |
| Phenylboronic acid | Bis(4-tert-butylphenyl)iodonium triflate | 4-tert-Butylbiphenyl | 2 | 96 | [4] |
Table 4: Comparison of Hypervalent Iodine Reagents in Heck-Type Coupling
| Olefin | Hypervalent Iodine Reagent | Product | Reaction Time (h) | Yield (%) | Reference |
| Methyl acrylate | (Diacetoxyiodo)benzene | Methyl cinnamate | 12 | 95 | [5][6] |
| Styrene | (Diacetoxyiodo)benzene | Stilbene | 12 | 92 | [6] |
| Acrylonitrile | (Diacetoxyiodo)benzene | Cinnamonitrile | 12 | 91 | [6] |
Table 5: Comparison of Hypervalent Iodine Reagents in Sonogashira Coupling
| Terminal Alkyne | Hypervalent Iodine Reagent | Product | Reaction Time (min) | Yield (%) | Reference |
| Phenylacetylene | Diphenyliodonium tetrafluoroborate | Diphenylacetylene | 10 | 92 | [7] |
| 1-Octyne | Diphenyliodonium tetrafluoroborate | 1-Phenyl-1-octyne | 15 | 85 | [7] |
| Trimethylsilylacetylene | Diphenyliodonium tetrafluoroborate | Phenyl(trimethylsilyl)acetylene | 10 | 90 | [7] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application of these reagents. Below are representative protocols for key transformations.
Protocol 1: Oxidation of a Primary Alcohol using Dess-Martin Periodinane (DMP)
Reaction: Oxidation of Benzyl Alcohol to Benzaldehyde
Materials:
-
Benzyl alcohol (1.0 mmol, 108 mg)
-
Dess-Martin Periodinane (DMP) (1.2 mmol, 509 mg)
-
Dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzyl alcohol in dichloromethane (10 mL) at room temperature, add Dess-Martin Periodinane in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion (typically 30 minutes to 1 hour), quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL) and saturated aqueous Na₂S₂O₃ solution (10 mL).
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure benzaldehyde.
Protocol 2: Electrophilic Fluorination of a β-Ketoester using Fluoroiodane
Reaction: Fluorination of Ethyl 2-oxocyclopentanecarboxylate
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate (1.0 mmol, 156 mg)
-
Fluoroiodane (1.2 mmol)
-
Acetonitrile (CH₃CN) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of ethyl 2-oxocyclopentanecarboxylate in acetonitrile (5 mL) at room temperature, add the fluoroiodane reagent.
-
Stir the reaction mixture at room temperature for 12 hours, monitoring the reaction progress by TLC or ¹⁹F NMR.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford ethyl 1-fluoro-2-oxocyclopentanecarboxylate.[2]
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling using a Diaryliodonium Salt
Reaction: Coupling of Phenylboronic Acid with Diphenyliodonium Triflate
Materials:
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Diphenyliodonium triflate (1.0 mmol, 430 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
In a reaction vessel, combine diphenyliodonium triflate, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water to the vessel.
-
Stir the reaction mixture at 80 °C for 2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane) to yield biphenyl.[4]
Visualizing Reaction Pathways and Selection Logic
To aid in the selection of an appropriate hypervalent iodine reagent and to visualize the general mechanisms, the following diagrams have been generated using the DOT language.
Caption: Workflow for selecting an oxidizing hypervalent iodine reagent.
Caption: Generalized pathway for electrophilic fluorination.
Caption: Catalytic cycle for palladium-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Diphenyliodonium-2-carboxylate: A Guide for Laboratory Professionals
For Immediate Reference: Treat all Diphenyliodonium-2-carboxylate waste as hazardous and reactive. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
This document provides comprehensive safety and logistical information for the proper disposal of this compound, a hypervalent iodine reagent. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is imperative to be familiar with its hazards. This compound is classified as a skin and eye irritant. Upon decomposition, it can form reactive intermediates such as benzynes and phenyl radicals, and potentially hazardous byproducts including iodobenzene.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat is required.
Engineering Controls:
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any dust or vapors.
-
Safety Equipment: Ensure an eyewash station and safety shower are readily accessible.
Spill Response: In the event of a spill:
-
Evacuate the immediate area and alert colleagues.
-
Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like sand or vermiculite.
-
Carefully collect the absorbed material into a designated, sealed container for hazardous waste.
-
Clean the spill area thoroughly with soap and water.
-
Ventilate the area until it is safe to return.
Waste Classification and Segregation
This compound and materials contaminated with it should be classified as halogenated organic hazardous waste . Due to its reactivity, it may also be considered a reactive hazardous waste .
Waste Segregation:
-
Solid Waste: Collect solid this compound, contaminated PPE, and spill cleanup materials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly instructed by your EHS department.
The container label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., Irritant, Reactive)
-
The accumulation start date
Step-by-Step Disposal Procedure
The recommended final disposal method for halogenated organic waste is high-temperature incineration by a licensed hazardous waste disposal facility.[1] The following procedure outlines the steps for preparing the waste for collection.
Step 1: Collection and Containerization
-
Carefully transfer all waste containing this compound into the appropriate, labeled hazardous waste container as described in Section 2.
-
Ensure the container is tightly sealed to prevent leakage or release of vapors.
Step 2: Storage
-
Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.
-
The storage area must be secure, well-ventilated, and away from incompatible materials, heat, and sources of ignition.
Step 3: Arrange for Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with accurate information about the waste, including its name and any potential hazards.
Chemical Neutralization (for aqueous solutions - expert consultation required)
For aqueous waste streams containing dissolved this compound, a chemical neutralization step to reduce its reactivity may be considered before collection for disposal. This procedure should only be performed by trained personnel and after consultation with and approval from your institution's EHS department. The following is a suggested protocol based on general chemical principles for reducing reactive iodine species.
Objective: To reduce the diphenyliodonium cation to less reactive iodide-containing compounds. A common method for neutralizing elemental iodine is treatment with sodium thiosulfate.[2] While the direct reaction with diphenyliodonium salts is not widely documented for disposal, a similar reductive process is plausible.
Experimental Protocol: Tentative Neutralization of Aqueous this compound Waste
Materials:
-
Aqueous waste containing this compound
-
10% Sodium thiosulfate (Na₂S₂O₃) solution
-
pH indicator strips
-
Appropriate PPE and a chemical fume hood
Procedure:
-
Preparation: Perform this procedure in a chemical fume hood while wearing all required PPE.
-
Slow Addition: While stirring the aqueous waste, slowly add the 10% sodium thiosulfate solution.
-
Monitoring: Monitor the reaction for any signs of gas evolution, temperature increase, or precipitation. If any of these occur, stop the addition immediately and consult with your EHS department.
-
pH Check: After the reaction appears complete, check the pH of the solution using a pH indicator strip. The ideal pH for disposal is typically between 6 and 8. Adjust with a mild acid or base if necessary.
-
Collection: Transfer the neutralized solution to a labeled hazardous waste container for aqueous halogenated organic waste.
Important Note: This neutralization protocol is a suggested procedure and its efficacy and safety for this specific compound are not guaranteed. Always consult with your EHS department before attempting any chemical treatment of hazardous waste.
Data Presentation
| Waste Type | Hazard Classification | Container Type | Primary Disposal Method |
| Solid this compound | Halogenated Organic, Reactive | Sealed, labeled, compatible container | High-temperature incineration |
| Contaminated Labware/PPE | Halogenated Organic | Sealed, labeled, compatible container | High-temperature incineration |
| Aqueous solutions | Halogenated Organic, Reactive | Sealed, labeled, compatible container | Chemical treatment (optional, with EHS approval) followed by high-temperature incineration |
Visualization of Disposal Workflow
Caption: A workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Diphenyliodonium-2-carboxylate
Essential Safety and Handling Guide for Diphenyliodonium-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is vital for ensuring laboratory safety and the integrity of your research. This compound is a hypervalent iodine compound commonly used as a benzyne precursor in organic synthesis.[1][2] While a valuable reagent, it requires careful handling due to its potential hazards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a skin and eye irritant.[3] Therefore, appropriate personal protective equipment must be worn at all times.
Core PPE Requirements:
-
Eye Protection: Chemical safety goggles that conform to EN166 or NIOSH standards are mandatory. A face shield should be used in situations with a higher risk of splashing.
-
Skin Protection: A lab coat must be worn and kept fully buttoned. For handling larger quantities or when there is a significant risk of contact, impervious clothing should be used.
-
Hand Protection: The choice of gloves is critical and depends on the solvent used. Standard nitrile gloves are often insufficient for prolonged exposure to common organic solvents.
Solvent-Specific Glove Recommendations:
| Solvent | Recommended Gloves | Breakthrough Time/Notes |
| Dichloromethane (DCM) | SilverShield® gloves, or double-gloving with a nitrile and neoprene combination.[4] | Standard nitrile gloves are penetrated by DCM in less than 10 minutes.[4][5] Immediately replace gloves upon contamination. |
| Dioxane | Butyl rubber or 8 mil (or thicker) nitrile gloves (double-gloving recommended).[6][7] | Check manufacturer's chemical resistance data for specific breakthrough times. |
| Solid (weighing/transfer) | Standard nitrile gloves. | Change gloves immediately if contamination is suspected. |
Quantitative Exposure Limits for Common Solvents:
| Substance | Regulatory Body | Exposure Limit |
| Dichloromethane (DCM) | EPA (ECEL) | 2 ppm (8-hr TWA), 16 ppm (15-min TWA)[4] |
| Dichloromethane (DCM) | OSHA (PEL) | 25 ppm (8-hr TWA), 125 ppm (15-min TWA)[5] |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; ECEL: Existing Chemical Exposure Limit.
Operational Plan: Step-by-Step Handling Procedures
This protocol outlines the safe handling of this compound from preparation to the quenching of the reaction.
-
Preparation and Engineering Controls:
-
Conduct a thorough risk assessment before beginning any work.
-
All handling of solid this compound and its solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Keep the container of this compound tightly closed when not in use and store it in a cool, dry, and dark place.[8]
-
-
Weighing and Transfer:
-
When weighing the solid, do so in the fume hood.
-
Use anti-static measures where appropriate to prevent dust clouds.
-
Carefully transfer the solid to the reaction vessel using a spatula or powder funnel to minimize dust generation.
-
-
Reaction Setup and Execution:
-
Set up the reaction apparatus within the fume hood.
-
Slowly add the solvent to the solid with stirring to avoid splashing.
-
If the reaction is heated, use a well-controlled heating mantle and a condenser to prevent the release of solvent vapors. This compound generates benzyne upon thermal decomposition.[1]
-
-
Post-Reaction Work-up:
-
Cool the reaction mixture to room temperature before opening the apparatus.
-
Quench the reaction carefully as per the specific experimental protocol.
-
Handle all subsequent extractions and purifications within the fume hood.
-
Disposal Plan
Proper disposal of waste containing this compound and its byproducts is essential to prevent environmental contamination and ensure compliance with regulations.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) should be placed in a dedicated, labeled hazardous waste container.
-
Liquid waste from the reaction and work-up should be collected in a separate, labeled hazardous waste container for halogenated or non-halogenated waste, as appropriate.
-
-
Decontamination:
-
Glassware and equipment should be decontaminated by rinsing with an appropriate solvent in the fume hood. The rinsate should be collected as hazardous waste.
-
After the initial solvent rinse, wash glassware with soap and water.
-
-
Neutralization of Iodine-Containing Waste (if applicable):
-
For waste streams containing iodine byproducts, neutralization to less hazardous iodide can be achieved by treatment with a sodium thiosulfate solution.[9]
-
This should only be done if it is part of an approved institutional waste disposal procedure.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through your institution's environmental health and safety office.[10] Ensure that all waste containers are properly labeled with the chemical contents.
-
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Photocatalyst Reagent [benchchem.com]
- 3. angenechemical.com [angenechemical.com]
- 4. ors.od.nih.gov [ors.od.nih.gov]
- 5. safety.duke.edu [safety.duke.edu]
- 6. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. 1488-42-2 CAS MSDS (this compound MONOHYDRATE, 98+%) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. collectandrecycle.com [collectandrecycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
